molecular formula C11H14O3 B1345974 2-Methyl-2-(4-methylphenoxy)propanoic acid CAS No. 23438-11-1

2-Methyl-2-(4-methylphenoxy)propanoic acid

Cat. No.: B1345974
CAS No.: 23438-11-1
M. Wt: 194.23 g/mol
InChI Key: OQUCRQLGCRZSBH-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(4-methylphenoxy)propanoic acid
Source PubChem
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InChI

InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUCRQLGCRZSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177992
Record name Propionic acid, 2-methyl-2-(p-tolyloxy)-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23438-11-1
Record name 2-Methyl-2-(4-methylphenoxy)propanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-methyl-2-(p-tolyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(p-tolyloxy)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid, a member of the fibrate class of compounds. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. Beyond a simple recitation of steps, this guide delves into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction and Significance

This compound belongs to the family of phenoxyisobutyric acid derivatives, which are of significant interest in medicinal chemistry.[1] Many compounds with this core structure exhibit biological activities, most notably as hypolipidemic agents.[1] The synthesis of this and related molecules is, therefore, a crucial aspect of research and development in this area. The protocol detailed herein is based on the robust and well-established Williamson ether synthesis.

Core Synthesis Strategy: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is efficiently achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[2]

The overall transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

The key steps in this synthesis are:

  • Deprotonation of the Phenol: The phenolic proton of p-cresol is acidic and can be removed by a suitable base to form a nucleophilic phenoxide.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of 2-bromo-2-methylpropanoic acid, displacing the bromide leaving group.

  • Workup and Purification: The final product is isolated and purified from the reaction mixture.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
p-Cresol108.14501.05.41 g
2-Bromo-2-methylpropanoic acid167.00551.19.19 g
Sodium Hydroxide (NaOH)40.001102.24.40 g
N,N-Dimethylformamide (DMF)73.09--100 mL
Diethyl ether74.12--As needed
6 M Hydrochloric acid (HCl)36.46--As needed
Saturated Sodium Bicarbonate (NaHCO₃) solution---As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As needed
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (5.41 g, 50 mmol) and N,N-dimethylformamide (DMF, 100 mL).

    • Stir the mixture at room temperature until the p-cresol is completely dissolved.

    • Carefully add sodium hydroxide pellets (4.40 g, 110 mmol) to the solution. The reaction is exothermic, and the flask may warm up. Stir until the sodium hydroxide has dissolved and a solution of the sodium phenoxide is formed.

  • Addition of the Alkyl Halide:

    • To the stirred solution of the sodium phenoxide, add 2-bromo-2-methylpropanoic acid (9.19 g, 55 mmol) portion-wise.

    • After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.[1]

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Reaction Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold water.

    • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 6 M hydrochloric acid. The product will precipitate as a solid.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic extracts in a separatory funnel and wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting materials.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.

Mechanistic Considerations and Rationale

The choice of reagents and conditions is critical for the success of this synthesis.

  • Base: Sodium hydroxide is a sufficiently strong base to deprotonate the acidic phenol (p-cresol) to form the reactive phenoxide nucleophile.[2] An excess of base is used to also neutralize the carboxylic acid of the alkylating agent.

  • Solvent: A polar aprotic solvent like DMF is ideal for this SN2 reaction as it solvates the cation (Na⁺) but not the phenoxide anion, thus increasing the nucleophilicity of the phenoxide.[3]

  • Temperature: Heating the reaction to 80-90 °C increases the reaction rate without promoting significant side reactions, such as elimination.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve_pcresol Dissolve p-cresol in DMF add_naoh Add NaOH to form phenoxide dissolve_pcresol->add_naoh add_bromoacid Add 2-bromo-2-methylpropanoic acid add_naoh->add_bromoacid heat_reaction Heat to 80-90°C for 4-6h add_bromoacid->heat_reaction quench Quench with water heat_reaction->quench acidify Acidify with HCl quench->acidify extract Extract with diethyl ether acidify->extract wash Wash organic phase extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Hexane/EtOAc evaporate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: A flowchart illustrating the synthesis workflow for this compound.

Safety Precautions

  • Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Use in a well-ventilated fume hood.

  • 2-Bromo-2-methylpropanoic acid: Corrosive and lachrymatory. Handle with care in a fume hood.

  • Diethyl ether: Highly flammable. Ensure there are no ignition sources in the vicinity during its use.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of the Williamson ether synthesis and adhering to the outlined experimental procedure, researchers can reliably prepare this valuable compound for further investigation and application in drug discovery and development.

References

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic Acid and Its Pharmacologically Significant Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fibrate Scaffold and Its Therapeutic Importance

2-Methyl-2-(4-methylphenoxy)propanoic acid and its structural analogs represent a cornerstone in medicinal chemistry, primarily recognized for their role as hypolipidemic agents. This class of compounds, commonly known as "fibrates," has been a staple in the management of dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream that significantly contributes to cardiovascular disease.[1] Fibrates like Clofibrate, Fenofibrate, Bezafibrate, and Ciprofibrate all share the core 2-aryloxy-2-methylpropanoic acid scaffold.[2] Their therapeutic effect is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid metabolism.[2]

This guide provides a comprehensive overview of the synthetic strategies employed to construct these vital therapeutic agents. We will delve into the core chemical principles, explore detailed reaction mechanisms, provide field-proven experimental protocols, and discuss modern advancements that enhance efficiency and yield. The focus is not merely on the steps of synthesis but on the underlying chemical logic that informs the selection of reagents, conditions, and strategic pathways.

Pillar 1: The Core Synthetic Strategy — Williamson Ether Synthesis

The formation of the characteristic aryloxy ether bond is the lynchpin in the synthesis of this entire class of molecules. The most robust and widely employed method for this transformation is the venerable Williamson ether synthesis.[3][4][5] This reaction, first developed by Alexander Williamson in 1850, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4]

Mechanistic Breakdown

The reaction proceeds in two fundamental steps:

  • Deprotonation: A phenol (or substituted phenol) is treated with a suitable base to generate a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks an alkyl electrophile, typically an alkyl halide or sulfonate, displacing the leaving group in a concerted, backside attack to form the ether linkage.[3][6]

For the synthesis of 2-aryloxy-2-methylpropanoic acid derivatives, the strategy involves the reaction of a substituted phenoxide with an α-halo isobutyrate ester or a related derivative, followed by hydrolysis of the ester to yield the final carboxylic acid.

Figure 1: General mechanism of the Williamson ether synthesis for 2-aryloxy-2-methylpropanoic esters.

Causality Behind Experimental Choices
  • The Nucleophile (Phenol): The choice of the starting phenol determines the substitution pattern on the aromatic ring of the final product. For example, p-cresol is used for the title compound, while p-chlorophenol is the precursor for Clofibrate.[7]

  • The Base: The strength of the base must be sufficient to deprotonate the phenol (pKa ~10) to form the phenoxide.

    • Strong Bases (NaH, KH): Sodium hydride or potassium hydride are excellent choices for generating the alkoxide quantitatively and irreversibly.[4][5] They are often used in anhydrous aprotic solvents.

    • Weaker Bases (K₂CO₃, NaOH): In industrial settings and for aryl ether synthesis, weaker bases like potassium carbonate or sodium hydroxide are often preferred for safety, cost, and ease of handling.[5] These are frequently used in polar aprotic solvents like DMF or acetone.

  • The Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice as they solvate the cation but leave the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[3]

    • Protic Solvents (e.g., Ethanol): These are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[3]

Pillar 2: Synthesis Protocols and Self-Validating Systems

A robust protocol is a self-validating system where reaction progress can be monitored and the final product can be purified and characterized unambiguously.

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic Acid (Clofibrate Precursor)

This protocol details the synthesis via the acetone/chloroform condensation method, a widely cited and industrially relevant route.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of p-chlorophenol (1.0 eq) in acetone (10-15 volumes), add powdered sodium hydroxide (4.0 eq) portion-wise while maintaining the temperature below 30°C using an ice bath.

  • Addition of Chloroform: Cool the resulting thick slurry to 15-20°C. Add chloroform (2.0 eq) dropwise over 2-3 hours, ensuring the temperature does not exceed 25°C. The reaction is highly exothermic.

  • Reflux and Monitoring: After the addition is complete, slowly heat the mixture to reflux (~60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-chlorophenol is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully add water to dissolve the salts. Distill off the excess acetone under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. The product will precipitate as a white solid.

  • Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) will yield the pure acid.

Validation: The purity of the final product can be confirmed by melting point determination, and its structure verified using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Advancement: The Role of Phase Transfer Catalysis (PTC)

In large-scale industrial synthesis, handling anhydrous solvents and highly reactive bases like NaH can be problematic. Phase Transfer Catalysis (PTC) provides an elegant solution, particularly for the Williamson ether synthesis.[8][9]

A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the water-soluble phenoxide anion from the aqueous phase into the organic phase where the alkyl halide resides.[3] This allows the reaction to proceed under milder, biphasic conditions, often with aqueous NaOH as the base, eliminating the need for expensive anhydrous solvents and strong, hazardous bases.[8][10]

PTC_Mechanism Phase Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArO_Na ArO⁻ Na⁺ (Phenoxide) Q_Br Q⁺Br⁻ (Catalyst) ArO_Na->Q_Br Ion Exchange Q_ArO [Q⁺ArO⁻] (Ion Pair) Q_Br->Q_ArO Transfers ArO⁻ to Organic Phase NaBr Na⁺Br⁻ R_X R-X (Alkyl Halide) Product ArO-R (Ether Product) R_X->Product Q_X Q⁺X⁻ R_X->Q_X Forms Q_ArO->R_X SN2 Reaction Q_X->NaBr Transfers X⁻ to Aqueous Phase

Figure 2: Role of a phase transfer catalyst in the Williamson ether synthesis.

Pillar 3: Synthesis of Key Analogs and Data Presentation

The core synthetic methodologies can be adapted to produce a wide range of fibrate analogs. The primary variation lies in the choice of the starting phenol and, in some cases, subsequent modifications.

Synthetic Pathways for Prominent Fibrates

Fibrate_Synthesis cluster_examples Specific Starting Phenols node_phenol Substituted Phenol node_acid 2-Aryloxy-2-methyl-propanoic Acid (General Intermediate) node_phenol->node_acid Condensation (Williamson Variant) node_reagents Acetone Chloroform Base (NaOH) node_reagents->node_acid Condensation (Williamson Variant) node_ester Fibrate Drug (Ester form) (Final Product) node_acid->node_ester Esterification (e.g., with Isopropanol) p_cresol p-Cresol p_cresol->node_phenol:f0 p_chlorophenol p-Chlorophenol p_chlorophenol->node_phenol:f0 note1 Yields Clofibric Acid tyramine_deriv N-(4-chlorobenzoyl)-tyramine tyramine_deriv->node_phenol:f0 note2 Yields Bezafibrate fenofibrate_phenol (4-Chlorophenyl) (4-hydroxyphenyl)methanone fenofibrate_phenol->node_phenol:f0 note3 Yields Fenofibric Acid

Figure 3: General synthetic workflow for producing various fibrate analogs.

  • Clofibrate: Synthesized from p-chlorophenol. The resulting acid is typically esterified with ethanol.[7]

  • Bezafibrate: The synthesis starts with tyramine, which is first acylated with 4-chlorobenzoyl chloride. The resulting phenolic amide then undergoes the condensation with acetone and chloroform to build the 2-phenoxy-2-methylpropanoic acid moiety.[10]

  • Fenofibrate: The precursor phenol, (4-chlorophenyl)(4-hydroxyphenyl)methanone, is synthesized first, often via a Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride, followed by demethylation. This phenol is then reacted with isopropyl 2-bromo-2-methylpropanoate to form Fenofibrate directly.[11] Alternatively, the acid (Fenofibric acid) can be synthesized and then esterified.[12][13]

  • Ciprofibrate: This analog features a dichlorophenyl group attached to a cyclopropane ring, requiring a more specialized multi-step synthesis for the side chain, but the core ether formation principle remains similar.[1][14][15]

Comparative Data Summary

The following table summarizes the key components for the synthesis of the carboxylic acid precursors of several common fibrates.

Fibrate PrecursorStarting PhenolKey ReagentsTypical Solvent(s)BaseTypical Yield (%)
2-(4-Methylphenoxy)propanoic Acid p-CresolAcetone, ChloroformAcetoneNaOH70-85%
Clofibric Acid p-ChlorophenolAcetone, ChloroformAcetoneNaOH75-90%[7]
Fenofibric Acid (4-Chlorophenyl)(4-hydroxyphenyl)methanoneIsopropyl 2-bromo-2-methylpropanoateDMF, DMAK₂CO₃80-95%[11]
Bezafibrate N-(4-chlorobenzoyl)tyramineAcetone, Chloroform, PTCTolueneNaOH~73%[10]

Conclusion

The synthesis of this compound and its analogs is a mature field, heavily reliant on the robust and versatile Williamson ether synthesis and its variants. The choice between a classic strong base/anhydrous solvent system and a modern phase-transfer catalysis approach is dictated by scale, cost, and safety considerations. Understanding the underlying SN2 mechanism is paramount to troubleshooting and optimizing reaction conditions. The modularity of this synthesis, allowing for wide variation in the starting phenol, has enabled the development of a diverse and clinically successful family of fibrate drugs that continue to be vital in the treatment of metabolic disorders.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • Silva, A. T., et al. (2021). Ciprofibrate-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release. Molecules, 26(18), 5603. Retrieved from [Link]

  • Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(19), 6195-6200. Retrieved from [Link]

  • Lee, K., et al. (2010). Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds.Google Patents, EP2240464A2.
  • Majethia, G. N., et al. (2024). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101323. Retrieved from [Link]

  • Post, S. M., et al. (2001). Fibrates Suppress Bile Acid Synthesis via Peroxisome Proliferator–Activated Receptor-α–Mediated Downregulation of Cholesterol 7α-Hydroxylase and Sterol 27-Hydroxylase Expression. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(11), 1840-1845. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Paoletti, R., et al. (1985). Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats. Lipids, 20(11), 746-752. Retrieved from [Link]

  • Majethia, G. N., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH. Retrieved from [Link]

  • Lee, K., et al. (2014). Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds.Google Patents, US8633223B2.
  • European Medicines Agency. (2011). Assessment report for fenofibrate, bezafibrate, ciprofibrate, and gemfibrozil containing medicinal products. Retrieved from [Link]

  • Ryde, N., et al. (2005). Nanoparticulate fibrate formulations.Google Patents, US20050276974A1.
  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(1), 57. Retrieved from [Link]

  • Divi's Laboratories Ltd. (2011). Preparation of 2-(4-Bromophenyl)-2-Methylpropanoic Acid. Quick Company. Retrieved from [Link]

  • Ashnagar, A., et al. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2). Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • Wang, Y., et al. (2009). Improved synthesis of hypolipidemic drug bezafibrate. Chinese Journal of New Drugs. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(8), 1736-1744. Retrieved from [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methyl-2-(4-methylphenoxy)propanoic Acid and its Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenoxypropanoic Acid Derivatives

The compound 2-methyl-2-(4-methylphenoxy)propanoic acid belongs to a class of molecules known as phenoxypropanoic acid derivatives. While some members of this chemical family, such as Mecoprop, are utilized as herbicides that mimic plant auxins, a significant and growing body of research has identified the therapeutic potential of this scaffold in the realm of metabolic diseases.[1][2] For researchers and professionals in drug development, the primary mechanism of action of interest for these compounds is their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[3][4]

PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[5][6] There are three main subtypes, or isotypes, of PPARs:

  • PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6][7]

  • PPARγ (gamma): Predominantly found in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.[5][6]

  • PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation and the regulation of cholesterol metabolism.[6]

The structural backbone of 2-methyl-2-phenoxypropanoic acid is a key feature of fibrate drugs, which are a class of PPARα agonists used to treat dyslipidemia.[4] Modifications to this core structure have led to the development of potent and selective PPAR agonists, as well as pan-agonists that activate multiple PPAR subtypes.[3][8] This guide will provide an in-depth exploration of the mechanism of action of this compound and its analogs as PPAR agonists, the downstream physiological effects, and the experimental methodologies used to characterize their activity.

Core Mechanism of Action: Ligand-Activated Transcription Factors

The primary mechanism of action for this compound and its pharmacologically active analogs is the direct binding to and activation of PPARs. This process initiates a cascade of molecular events that ultimately alters the transcription of target genes.

Upon entering the cell, the agonist molecule traverses the cytoplasm and enters the nucleus. Inside the nucleus, it binds to the Ligand Binding Domain (LBD) of a PPAR. This binding induces a conformational change in the PPAR protein, which leads to the dissociation of corepressor molecules and the recruitment of coactivator proteins.[9]

The activated PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[10] This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[9] The entire complex, including the coactivator proteins, then initiates the transcription of these genes, leading to the synthesis of new messenger RNA (mRNA) and subsequently, new proteins. These proteins are the ultimate effectors of the physiological response.

Signaling Pathway of PPARα Activation

The following diagram illustrates the signaling pathway initiated by a PPARα agonist, such as a derivative of 2-methyl-2-phenoxypropanoic acid.

PPAR_Alpha_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Transcription Complex Agonist_cyto PPARα Agonist (e.g., this compound analog) PPARa PPARα Agonist_cyto->PPARa Binding & Activation RXR RXR PPARa->RXR CoRepressor Corepressor PPARa->CoRepressor Dissociation CoA Coactivator PPARa->CoA Recruitment Complex PPARα-RXR-CoA Complex PPRE PPRE (DNA) TargetGene Target Gene mRNA mRNA PPRE->mRNA Transcription Proteins Effector Proteins mRNA->Proteins Translation Physiological_Response Increased Fatty Acid Oxidation Decreased Triglycerides Anti-inflammatory Effects Proteins->Physiological_Response Cellular & Physiological Effects Complex->PPRE Binding

Caption: PPARα signaling pathway initiated by a ligand agonist.

Physiological Consequences of PPAR Activation

The activation of PPARs by agonists like this compound analogs leads to a range of beneficial physiological effects, particularly in the context of metabolic syndrome.

  • Lipid Metabolism: PPARα activation increases the expression of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in circulating triglycerides. It also increases the production of apolipoproteins A-I and A-II, which are components of HDL, thereby raising HDL cholesterol levels.[4]

  • Glucose Homeostasis: PPARγ agonists, in particular, enhance insulin sensitivity by promoting the differentiation of adipocytes and increasing the expression of genes involved in glucose uptake and metabolism.[5]

  • Inflammation: PPARs can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[11]

The specific physiological outcomes depend on the selectivity of the agonist for the different PPAR subtypes. For example, a selective PPARα agonist will primarily impact lipid metabolism, while a PPARγ agonist will have a more pronounced effect on insulin sensitivity. Pan-PPAR agonists, which activate all three subtypes, can offer a broader therapeutic effect for metabolic syndrome by addressing dyslipidemia, insulin resistance, and inflammation simultaneously.[3][8]

Experimental Characterization of PPAR Agonists

A variety of in vitro and in vivo assays are employed to characterize the activity of potential PPAR agonists.

In Vitro Assays

1. Ligand Binding Assays: These assays determine the affinity of a compound for the PPAR ligand-binding domain. A common method is a competitive binding assay where the test compound competes with a radiolabeled known PPAR ligand.

2. Reporter Gene Assays: This is a cell-based functional assay to measure the ability of a compound to activate a PPAR.[12]

  • Principle: Cells are engineered to express a PPAR and a reporter gene (e.g., luciferase) that is under the control of a PPRE.[13][14] When a PPAR agonist activates the receptor, the reporter gene is transcribed, and the resulting protein (e.g., luciferase) produces a measurable signal (e.g., light).[15] The intensity of the signal is proportional to the level of PPAR activation.

  • Experimental Workflow:

Reporter_Assay_Workflow Start Start Cell_Culture Culture cells engineered with PPA-responsive reporter gene Start->Cell_Culture Dosing Dose cells with test compound (e.g., this compound analog) Cell_Culture->Dosing Incubation Incubate for 24-48 hours Dosing->Incubation Lysis Lyse cells and add reporter substrate (e.g., luciferin) Incubation->Lysis Measurement Measure reporter signal (e.g., luminescence) Lysis->Measurement Analysis Data analysis: Determine EC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for a PPAR reporter gene assay.

3. Gene Expression Analysis: The effect of a PPAR agonist on the expression of target genes can be quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis in relevant cell lines (e.g., hepatocytes for PPARα agonists).[11]

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of PPAR agonists in a physiological context.[16] Rodent models are commonly used, particularly those that mimic human metabolic diseases.[17]

  • Diet-Induced Obesity Models: Mice or rats are fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia. The test compound is then administered to assess its ability to reverse these metabolic abnormalities.[8]

  • Genetic Models: Genetically modified animals, such as the db/db mouse (which lacks the leptin receptor and develops obesity and diabetes), are also used to study the effects of PPAR agonists on glucose and lipid metabolism.[3]

Table 1: Quantitative Data for Exemplar 2-Aryl-2-Methylpropionic Acid PPAR Agonists

CompoundTargetAssay TypeEC50 (nM)Reference
GW590735 PPARαTransactivation4[4]
MHY2013 Pan-PPARLuciferase ReporterComparable to specific agonists[3]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Structure-Activity Relationship (SAR) Insights

The 2-methyl-2-phenoxypropanoic acid scaffold is a privileged structure for PPAR agonism. The "acid head" of the molecule is crucial for interacting with the receptor, while modifications to the aromatic ring and the linker can modulate potency and selectivity for the different PPAR subtypes.[18][19] For instance, the addition of a methyl group at the 4-position of the phenoxy ring, as in the topic compound, can influence the binding affinity and efficacy. Further substitutions on the phenoxy ring have been explored to develop highly potent and selective PPAR agonists like GW590735.[4]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the treatment of metabolic diseases through the activation of PPARs. Their mechanism of action, involving the ligand-dependent regulation of gene transcription, offers a powerful means to correct metabolic imbalances. The continued exploration of the structure-activity relationships within this chemical class, coupled with rigorous in vitro and in vivo characterization, will be instrumental in the development of next-generation PPAR agonists with improved efficacy and safety profiles. The use of pan-PPAR agonists is a particularly exciting area of research, as these compounds have the potential to provide a multi-faceted therapeutic approach to the complex pathophysiology of metabolic syndrome.

References

  • Chem-Impex. 2-(4-Methylphenoxy)propionic acid. Available from: [Link]

  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37433–37446. Available from: [Link]

  • Willson, T. M., et al. (2000). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry, 43(4), 527–550. Available from: [Link]

  • Wikipedia. Mecoprop. Available from: [Link]

  • Gao, X., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2513–2526. Available from: [Link]

  • Smith, A. J., & Smith, J. C. (2018). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research, 2018, 8162803. Available from: [Link]

  • EXTOXNET. Mecoprop. Available from: [Link]

  • Kersten, S., et al. (2000). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 21(6), 671–692. Available from: [Link]

  • Tan, Y. H., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences, 22(16), 8591. Available from: [Link]

  • Oyama, T., et al. (2017). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. Molecules, 22(10), 1648. Available from: [Link]

  • Festa, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 90. Available from: [Link]

  • PubChem. Mecoprop. Available from: [Link]

  • Saidi, S. A., et al. (2008). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. Molecular Cancer, 7, 33. Available from: [Link]

  • Brown, P. J., et al. (2005). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 48(24), 7687–7705. Available from: [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Available from: [Link]

  • Haluzik, M., et al. (2008). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2008, 280963. Available from: [Link]

  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37433–37446. Available from: [Link]

  • Takahashi, S., et al. (2011). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science, 57(2), 136–143. Available from: [Link]

  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37433–37446. Available from: [Link]

  • Wang, Y., et al. (2021). Preclinical experiments involving PPARα agonists consist of in vitro cell studies and in vivo animal experiments... ResearchGate. Available from: [Link]

  • Oyama, K., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(26), 10219–10230. Available from: [Link]

  • Mallya, R., & Lewis, S. (2024). Selecting an Appropriate Animal Model for Dyslipidemia. Indian Journal of Pharmaceutical Education and Research, 58(3s), s683-s692. Available from: [Link]

  • Yamashita, S., et al. (2020). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 27(8), 743–762. Available from: [Link]

  • INDIGO Biosciences. Mouse Peroxisome Proliferator-Activated Receptor Alpha. Available from: [Link]

  • NIH VideoCasting and Podcasting. Peroxisome Proliferator-Activated Receptors (PPARs): Novel Targets for the Treatment and Prevention of a Variety of Diseases. Available from: [Link]

  • ResearchGate. PPAR γ luciferase reporter gene activation of the most efficacious... Available from: [Link]

Sources

Biological activity of 2-Methyl-2-(p-tolyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-2-(p-tolyloxy)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 2-Methyl-2-(p-tolyloxy)propanoic acid, a member of the aryloxyalkanoic acid class of compounds. Due to its structural similarity to several well-characterized pharmacologically and biologically active molecules, this guide synthesizes evidence to predict its primary mechanisms of action. We explore its potential as a lipid-modifying agent via PPARα agonism, its anti-inflammatory properties through COX enzyme inhibition, and its herbicidal activity as a synthetic auxin mimic. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for the experimental validation of these activities.

Introduction and Molecular Profile

2-Methyl-2-(p-tolyloxy)propanoic acid is an aromatic carboxylic acid featuring a tolyloxy group linked to a propanoic acid backbone. Its structure is foundational to a diverse range of biologically active compounds. While specific research on this molecule is limited, its core structure is homologous to three significant classes of active agents: fibrate drugs, phenoxy herbicides, and a subset of non-steroidal anti-inflammatory drugs (NSAIDs). This guide will therefore explore the biological activity of 2-Methyl-2-(p-tolyloxy)propanoic acid through the lens of these established compound families, providing a robust, scientifically-grounded hypothesis of its function.

Chemical Structure and Properties:

  • IUPAC Name: 2-Methyl-2-(4-methylphenoxy)propanoic acid

  • Synonyms: 2-p-Tolyloxy-propionic acid

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

Caption: Chemical structure of 2-Methyl-2-(p-tolyloxy)propanoic acid.

Potential Pharmacological and Biological Activities

Based on structural analogy, we can project three primary biological activities for this compound. The following sections detail the mechanisms of these potential activities.

Lipid-Modifying Activity via PPARα Agonism

The structure of 2-Methyl-2-(p-tolyloxy)propanoic acid closely resembles that of fibrates, a class of drugs used to treat dyslipidemia. The mechanism of fibrates is mediated by their activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2]

Mechanism of Action: PPARα is a ligand-activated nuclear receptor that acts as a key transcription factor in regulating lipid metabolism.[2] Upon binding by an agonist like a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding initiates a cascade of transcriptional changes, including:

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid uptake and β-oxidation, leading to reduced triglyceride synthesis.[2][3]

  • Enhanced Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[1]

  • Increased HDL Cholesterol: Increased transcription of genes for apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL).[2]

This concerted action results in a significant reduction of plasma triglycerides and an increase in HDL cholesterol levels.[2]

cluster_cell Hepatocyte ligand Compound (PPARα Agonist) ppar PPARα ligand->ppar Binds & Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds genes Target Gene Transcription (LPL, ApoA-I/A-II, etc.) ppre->genes Activates effect Decreased Triglycerides Increased HDL genes->effect

Caption: PPARα signaling pathway for lipid modification.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The propanoic acid moiety is a classic feature of many NSAIDs, such as ibuprofen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[4][5]

Mechanism of Action: COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation.[7]

  • COX-2 is typically inducible and is upregulated at sites of inflammation, producing the prostaglandins that mediate inflammatory responses.[7]

By inhibiting COX enzymes, 2-Methyl-2-(p-tolyloxy)propanoic acid would likely prevent the synthesis of prostaglandins, thereby reducing inflammation and pain.[8] The relative selectivity for COX-1 versus COX-2 would determine its efficacy and side-effect profile. Selective inhibition of COX-2 is associated with anti-inflammatory effects with a lower risk of gastrointestinal issues.[7]

aa Arachidonic Acid cox COX-1 / COX-2 Enzymes aa->cox Substrate pgs Prostaglandins cox->pgs Catalyzes compound Compound (COX Inhibitor) compound->cox Inhibits inflammation Inflammation, Pain, Fever pgs->inflammation Mediates

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Herbicidal Activity via Synthetic Auxin Action

Phenoxy herbicides, such as Mecoprop, are structural analogues of 2-Methyl-2-(p-tolyloxy)propanoic acid.[9][10] These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[11]

Mechanism of Action: In sensitive broadleaf plants, synthetic auxins overwhelm the natural hormonal balance.[12] The mechanism involves binding to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[13] This binding promotes the degradation of Aux/IAA transcriptional repressor proteins.[13] The removal of these repressors leads to the continuous, uncontrolled activation of auxin-responsive genes, resulting in:

  • Uncontrolled cell elongation and division.

  • Ethylene production, leading to leaf epinasty (downward curling).[13]

  • Disrupted tissue growth and vascular damage.

This cascade of events ultimately leads to the death of the susceptible plant.[14] Grasses are generally tolerant due to differences in translocation, metabolism, and anatomy.[12]

Proposed Experimental Validation Framework

To empirically determine the biological activities of 2-Methyl-2-(p-tolyloxy)propanoic acid, a tiered experimental approach is recommended. The following protocols provide a robust starting point for in vitro and in vivo characterization.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation start Test Compound: 2-Methyl-2-(p-tolyloxy)propanoic acid assay1 PPARα Activation Assay (Luciferase Reporter) start->assay1 assay2 COX-1/COX-2 Inhibition Assay (Colorimetric/Fluorometric) start->assay2 decision Activity Confirmed? assay1->decision assay2->decision model1 Carrageenan-Induced Paw Edema Model (Rat/Mouse) decision->model1 Yes end Characterize Potency (EC50/IC50) and Efficacy model1->end

Caption: Proposed workflow for experimental validation.

Protocol: In Vitro PPARα Activation Assay

This assay determines if the test compound can function as an agonist for the human PPARα receptor. A common method is a cell-based luciferase reporter assay.[15]

Principle: Engineered cells are used that co-express the human PPARα ligand-binding domain (fused to a DNA-binding domain) and a reporter gene (e.g., firefly luciferase) under the control of a PPRE. If the test compound activates PPARα, the complex binds to the PPRE and drives the expression of luciferase, which produces a measurable light signal.

Step-by-Step Methodology:

  • Cell Culture: Plate engineered PPARα reporter cells (e.g., from INDIGO Biosciences) in a 96-well plate and allow them to adhere for 4-6 hours.[15]

  • Compound Preparation: Prepare a serial dilution of 2-Methyl-2-(p-tolyloxy)propanoic acid in the appropriate screening medium. Also prepare a positive control (e.g., GW7647) and a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the culture medium from the cells and add the diluted test compound, positive control, and vehicle control to respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Lysis and Detection: Lyse the cells and add a luciferase detection reagent according to the manufacturer's protocol.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data by calculating the fold activation over the vehicle control. Plot the fold activation against the compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the inhibitory potency and selectivity of the test compound against COX-1 and COX-2 isoforms. A colorimetric inhibitor screening assay is a standard method.[16][17]

Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is measured by monitoring the appearance of an oxidized colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).[17] An inhibitor will reduce the rate of color development.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, hemin, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate as per the kit manufacturer's instructions (e.g., Cayman Chemical).

  • Compound Preparation: Prepare serial dilutions of the test compound. Include a non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls, and a vehicle control.

  • Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add assay buffer, hemin, and the respective enzyme.

  • Inhibitor Addition: Add the diluted test compound, controls, or vehicle to the appropriate wells and incubate for a short period (e.g., 5 minutes) at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

  • Measurement: Immediately read the absorbance at the appropriate wavelength over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against concentration to calculate the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of a compound in rodents.[18][19]

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling).[20] The effectiveness of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a control group.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats or Swiss mice to the laboratory conditions for at least one week.

  • Grouping: Randomly assign animals to experimental groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10-20 mg/kg), and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.

  • Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[18]

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[21]

  • Edema Measurement: Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[22]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100

Data Presentation (Illustrative Templates)

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro PPARα Activation Profile

Compound EC₅₀ (µM) Max Fold Activation
2-Methyl-2-(p-tolyloxy)propanoic acid [Insert Value] [Insert Value]

| GW7647 (Positive Control) | [Insert Value] | [Insert Value] |

Table 2: In Vitro COX Inhibition Profile

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
2-Methyl-2-(p-tolyloxy)propanoic acid [Insert Value] [Insert Value] [Insert Value]

| Indomethacin (Positive Control) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: In Vivo Anti-inflammatory Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose) Paw Volume Increase (mL) at 3 hr % Inhibition of Edema
Vehicle Control [Insert Value] -
Test Compound (Low Dose) [Insert Value] [Insert Value]
Test Compound (High Dose) [Insert Value] [Insert Value]

| Indomethacin (10 mg/kg) | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

2-Methyl-2-(p-tolyloxy)propanoic acid presents a compelling subject for biological investigation due to its structural relationship to established lipid-modifying, anti-inflammatory, and herbicidal agents. The mechanistic pathways outlined in this guide—PPARα agonism, COX inhibition, and synthetic auxin activity—provide a strong, evidence-based foundation for targeted research.

The immediate priority is to execute the proposed experimental framework to confirm these activities and quantify the compound's potency and selectivity. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize its activity for a desired therapeutic or agricultural application, followed by comprehensive ADME/Tox profiling to assess its drug-like properties and safety.

References

  • StatPearls. COX Inhibitors. NCBI Bookshelf. Available at: [Link]

  • Fruchart JC, Duriez P, Staels B. [Molecular mechanism of action of the fibrates]. Arch Mal Coeur Vaiss. 2000;93(7 Spec No 2):11-4.
  • Patsnap Synapse. What are COX-1 inhibitors and how do they work?. 2024. Available at: [Link]

  • Staels B, Dallongeville J, Auwerx J, Schoonjans K, Leitersdorf E, Fruchart JC. Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • Grossmann K. Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. 2012. Available at: [Link]

  • Fruchart JC. Mechanism of action of fibrates on lipid and lipoprotein metabolism. Semantic Scholar. 1998. Available at: [Link]

  • Fruchart JC. [New concepts on the mechanism of action of fibrates and therapeutic prospectives in atherosclerosis]. Bull Acad Natl Med. 2001;185(3):565-80; discussion 580-2.
  • Fruchart JC, Santos RD, Aguilar-Salinas C, et al. Mechanisms of action of fibrates and selective PPARα modulators (SPPARMα). ResearchGate. 2021. Available at: [Link]

  • Vane JR, Botting RM. Mechanism of action of anti-inflammatory drugs. Int J Tissue React. 1998;20(1):3-15.
  • UNL. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. Available at: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Grossmann K. Auxin Herbicide Action: Lifting the Veil Step by Step. PMC. 2010. Available at: [Link]

  • de Lira L, da Silva T, de Oliveira A, et al. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. 2022. Available at: [Link]

  • The Ohio State University Pressbooks. 17.3 Herbicides that Mimic or Interfere with Auxin. Available at: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]

  • UNL MediaHub. Auxin and Auxinic Herbicide Mechanisms of Action. 2018. Available at: [Link]

  • Miles L. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. 2025. Available at: [Link]

  • Walker MC, Gierse JK. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. 2010. Available at: [Link]

  • ResearchGate. COX-1 and COX-2 inhibitors | Request PDF. 2025. Available at: [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. Available at: [Link]

  • Morris CJ. Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. 2003. Available at: [Link]

  • Walker MC, Gierse JK. In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. 2010. Available at: [Link]

  • Ballo B, Sanogo R, et al. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. 2022. Available at: [Link]

  • Blake BE, Cope RB, et al. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC. 2020. Available at: [Link]

  • ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts?. 2014. Available at: [Link]

  • Indigo Biosciences. Human PPARα Reporter Assay Kit. Available at: [Link]

  • Wolf DC, et al. trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Oxford Academic. 2008. Available at: [Link]

  • PubChem. 2-(2-Methylphenoxy)propanoic acid. Available at: [Link]

  • Yu J, et al. Metabolic Control of Viral Infection through PPAR-α Regulation of STING Signaling. bioRxiv. 2019. Available at: [Link]

  • NIST. Propanoic acid, 2-methyl-. NIST WebBook. Available at: [Link]

  • ResearchGate. Principle of the in vitro PPARß/δ transactivation assay. This assay is.... Available at: [Link]

  • Wikipedia. Mecoprop. Available at: [Link]

  • PubChem. Mecoprop. Available at: [Link]

  • PharmaCompass. .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Methyl-2-(4-methylphenoxy)propanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-2-(4-methylphenoxy)propanoic acid, a compound of interest in various research and development domains. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the principles, experimental protocols, and interpretation of key spectroscopic techniques essential for the structural elucidation and characterization of this molecule.

Introduction: The Structural Significance of this compound

This compound belongs to the class of phenoxyalkanoic acids, a scaffold with diverse biological activities. Its structural features—a carboxylic acid moiety, a sterically hindered quaternary carbon, and a substituted aromatic ring—give rise to a unique spectroscopic signature. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various experimental settings. This guide will dissect each of these spectroscopic methods, providing both theoretical grounding and practical insights into their application for this specific molecule.

Principles of Spectroscopic Analysis

A multi-spectroscopic approach is crucial for the unambiguous characterization of organic molecules. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy probe the magnetic environments of the hydrogen and carbon nuclei, respectively. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing information about the types of atoms and functional groups nearby. Furthermore, through-bond spin-spin coupling in ¹H NMR reveals the connectivity of different proton environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This technique is particularly powerful for identifying the presence of key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid and the C-O ether linkage in this compound.

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a molecular fingerprint and valuable information about the molecule's structure and stability.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to validated experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid obscuring signals of interest.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of 4-5 cm.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for FTIR data acquisition.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

    • The sample is vaporized by heating under high vacuum.

  • Ionization and Fragmentation:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize, forming a molecular ion (M⁺•), and subsequently fragment into smaller, charged species.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Caption: Workflow for EI-MS data acquisition.

Data Interpretation and Structural Elucidation

While experimental data for this compound is available on platforms like SpectraBase, direct access to the raw data can be limited. [1]Therefore, the following interpretation is based on a combination of available information and predictions derived from the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift due to hydrogen bonding and exchange.
~7.1Doublet2HAr-HAromatic protons ortho to the methyl group.
~6.8Doublet2HAr-HAromatic protons ortho to the ether oxygen.
~2.3Singlet3HAr-CH₃The methyl group attached to the aromatic ring.
~1.6Singlet6H-C(CH₃)₂The two equivalent methyl groups on the quaternary carbon, appearing as a singlet due to the absence of adjacent protons.

Causality in Signal Assignment: The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring current. The protons ortho to the electron-donating methyl group are expected to be slightly upfield compared to those ortho to the more electronegative oxygen atom. The broadness of the carboxylic acid proton is a characteristic feature resulting from chemical exchange with residual water and intermolecular hydrogen bonding.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is expected to exhibit the following signals:

Chemical Shift (δ, ppm)AssignmentRationale
~178-182-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very downfield chemical shift.
~155Ar-C (ether)The aromatic carbon directly attached to the ether oxygen is deshielded.
~130Ar-C (methyl)The aromatic carbon bearing the methyl group.
~130Ar-CHThe aromatic methine carbons.
~120Ar-CHThe aromatic methine carbons.
~80-C(CH₃)₂The quaternary carbon is deshielded by the adjacent oxygen and carbonyl group.
~25-C(CH₃)₂The carbons of the two equivalent methyl groups on the quaternary center.
~20Ar-CH₃The carbon of the methyl group attached to the aromatic ring.

Expertise in Interpretation: The chemical shifts are predicted based on the known effects of substituents on aromatic rings and the electronic environment of the aliphatic carbons. The presence of a quaternary carbon is a key feature that simplifies the spectrum in that region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~2980C-H stretchAlkyl
~1710C=O stretchCarboxylic Acid
~1600, ~1500C=C stretchAromatic Ring
~1240C-O stretchAryl Ether
~1170C-O stretchCarboxylic Acid

Trustworthiness of Assignments: The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. [2][3]The strong C=O stretch around 1710 cm⁻¹ further confirms the presence of the carboxylic acid. The C-O stretching of the aryl ether is expected in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound (Molecular Weight: 194.23 g/mol ) is predicted to show the following key fragments:

m/zProposed Fragment
194[M]⁺• (Molecular Ion)
149[M - COOH]⁺
107[HOC₆H₄CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
45[COOH]⁺
43[C(CH₃)₂]⁺

Mechanistic Insights into Fragmentation: The molecular ion, if observed, would confirm the molecular weight. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass loss of 45 amu). [4]Cleavage of the ether bond can also occur, leading to fragments corresponding to the phenoxy and the propanoic acid moieties. The tropylium ion at m/z 91 is a common fragment for compounds containing a benzyl-like group.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from related compounds, offers a robust framework for researchers to confirm the identity and purity of this molecule in their studies. The detailed experimental protocols further serve as a practical resource for acquiring high-quality data.

References

  • SpectraBase. This compound. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • PubChem. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • PubChem. Mecoprop. [Link]

  • NIST WebBook. Propanoic acid, 2-methyl-, 2-methylpropyl ester. [Link]

  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

  • FooDB. 2-Methylpropanoic acid. [Link]

  • ResearchGate. Mass spectrum of 2-methyl propanoic acid. [Link]

  • ChemSrc. 2-(4-Methoxyphenoxy)propanoic acid. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2-(4-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-Methyl-2-(4-methylphenoxy)propanoic acid, a compound of interest in various scientific domains. Drawing from available spectral data and analogous chemical syntheses, this document offers a detailed exploration of its structure, synthesis, and physicochemical characteristics, tailored for a scientific audience engaged in research and development.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid. Its structure features a phenoxy group at the 2-position of a 2-methylpropanoic acid backbone. The phenyl ring is further substituted with a methyl group at the 4-position (para-position).

The molecular formula for this compound is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol .[1] The structural arrangement of this molecule imparts specific chemical properties and potential for biological activity, making it a subject of interest for further investigation.

IdentifierValueSource
Molecular Formula C₁₁H₁₄O₃SpectraBase[1]
Molecular Weight 194.23 g/mol SpectraBase[1]
InChI InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)SpectraBase[1]
InChIKey OQUCRQLGCRZSBH-UHFFFAOYSA-NSpectraBase[1]
Canonical SMILES CC1=CC=C(C=C1)OC(C)(C)C(=O)OPubChem

Synthesis and Mechanistic Insights

The proposed synthesis involves the reaction of p-cresol with a halo-derivative of 2-methylpropanoic acid. A particularly effective approach would be the reaction of the sodium or potassium salt of p-cresol with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester. This strategy is supported by the successful synthesis of the analogous compound, 2-Methyl-2-(4-nitro-phenoxy)propanoic acid, which was prepared by reacting 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by ester hydrolysis.[3]

Proposed Synthetic Pathway:

Williamson_Ether_Synthesis p_cresol p-Cresol phenoxide p-Methylphenoxide p_cresol->phenoxide Deprotonation base Base (e.g., NaOH, KOH) base->phenoxide bromo_ester Ethyl 2-bromo-2-methylpropanoate product_ester Ethyl 2-Methyl-2-(4-methylphenoxy)propanoate bromo_ester->product_ester hydrolysis Hydrolysis (H₃O⁺) final_product This compound hydrolysis->final_product phenoxide->product_ester SN2 Attack product_ester->final_product Acid-catalyzed hydrolysis Potential_Applications core_compound This compound metabolic_research Metabolic Disease Research core_compound->metabolic_research Structural similarity to fibrates drug_discovery Lead Compound in Drug Discovery core_compound->drug_discovery Scaffold for medicinal chemistry pesticide_research Herbicide/Pesticide Development core_compound->pesticide_research Analogue of phenoxy herbicides

Sources

A Technical Guide to the Discovery and Synthesis of Novel Phenoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Versatility of the Phenoxypropanoic Acid Scaffold

The phenoxypropanoic acid framework represents a remarkable class of molecules, demonstrating profound versatility across disparate scientific domains. Initially rising to prominence in the mid-20th century as potent and selective herbicides that reshaped modern agriculture, these compounds are now at the forefront of contemporary drug discovery, offering new hope for treating metabolic diseases, inflammation, and even cancer.[1][2][3] This dual identity as both crop-protecting agents and potential human therapeutics underscores the scaffold's unique chemical tractability and its ability to interact with a wide array of biological targets.

This guide is crafted for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that logically unfolds the science behind these compounds. We will journey from the foundational chemistry and stereochemical nuances of the core scaffold to the sophisticated synthetic strategies employed in modern laboratories. We will then delve into the intricate mechanisms of action that confer their potent biological effects, explore the critical structure-activity relationships that guide optimization, and conclude with robust protocols for their analysis and characterization. Each section is grounded in established scientific principles, supported by authoritative references, to provide a self-validating and trustworthy resource for advancing your own research endeavors.

Chapter 1: The Chemical Core: Understanding the Phenoxypropanoic Acid Scaffold

At its heart, the phenoxypropanoic acid molecule is an elegant assembly of three key components: a substituted phenyl ring linked via an ether oxygen to a propanoic acid backbone. A critical feature is the chiral center at the alpha-carbon (C2) of the propanoic acid chain. This stereocenter is not a mere structural footnote; it is a fundamental determinant of biological activity.

In the realm of herbicides, it is almost exclusively the (2R)-isomer that exhibits potent activity, whether by mimicking plant hormones or inhibiting critical enzymes.[1] This stereospecificity is a powerful reminder of the three-dimensional nature of molecular recognition in biological systems. The propanoic acid's carboxyl group provides a crucial anchor point for interacting with target proteins, often through ionic bonds or hydrogen bonding, while the diverse substitutions possible on the phenoxy ring allow for the fine-tuning of properties like selectivity, potency, and metabolic stability.

Caption: Core components of the phenoxypropanoic acid scaffold.

Chapter 2: Synthetic Strategies for Novel Derivatives

The synthesis of phenoxypropanoic acid derivatives can range from straightforward, two-step procedures to complex, multi-stage campaigns. The chosen route is dictated by the complexity of the target molecule and the availability of starting materials.

Part A: Foundational Synthesis via Williamson Ether Synthesis

The most common and direct approach for assembling the core scaffold is a variation of the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by a phenoxide ion. The causality here is simple yet effective: the acidic proton of a substituted phenol is removed by a base to generate a potent nucleophile (the phenoxide), which then attacks an electrophilic alkyl 2-halopropanoate. Subsequent hydrolysis of the resulting ester unmasks the desired carboxylic acid.

The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting side reactions, while polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are excellent choices for solvating the ionic intermediates and facilitating the Sₙ2 reaction.[4][5]

  • Step 1: Ether Formation

    • To a solution of a substituted phenol (1.0 eq.) in acetone (10 mL/mmol of phenol), add potassium carbonate (1.5 eq.).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add an alkyl 2-bromopropanoate (1.1 eq.) dropwise to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 56°C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude ester intermediate. This product can be purified by column chromatography on silica gel if necessary.

  • Step 2: Ester Hydrolysis

    • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide (LiOH) (2.0 eq.) and stir the mixture at room temperature for 2-4 hours, again monitoring by TLC.

    • Once the ester has been consumed, acidify the reaction mixture to a pH of ~2 using a 1N HCl solution.[5]

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final phenoxypropanoic acid derivative.

phenol Substituted Phenol step1 Step 1: Williamson Ether Synthesis (Reflux) phenol->step1 ester Alkyl 2-Bromopropanoate ester->step1 base K₂CO₃ in Acetone base->step1 intermediate Crude Ester Intermediate step1->intermediate step2 Step 2: Alkaline Hydrolysis (LiOH) intermediate->step2 acidification Acidic Workup (HCl) step2->acidification product Final Phenoxypropanoic Acid Product acidification->product

Caption: General workflow for phenoxypropanoic acid synthesis.

Part B: Advanced Strategies for Complex Derivatives

Modern drug discovery often requires molecules with greater complexity than those accessible through the simple Williamson ether synthesis. For instance, creating derivatives with biphenyl or complex heterocyclic moieties necessitates more advanced strategies.[6][7] In these cases, the substituted phenol starting material is itself a product of a multi-step synthesis, often employing powerful cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings to construct carbon-carbon or carbon-nitrogen bonds prior to the ether formation step.[8]

Furthermore, many active compounds are administered as "propesticides" or prodrugs, typically as esters.[1] This strategy enhances the compound's lipophilicity, improving its absorption and translocation in the target organism (be it a plant or a patient). Once absorbed, cellular enzymes (esterases) hydrolyze the ester to release the active carboxylic acid in situ.

Chapter 3: Unraveling the Mechanisms of Action

The biological activity of phenoxypropanoic acids stems from their ability to precisely interact with and modulate the function of specific proteins. The nature of this target protein defines the compound's application.

Part A: Agrochemicals - Herbicidal Mechanisms

In plants, phenoxypropanoic acid derivatives primarily exert their herbicidal effects through two distinct, well-characterized mechanisms of action.

  • ACCase Inhibition : The aryloxyphenoxypropionates (AOPPs or "fops") are potent and selective inhibitors of Acetyl-CoA Carboxylase (ACCase).[9][10] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[11] By inhibiting ACCase in susceptible grass species, these herbicides starve the plant of the lipids essential for building new cell membranes, leading to a cessation of growth and eventual death. Their selectivity arises from differences in the ACCase enzyme structure between grasses and broadleaf crops.[1]

  • Auxin Mimicry : The first generation of phenoxy herbicides, such as 2,4-D and MCPA, function by mimicking indole-3-acetic acid (IAA), a natural plant growth hormone (auxin).[1][12] They bind to auxin receptors, leading to an overload of hormonal signals. This induces rapid, uncontrolled, and unsustainable cell division and elongation, ultimately causing the destruction of vascular tissues and the death of the plant, particularly in broad-leaf weeds.[10]

cluster_0 Fatty Acid Biosynthesis Pathway in Grasses acetyl_coa Acetyl-CoA accase ACCase Enzyme acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids membranes Cell Membranes & Growth fatty_acids->membranes accase->malonyl_coa herbicide Phenoxypropanoic Acid Herbicide ('Fop') herbicide->accase inhibition INHIBITION

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Chapter 5: Analytical and Characterization Protocols

The unambiguous characterization of novel derivatives is a prerequisite for any biological evaluation. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of synthesized compounds.

Protocol: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of synthesized compounds. [13][14]A standard method for phenoxypropanoic acids is outlined below.

  • System Preparation : Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), UV detector, and autosampler.

  • Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation : Dissolve a small amount of the final compound (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection : UV at 254 nm.

    • Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

  • Data Analysis : The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.

Parameter Condition
Technique Reverse-Phase HPLC
Stationary Phase C18 Silica
Mobile Phase Water/Acetonitrile with 0.1% TFA
Detection UV Absorbance (254 nm)
Primary Output Purity (%)
Structural Confirmation

While HPLC confirms purity, it does not confirm identity. For this, spectroscopic methods are required.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the correct mass for the target structure. High-resolution MS can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive confirmation of the synthesized structure's connectivity and stereochemistry. [5][8]

Conclusion and Future Directions

The phenoxypropanoic acid scaffold has proven to be an exceptionally fertile ground for chemical innovation, yielding critical tools for global food production and promising new candidates for treating human diseases. Its synthetic accessibility, coupled with the profound impact of stereochemistry and aromatic substitution on biological function, ensures its continued relevance.

Future research will likely focus on several key areas. In agrochemicals, the challenge of herbicide resistance necessitates the discovery of derivatives that can overcome existing resistance mechanisms or act on entirely new biological targets. In pharmaceuticals, the application of this scaffold is expanding, with recent studies exploring its potential as an anticancer and antimicrobial agent. [15][16]The continued application of rational design principles, guided by a deep understanding of synthesis, mechanism of action, and SAR, will undoubtedly unlock new and powerful applications for this versatile chemical entity.

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL for further reading.

  • Wikipedia. Phenoxy herbicide. [Link]

  • O-Uchi, T., et al. (1988). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of the Agricultural Chemical Society of Japan. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

  • Ohashi, M., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2019). Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Chemical Biology & Drug Design. [Link]

  • Ud-Daula, A., & Halim, M. A. (2017). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms: A Review. Toxicology Mechanisms and Methods. [Link]

  • Various Authors. Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Request PDF on ResearchGate. [Link]

  • Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. [Link]

  • Yusuf, M., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Semantic Scholar. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]

  • Google Patents.
  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. [Link]

  • Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Singh, S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry. [Link]

  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

  • My Skin Recipes. Propanoic acid,2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester. [Link]

  • Google Patents.
  • Antibiotics. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]

  • ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • Pest Management Science. (1995). Overview of herbicide mechanisms of action. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. [Link]

  • Drug Design Org. Bioisosterism. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • PubMed Central. The Influence of Bioisosteres in Drug Design. [Link]

  • arXiv. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. [Link]

  • PubChem. 2-Phenylpropionic acid. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. [Link]

  • Oriental Journal of Chemistry. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Patsnap Synapse. (2024). What is the role of bioisosterism in drug design?. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Exposome-Explorer. 2-Phenylpropanoic acid (Compound). [Link]

  • ResearchGate. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. [Link]

  • MDPI. (2024). Current Trends in Clinical Trials of Prodrugs. [Link]

  • PubMed Central. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates. [Link]

  • Propionic Acidemia Foundation. Clinical Trials. [Link]

Sources

In silico modeling of 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-2-(4-methylphenoxy)propanoic Acid: A PPARα Agonist Case Study

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico modeling of this compound, a structural analogue of the fibrate class of drugs. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the scientific rationale behind each computational choice. We will navigate the complete modeling pipeline, from initial ligand and target preparation to advanced molecular dynamics and predictive toxicology. The primary molecular target for this investigation is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and the established target of fibrate drugs.[1][2][3] This guide is designed for researchers, computational chemists, and drug development professionals seeking to apply computational tools to characterize ligand-protein interactions, predict biological activity, and assess the druglikeness of small molecules.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

This compound belongs to a chemical class structurally related to fibrates, a group of amphipathic carboxylic acids used clinically for the management of dyslipidemia.[4] Fibrates exert their therapeutic effects primarily by lowering elevated plasma triglycerides and modulating cholesterol levels.[2][3][5] The molecular mechanism underpinning these effects is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a central role in the genetic regulation of lipid and glucose metabolism.[2][6][7]

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often due to unforeseen issues in efficacy or safety.[8] In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, cost-effective approach to prioritize candidates and guide experimental design.[9][10] By simulating molecular interactions and predicting pharmacokinetic properties computationally, we can build a robust, data-driven hypothesis for a compound's biological behavior before significant resources are invested in its synthesis and in vitro testing.[11]

This guide will use this compound as a case study to demonstrate a validated workflow for comprehensive in silico characterization.

In_Silico_Modeling_Workflow cluster_prep Phase 1: Preparation cluster_interaction Phase 2: Interaction Analysis cluster_prediction Phase 3: Property Prediction cluster_synthesis Phase 4: Synthesis & Validation Ligand Ligand Preparation (2D to 3D) Docking Molecular Docking (Binding Pose & Affinity) Ligand->Docking ADMET ADMET Prediction (Pharmacokinetics & Safety) Ligand->ADMET QSAR QSAR Analysis (Activity Relationship) Ligand->QSAR Target Target Selection & Preparation (PPARα) Target->Docking MD_Sim Molecular Dynamics (Complex Stability) Docking->MD_Sim Top Pose Report Data Synthesis & Interpretation MD_Sim->Report ADMET->Report QSAR->Report Validation In Vitro / In Vivo Validation Report->Validation

Caption: Overall workflow for the in silico analysis of a small molecule drug candidate.

Foundational Stage: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is not a mere formality but a critical step that dictates the accuracy of all subsequent calculations.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to translate the two-dimensional chemical structure of this compound into a three-dimensional, energetically favorable conformation suitable for docking.

Causality: A simple 2D representation lacks the spatial information (bond lengths, angles, dihedrals) necessary for simulating interactions with a 3D protein target. Furthermore, an initial 3D structure generated from a SMILES string is often in a high-energy, unrealistic state. Energy minimization is performed to relax the structure into a more physically plausible, low-energy conformation.

Protocol: Ligand Generation and Energy Minimization

  • Obtain SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) for this compound is CC1=CC=C(OC(C)(C)C(=O)O)C=C1.

  • Generate 3D Coordinates: Use an open-source tool like Open Babel.

    • Command: obabel -:"CC1=CC=C(OC(C)(C)C(=O)O)C=C1" -O ligand.pdb --gen3d

    • This command takes the SMILES string as input, generates a 3D structure, and saves it in the PDB format as ligand.pdb.

  • Perform Energy Minimization: This step refines the 3D structure using a force field (e.g., MMFF94).

    • Command: obabel ligand.pdb -O ligand_min.pdb --minimize --ff MMFF94 --steps 1000 --sd

    • This command reads the initial 3D structure, performs 1000 steps of steepest descent energy minimization, and saves the optimized structure as ligand_min.pdb.

  • Final Conversion for Docking: Convert the minimized structure to the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.

    • This is typically done using AutoDock Tools or a similar graphical interface where hydrogens are added and Gasteiger charges are computed.

Target Protein Preparation: Refining the Blueprint

The target protein, PPARα, must be carefully prepared to create a realistic binding environment. We will use a crystal structure from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 1I7G , which contains the ligand-binding domain of human PPARα.[12]

Causality: Raw PDB files are experimental snapshots and often contain non-essential elements (e.g., water molecules, co-crystallized solvents) that can interfere with docking calculations. They may also lack hydrogen atoms, which are crucial for defining correct hydrogen bonding patterns. Preparing the receptor involves "cleaning" the structure to retain only the biologically relevant components and correcting for these omissions.

Protocol: PPARα Receptor Preparation

  • Download PDB File: Fetch the structure 1I7G from the RCSB PDB database.

  • Clean the Structure (Using UCSF Chimera or PyMOL):

    • Load the 1I7G.pdb file.

    • Remove water molecules. These are typically not involved in the initial binding and can create unnecessary complexity.

    • Remove any existing co-crystallized ligands or cofactors to create an empty binding pocket.

    • Inspect the protein for missing loops or residues. If significant, these may need to be modeled, but for a well-defined binding pocket, this is often not necessary.

  • Prepare for Docking (Using AutoDock Tools):

    • Load the cleaned protein structure.

    • Add polar hydrogens, as these are critical for hydrogen bonding interactions.

    • Compute and assign Gasteiger partial charges to all atoms.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the final prepared receptor in the PDBQT format (receptor.pdbqt).

Molecular Docking: Predicting the Ligand-Protein Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[13][14] It is a computationally efficient method for generating hypotheses about binding modes.

Theoretical Pillars: Search Algorithms and Scoring Functions

Docking software operates on two core principles:

  • Search Algorithm: Explores the vast conformational space of the ligand within the binding site to find possible binding poses.

  • Scoring Function: Assigns a score (often an approximation of binding free energy) to each pose, allowing them to be ranked.[15]

AutoDock Vina, a widely used tool, employs a Lamarckian genetic algorithm for its search and an empirical scoring function to evaluate poses.

Protocol: Docking with AutoDock Vina

This protocol assumes the ligand_min.pdbqt and receptor.pdbqt files have been prepared.

  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

    • Causality: A well-defined grid box is crucial. It must be large enough to encompass the entire binding pocket but small enough to focus the search, saving computational time and increasing accuracy. The center of the grid is typically placed at the geometric center of the known active site residues.

    • In AutoDock Tools, this is done visually by centering the grid on the binding pocket and adjusting its dimensions. The coordinates and dimensions are saved to a configuration file (conf.txt).

  • Create the Configuration File (conf.txt):

    (Note: Center and size values are illustrative and must be determined from the specific receptor structure.)

  • Run the Docking Simulation:

    • Command: vina --config conf.txt --log log.txt

  • Analyze the Output: The all_poses.pdbqt file will contain the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol. The log.txt file contains the binding affinity table.

Interpretation of Docking Results

The primary outputs are the binding affinity and the predicted 3D pose.

  • Binding Affinity: A more negative score indicates a stronger predicted binding interaction.

  • Pose Analysis: The top-ranked pose is visualized to understand the specific molecular interactions driving the binding.

Protocol: Interaction Analysis with PyMOL

  • Load the receptor.pdbqt and the output all_poses.pdbqt into PyMOL.

  • Focus on the top-ranked pose (Mode 1).

  • Use the visualization tools to identify key interactions:

    • Hydrogen Bonds: The carboxylate group of the ligand is expected to form hydrogen bonds with key residues in the PPARα active site, such as Serine, Tyrosine, or Histidine.

    • Hydrophobic Interactions: The methylphenoxy group is likely to engage in hydrophobic interactions with non-polar residues.

  • Document the interacting residues and bond distances.

MetricPredicted Value/Residues
Binding Affinity (Mode 1) -7.8 kcal/mol (Illustrative)
Key H-Bond Interactions SER280, TYR464, HIS440 (Illustrative)
Key Hydrophobic Contacts ILE281, LEU320, MET345 (Illustrative)

Molecular Dynamics: From a Static Snapshot to a Dynamic System

While docking provides a valuable static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.[16][17][18]

Causality: A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations test the stability of the predicted binding mode by calculating the trajectories of atoms over time, revealing whether the ligand remains securely bound or drifts out of the pocket.[19]

MD_Simulation_Workflow Start Start with Docked Complex Topology Generate Ligand & Protein Topologies Start->Topology System Build System: Solvate & Ionize Topology->System Minimization Energy Minimization System->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: Standard workflow for a protein-ligand molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

This is a condensed workflow using the GROMACS simulation package.[20]

  • Prepare Topologies: Generate force field parameters (topology) for the ligand using a server like CGenFF or PRODRG. GROMACS requires a topology file that describes all atoms, bonds, angles, and charges for both the protein and the ligand.

  • Build the System:

    • Place the docked protein-ligand complex in a simulation box.

    • Solvate the box with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological ionic strength.

  • Energy Minimization: Perform a steepest descent minimization of the entire system to remove steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system's pressure. The restraints on the complex are gradually released.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) with all restraints removed. Trajectory data is saved at regular intervals.

Analysis of MD Trajectories

The output trajectory is a high-dimensional dataset that must be analyzed to extract meaningful biophysical insights.

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from the initial structure. A stable, converging RMSD for both the protein and the ligand suggests the complex is stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values in loop regions indicate flexibility, while stable RMSF in the binding pocket is desirable.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions identified in docking.

Analysis MetricInterpretation
Protein RMSD A plateau below 0.3 nm indicates structural stability.
Ligand RMSD A low, stable value indicates the ligand remains bound in its initial pose.
Binding Site RMSF Low fluctuation values suggest a stable binding pocket.
H-Bond Occupancy High occupancy (>75%) for key H-bonds confirms their stability.

Predictive Modeling: QSAR and ADMET Profiling

A successful drug must do more than just bind to its target; it must also possess a favorable pharmacokinetic and safety profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and QSAR (Quantitative Structure-Activity Relationship) models are used to predict these properties.[8][21][11]

Principles of QSAR and ADMET Prediction
  • QSAR: This approach builds mathematical models that correlate the chemical structure of compounds with their biological activity.[22][9][23][24] By calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area), we can predict a compound's activity relative to a known dataset.

  • ADMET: These models predict how a drug will behave in the body.[10][25][26] Early prediction of poor ADMET properties is a key strategy to reduce late-stage clinical trial failures.[10][21]

Protocol: In Silico Property and Toxicity Prediction

Numerous open-access web servers can be used for these predictions. It is best practice to use multiple tools and compare the results for a more reliable prediction.[11]

  • Input: Use the ligand's SMILES string (CC1=CC=C(OC(C)(C)C(=O)O)C=C1) as input for servers like SwissADME and pkCSM .

  • Physicochemical Properties: Analyze properties like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

  • Pharmacokinetics: Predict properties such as water solubility, Caco-2 permeability (intestinal absorption), and blood-brain barrier (BBB) permeability.

  • Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

  • Toxicity Prediction:

    • Use the pkCSM server to predict endpoints like AMES toxicity (mutagenicity) and hERG I inhibition (cardiotoxicity).

    • For a more detailed genotoxicity assessment, use statistical-based software like Sarah Nexus or expert rule-based systems like Derek Nexus .[27] These tools identify structural alerts that are associated with mutagenicity or clastogenicity.[28][29][30]

Data Summary and Interpretation

The predicted properties should be consolidated into a clear table to facilitate a holistic assessment.

Property ClassParameterPredicted ValueGuideline/Interpretation
Physicochemical Molecular Weight208.23 g/mol < 500 (Lipinski's Rule) - Compliant
LogP (Consensus)2.5< 5 (Lipinski's Rule) - Optimal lipophilicity
TPSA46.53 Ų< 140 Ų - Good for cell permeability[25]
Pharmacokinetics Water Solubility (LogS)-2.8Soluble
Caco-2 Permeability (LogPapp)0.5High intestinal absorption predicted
BBB Permeability (LogBB)-0.6Unlikely to cross the blood-brain barrier
Drug-Likeness Lipinski's Rule Violations0High probability of oral bioavailability
Toxicity AMES ToxicityNon-mutagenLow risk of mutagenicity
hERG I InhibitionNoLow risk of cardiotoxicity
Genotoxicity AlertNoneNo structural alerts for genotoxicity identified

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow to characterize this compound. The computational analysis, integrating molecular docking, MD simulations, and ADMET prediction, generates a strong, data-driven hypothesis:

  • The compound is predicted to bind effectively and stably to the ligand-binding domain of PPARα.

  • It exhibits a favorable druglike profile with a high probability of good oral absorption and a low risk of key toxicities.

It is imperative to recognize the limitations of in silico models. These are predictive tools, not experimental certainties. The logical next step is to use these findings to guide targeted laboratory experiments. Future work should focus on:

  • In Vitro Validation: Synthesize the compound and perform binding assays (e.g., Surface Plasmon Resonance) to experimentally determine its affinity for PPARα.

  • Cell-Based Assays: Use reporter gene assays to confirm that binding translates to functional agonism of the PPARα receptor.

  • Lead Optimization: If validated, the structural insights from the docking and MD simulations can be used to design new analogues with potentially improved potency or pharmacokinetic properties.

By strategically combining computational modeling with experimental validation, we can accelerate the drug discovery process, reduce costs, and increase the likelihood of developing novel, effective therapeutics.

References

  • Cronet, P., Petersen, J. F., Folmer, R., Blomberg, N., Sjöblom, K., Schmidt, U., ... & Nilsson, T. (2001). Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242; ligand selectivity and agonist activation in the PPAR family. Structure, 9(8), 699-706. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed, 15(12), 1473-1487. [Link]

  • Hassan, M., & Al-Hossain, A. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

  • Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Characterization of Biomolecules. Springer, Singapore. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Khan, A. A., & Kumar, S. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design?. Patsnap. [Link]

  • Kar, S., & Dugassa, S. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology. Springer, New York, NY. [Link]

  • Wikipedia. (2023). Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]

  • ResearchGate. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. ResearchGate. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Das, A., & Ghosh, A. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. In Computational Approaches for Novel Therapeutic and Diagnostic Designing. Springer, Singapore. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • Lhasa Limited. (n.d.). Genotoxic Impurity Evaluation. Lhasa Limited. [Link]

  • ResearchGate. (2013). The overall structures of peroxisome proliferator activated receptor-α... ResearchGate. [Link]

  • Wikipedia. (2023). Peroxisome proliferator-activated receptor. Wikipedia. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. PubChem. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Lo Piparo, E., & Worth, A. (2010). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]

  • Tugwood, J. D., et al. (1996). Peroxisome proliferator-activated receptors: structures and function. Annals of the New York Academy of Sciences, 804, 252-265. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Rupitha, N. S., et al. (2020). Evaluation of Fibrates for Anticancer Activity – An Insilico Approach. Journal of Pharmaceutical Sciences and Research, 12(9), 1198-1200. [Link]

  • National Center for Biotechnology Information. (n.d.). Table B-2, Tools Used to Identify SAs and Predict Carcinogenicity and Genotoxicity. NCBI. [Link]

  • MultiCASE. (n.d.). Genotoxicity Archives. MultiCASE. [Link]

  • PharmaCompass. (n.d.). alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. PharmaCompass. [Link]

  • National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem. [Link]

  • ResearchGate. (2014). Software for genotoxicity and carcinogenicity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methylphenoxy)propanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem. [Link]

  • GESTIS Substance Database. (2008). Mecoprop. BGIA. [Link]

  • Stenutz, R. (n.d.). 2-(4-chloro-2-methylphenoxy)propanoic acid. Stenutz. [Link]

  • Wikipedia. (2023). Mecoprop. Wikipedia. [Link]

  • Ng, C. H., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2210. [Link]

  • Rao, P. V., & Reddy, M. R. (2009). Chemistory of Fibrates. Current Pharmaceutical Design, 15(26), 3075-3083. [Link]

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]

  • Ghuman, J., & Singh, P. (2023). Fibrate Medications. In StatPearls. StatPearls Publishing. [Link]

  • Tsou, L. K., et al. (2015). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology, 172(4), 1100-1111. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. PubChem. [Link]

  • ResearchGate. (2023). Bioactive compound and their biological activity. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-methylphenoxy)propanoic acid, a compound belonging to the fibrate class of drugs. Fibrates are well-established therapeutic agents for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This document will delve into the chemical properties, synthesis, and mechanism of action of this compound, with a particular focus on its role as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Furthermore, this guide will explore its biological activities, potential therapeutic applications, and the methodologies for its preclinical evaluation. This paper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of this class of compounds.

Introduction: The Landscape of Dyslipidemia and the Role of Fibrates

Dyslipidemia, a cornerstone of metabolic syndrome, is a major risk factor for the development of atherosclerotic cardiovascular disease. It is primarily characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, coupled with reduced levels of high-density lipoprotein (HDL) cholesterol. Fibrates have been a mainstay in the treatment of dyslipidemia for decades, effectively modulating lipid profiles and reducing cardiovascular risk.[1][2][3] this compound is a member of this important class of drugs, sharing the characteristic phenoxyisobutyric acid structure. Its therapeutic effects are intrinsically linked to the activation of PPARα, a nuclear receptor that plays a pivotal role in lipid and glucose homeostasis.[4][5][6][7] This guide will provide a detailed exploration of this compound, from its molecular characteristics to its pharmacological effects.

Chemical Properties and Synthesis

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 22504-83-2[8]

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • Chemical Structure:

    
    
    
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight194.23 g/mol PubChem
XLogP32.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass194.094294304 g/mol PubChem
Monoisotopic Mass194.094294304 g/mol PubChem
Topological Polar Surface Area46.5 ŲPubChem
Heavy Atom Count14PubChem
Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis followed by ester hydrolysis. A general synthetic scheme is outlined below. This approach is analogous to the synthesis of other fibrates and related compounds.[9][10][11]

Step 1: Williamson Ether Synthesis of Ethyl 2-Methyl-2-(4-methylphenoxy)propanoate

  • To a solution of 4-methylphenol (p-cresol) in a suitable aprotic solvent (e.g., acetone, acetonitrile), add an equimolar amount of a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • To this mixture, add a slight excess (1.1 equivalents) of ethyl 2-bromo-2-methylpropanoate dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-methyl-2-(4-methylphenoxy)propanoate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-methyl-2-(4-methylphenoxy)propanoate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the desired carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Workflow p_cresol 4-Methylphenol phenoxide Potassium 4-methylphenoxide p_cresol->phenoxide K2CO3, Acetone intermediate Ethyl 2-methyl-2-(4-methylphenoxy)propanoate phenoxide->intermediate Williamson Ether Synthesis ester Ethyl 2-bromo-2-methylpropanoate ester->intermediate final_product This compound intermediate->final_product 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: A representative workflow for the synthesis of this compound.

Mechanism of Action: A PPARα Agonist

The primary mechanism of action of this compound, like other fibrates, is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4][5] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and carbohydrate metabolism.[6][7]

The PPARα Signaling Pathway
  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and heterodimerizes with another nuclear receptor, the Retinoid X Receptor (RXR).

  • Translocation and DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

  • Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, which then initiate the transcription of genes involved in lipid metabolism.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate This compound PPARa PPARα Fibrate->PPARa Binds PPARa_RXR PPARα-RXR Complex PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPARa_RXR_nucleus PPARα-RXR Complex PPARa_RXR->PPARa_RXR_nucleus Translocation PPRE PPRE (DNA) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism ↑ Fatty Acid Oxidation ↑ Lipoprotein Lipase Activity ↓ ApoC-III Expression ↑ ApoA-I & ApoA-II Expression Gene_Transcription->Lipid_Metabolism Regulates PPARa_RXR_nucleus->PPRE Binds to Coactivators Co-activators Coactivators->PPRE Recruited

Caption: The PPARα signaling pathway activated by this compound.

Downstream Effects on Lipid Metabolism

The activation of PPARα leads to a cascade of effects that collectively improve the lipid profile:

  • Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in the beta-oxidation of fatty acids in the liver and muscle, leading to a reduction in the circulating levels of fatty acids.[4][5]

  • Enhanced Lipoprotein Lipase Activity: Fibrates increase the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, thereby clearing them from the circulation.[1][2][5]

  • Reduced Apolipoprotein C-III Expression: PPARα activation suppresses the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This further enhances the catabolism of triglyceride-rich lipoproteins.[2][5]

  • Increased HDL Cholesterol: Fibrates increase the expression of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased levels of HDL cholesterol.[4][5][6]

Biological Activities and Therapeutic Potential

The primary biological activity of this compound is its lipid-modifying effect, which makes it a potential therapeutic agent for dyslipidemia.

Lipid-Lowering Effects
  • Triglyceride Reduction: Through the mechanisms described above, a significant reduction in plasma triglyceride levels is the most prominent effect.

  • HDL Cholesterol Elevation: An increase in HDL cholesterol is another key therapeutic benefit.

  • LDL Cholesterol Modulation: The effect on LDL cholesterol can be variable. While it may lower LDL in some cases, it can sometimes lead to a slight increase, although the LDL particles tend to become larger and less atherogenic.[1]

Potential Anti-inflammatory and Other Effects

Beyond lipid modulation, PPARα agonists have been shown to exert anti-inflammatory effects.[12] This is particularly relevant in the context of atherosclerosis, which is now understood to be an inflammatory disease. PPARα activation can inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[12] Some structurally related compounds have also been investigated for their herbicidal properties.[13][14][15][16]

Preclinical Evaluation: A Roadmap

Before a compound like this compound can be considered for human clinical trials, it must undergo rigorous preclinical evaluation to assess its safety and efficacy.[17] This process typically involves a combination of in vitro and in vivo studies.

In Vitro Pharmacology and Toxicology
  • Receptor Binding and Activation Assays: To confirm its mechanism of action, ligand binding assays and reporter gene assays are conducted to determine the binding affinity and functional activation of PPARα.

  • Cell-Based Assays: The effects of the compound on lipid metabolism are studied in relevant cell lines, such as human hepatoma cells (e.g., HepG2).

  • Cytotoxicity Assays: The potential for the compound to cause cell death is evaluated in various cell lines.

  • Genotoxicity Assays: A battery of tests, including the Ames test and chromosomal aberration assays, are performed to assess the mutagenic potential of the compound.

In Vivo Pharmacology and Efficacy Models
  • Animal Models of Dyslipidemia: The efficacy of the compound in modulating lipid profiles is tested in animal models, such as hyperlipidemic hamsters or transgenic mice that are prone to developing atherosclerosis.

  • Pharmacokinetic Studies (ADME): The absorption, distribution, metabolism, and excretion of the compound are characterized in animal models to understand its bioavailability and clearance.

  • Toxicology Studies: Acute, sub-chronic, and chronic toxicity studies are conducted in at least two animal species (one rodent and one non-rodent) to determine the safety profile of the compound and identify any potential target organs for toxicity.

Preclinical_Evaluation_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Receptor_Assays Receptor Binding & Activation Cell_Assays Cell-Based Lipid Metabolism Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Efficacy_Models Dyslipidemia Animal Models PK_Studies Pharmacokinetics (ADME) Tox_Studies Toxicology Studies IND Investigational New Drug (IND) Application Receptor_Assays->IND Cell_Assays->IND Cytotoxicity->IND Genotoxicity->IND Efficacy_Models->IND PK_Studies->IND Tox_Studies->IND

Sources

Methodological & Application

Application Note: A Dual Assay Protocol for In Vitro Profiling of 2-Methyl-2-(4-methylphenoxy)propanoic acid against the Human Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, field-proven protocol for characterizing the in vitro activity of 2-Methyl-2-(4-methylphenoxy)propanoic acid, a compound structurally related to the fibrate class of dyslipidemia drugs. Given this structural similarity, a logical starting point for mechanistic investigation is its interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor in lipid metabolism. This guide presents a two-tiered approach: a direct competitive binding assay to determine physical interaction with the PPARα ligand-binding domain (LBD), and a cell-based reporter gene assay to quantify the functional consequence of this interaction—transcriptional activation.

Introduction and Scientific Rationale

This compound belongs to the aryloxyphenoxypropionic acid class of molecules. Its structure shares a core resemblance with fibrates like fenofibrate and gemfibrozil, which are established agonists of PPARα. PPARs are ligand-activated transcription factors that play crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammation.[1] Specifically, activation of PPARα in hepatocytes leads to the increased expression of genes involved in fatty acid uptake and β-oxidation, resulting in reduced plasma triglyceride levels.[2]

Therefore, it is hypothesized that this compound may exert its biological effects by binding to and activating PPARα. To rigorously test this hypothesis, this protocol employs two distinct but complementary assays:

  • TR-FRET Competitive Binding Assay: Measures the ability of the test compound to directly displace a fluorescently labeled ligand from the purified PPARα Ligand-Binding Domain (LBD). This provides a direct measure of binding affinity (IC₅₀).

  • Luciferase Reporter Gene Assay: Measures the ability of the test compound to induce the transcription of a reporter gene under the control of a PPAR-responsive promoter in a cellular context. This provides a measure of functional potency (EC₅₀) and efficacy.

Assay 1: Direct Ligand Binding Assessment

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantifies the binding of the test compound to the human PPARα-LBD in a competitive format.[3] The principle relies on FRET, where energy is transferred from a donor fluorophore to an acceptor fluorophore when in close proximity.[4] In this homogeneous, "mix-and-read" assay, a Terbium (Tb)-labeled anti-GST antibody serves as the donor, which binds to a GST-tagged PPARα-LBD. A fluorescent tracer (acceptor) with high affinity for the PPARα-LBD is also included. When the tracer is bound to the PPARα-LBD, the donor and acceptor are close, and excitation of the donor results in a high FRET signal.[3][4] Unlabeled compounds that bind to the LBD, such as our test compound or a positive control, will displace the fluorescent tracer, leading to a decrease in the FRET signal.[4] The use of a long-lifetime lanthanide donor (Terbium) allows for a time-gated measurement, which minimizes interference from compound autofluorescence and scattered light, thereby increasing assay robustness.[4][5]

Materials and Reagents
ReagentRecommended SourcePurpose
LanthaScreen™ TR-FRET PPARα Competitive Assay KitThermo Fisher ScientificContains GST-PPARα-LBD, Tb-anti-GST Ab, Fluormone™ Pan-PPAR Green Tracer
This compoundUser-suppliedTest Compound
GW7647Tocris BiosciencePotent PPARα agonist (Positive Control)[3]
DMSO, AnhydrousSigma-AldrichSolvent for compounds
384-well, low-volume, black assay platesCorning or equivalentAssay vessel
TR-FRET enabled microplate readere.g., BMG PHERAstarSignal detection
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and GW7647 in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. For a 20 µL final assay volume where the final DMSO concentration is 1%, this initial series should be 50-fold more concentrated than the final desired concentration.

  • Reagent Preparation:

    • Prepare the Assay Buffer as per the kit manufacturer's instructions.

    • Dilute the GST-PPARα-LBD and Fluormone™ Tracer to their final working concentrations in Assay Buffer.

    • Dilute the Tb-anti-GST Antibody to its final working concentration in Assay Buffer.

    • Expert Note: The optimal concentrations of protein and tracer should be pre-determined by titration experiments as recommended by the manufacturer to ensure assay sensitivity and a robust signal window.

  • Assay Execution (20 µL Final Volume):

    • Add 0.4 µL of the serially diluted compound solutions (or DMSO for controls) to the wells of the 384-well plate.

    • Add 10 µL of the prepared GST-PPARα-LBD/Tracer mix to all wells.

    • Add 10 µL of the prepared Tb-anti-GST Antibody solution to all wells.

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader.

    • Set the excitation to 340 nm.

    • Set emission detection at two wavelengths: 495 nm (Terbium/donor emission) and 520 nm (FRET/acceptor emission).[3]

    • Use a delay time of 100 µs and an integration time of 200 µs to minimize background fluorescence.[4]

Data Analysis
  • Calculate the TR-FRET emission ratio for each well: (Emission at 520 nm / Emission at 495 nm) * 1000.

  • Normalize the data:

    • The "0% inhibition" control is the average ratio from wells with DMSO only (maximum FRET signal).

    • The "100% inhibition" control is the average ratio from wells with a saturating concentration of the positive control, GW7647 (minimum FRET signal).

  • Plot the percent inhibition versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Assay 2: Cellular Functional Activity Assessment

Principle: Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to act as a functional agonist and activate the PPARα signaling pathway.[6][7] The assay utilizes a host cell line (e.g., HEK293T) that is transiently co-transfected with two plasmids.[2] The first plasmid expresses the human PPARα protein. The second is a reporter plasmid containing a luciferase gene downstream of multiple copies of a PPAR Response Element (PPRE).[8][9] If the test compound enters the cell and binds to and activates PPARα, the receptor-ligand complex will bind to the PPRE on the reporter plasmid, driving the transcription and subsequent translation of luciferase enzyme.[10] Upon addition of a luciferin substrate, the amount of light produced is proportional to the level of PPARα activation.[9]

Materials and Reagents
ReagentRecommended SourcePurpose
HEK293T Cell LineATCCHost cell line for transfection
DMEM, high glucose, with GlutaMAX™GibcoCell culture medium
Fetal Bovine Serum (FBS), charcoal-strippedGibcoMedium supplement (low endogenous ligands)
pCMV-hPPARα expression vectorUser-generated or commercialExpresses human PPARα protein
pGL4.26[luc2/minP/PPRE] reporter vectorUser-generated or commercialLuciferase reporter plasmid
pRL-TK (Renilla Luciferase) vectorPromegaTransfection control vector
Lipofectamine™ 3000 Transfection ReagentThermo Fisher ScientificTransfection reagent
Dual-Luciferase® Reporter Assay SystemPromegaLuciferase and Renilla reagents
96-well, solid white, cell culture-treated platesCorning or equivalentAssay vessel for luminescence
Luminometere.g., GloMax® DiscoverSignal detection
Step-by-Step Protocol
  • Cell Culture & Seeding:

    • Maintain HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS.

    • The day before transfection, seed cells into a 96-well white plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Transient Transfection:

    • For each well, prepare a DNA mixture containing the PPARα expression vector, the PPRE-luciferase reporter vector, and the Renilla control vector (e.g., in a 10:10:1 mass ratio).

    • Transfect the cells according to the Lipofectamine™ 3000 protocol.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and GW7647 in culture medium. The final DMSO concentration should be ≤ 0.1%.

    • After the 24-hour transfection incubation, carefully remove the medium and replace it with 100 µL of medium containing the diluted compounds.

    • Incubate for another 18-24 hours.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Remove the medium and lyse the cells using 1X Passive Lysis Buffer (from the Dual-Luciferase® kit).

    • Measure Firefly luciferase activity first, followed by Renilla luciferase activity, using a luminometer with dual injectors as per the manufacturer's protocol.

Data Analysis
  • For each well, calculate the normalized response by dividing the Firefly luciferase signal by the Renilla luciferase signal. This corrects for variations in transfection efficiency and cell number.

  • Calculate the "Fold Activation" for each concentration by dividing the normalized response of the compound-treated well by the average normalized response of the vehicle (DMSO) control wells.

  • Plot the Fold Activation versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the EC₅₀ (potency) and the maximum Fold Activation (efficacy).

Visualization of Experimental Design and Pathway

The following diagrams illustrate the overall workflow and the underlying biological pathway being investigated.

G cluster_prep Preparation cluster_assay1 Assay 1: TR-FRET Binding cluster_assay2 Assay 2: Reporter Gene cluster_analysis Data Analysis Compound_Prep Compound Stock & Dilution Assay_Plate_1 Plate Compounds & Reagents Compound_Prep->Assay_Plate_1 Reagent_Prep Assay Reagent Preparation Reagent_Prep->Assay_Plate_1 Cell_Culture Cell Culture & Seeding Transfection Transfect Cells (24 hr) Cell_Culture->Transfection Incubate_1 Incubate (1-2 hr, RT) Assay_Plate_1->Incubate_1 Read_TRFRET Read Plate (TR-FRET) Incubate_1->Read_TRFRET Analysis_1 Calculate IC50 Read_TRFRET->Analysis_1 Compound_Treat Treat with Compounds (18-24 hr) Transfection->Compound_Treat Lysis_Read Lyse & Read Luminescence Compound_Treat->Lysis_Read Analysis_2 Calculate EC50 & Efficacy Lysis_Read->Analysis_2

Caption: Overall experimental workflow for PPARα characterization.

G Ligand PPARα Agonist (e.g., Test Compound) PPAR PPARα Ligand->PPAR Binds Nucleus Nucleus PPAR->Nucleus Translocates PPRE PPRE (Promoter Region) PPAR->PPRE Binds to RXR RXR RXR->PPAR Heterodimerizes with Cytoplasm Cytoplasm Transcription Transcription & Translation PPRE->Transcription Response Increased Expression of Target Genes (e.g., Luciferase) Transcription->Response

Caption: Simplified PPARα signaling and reporter assay pathway.

Expected Results and Interpretation

AssayParameterPositive Control (GW7647)Active Test CompoundInactive Test Compound
TR-FRET Binding IC₅₀ (nM)1 - 10Dose-dependent decrease in FRETNo change in FRET
Reporter Gene EC₅₀ (nM)1 - 10Dose-dependent increase in luminescenceNo change in luminescence
Reporter Gene Max Fold Activation> 10-fold> 2-fold~ 1-fold (baseline)
  • Interpretation: A compound is considered a direct PPARα agonist if it exhibits a dose-dependent response in both assays. The IC₅₀ from the binding assay should be reasonably correlated with the EC₅₀ from the functional reporter assay. A significant discrepancy (e.g., potent binding but weak activation) could suggest partial agonism or antagonist behavior, which would require further investigation with antagonist-mode assays.

References

  • National Center for Biotechnology Information. (n.d.). A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding. PubMed Central. Retrieved from [Link]

  • Di Paolo, D., et al. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology. Retrieved from [Link]

  • Lin, H., & Chen, T. (2018). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Martín-Serrano, G., et al. (2020). Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays. Methods in Molecular Biology. Retrieved from [Link]

  • Behr, A. C., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives. Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-(4-Methylphenoxy)propionic acid. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

Sources

Characterizing the Biological Activity of 2-Methyl-2-(4-methylphenoxy)propanoic acid: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide with detailed protocols for characterizing the biological activity of 2-Methyl-2-(4-methylphenoxy)propanoic acid and its analogs. Compounds within this chemical class, structurally related to fibrates, are potential modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation.[1][2] This guide details a strategic series of cell-based assays, from initial target engagement using reporter assays to functional downstream validation of metabolic and anti-inflammatory effects. The protocols are designed for researchers, scientists, and drug development professionals to build a robust pharmacological profile of test compounds.

Introduction: The Scientific Rationale

This compound belongs to a class of compounds with a structural resemblance to fibrate drugs, which are known agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in regulating lipid and glucose homeostasis, cellular differentiation, and inflammation.[1][3][4] The three main isoforms—PPARα, PPARγ, and PPARβ/δ—are expressed in various tissues and represent significant therapeutic targets for metabolic disorders such as dyslipidemia, type 2 diabetes, and atherosclerosis.[1][5]

Given its structure, it is hypothesized that this compound may act as a PPAR agonist. Determining its activity and isoform selectivity is crucial for understanding its therapeutic potential. This guide presents a multi-assay approach to:

  • Quantify the potency and efficacy of the compound on PPARα and PPARγ.

  • Functionally validate its effects on downstream biological processes, including adipocyte differentiation and glucose uptake.

  • Assess its potential anti-inflammatory properties.

This structured approach ensures that the resulting data is not only quantitative but also biologically relevant, providing a clear and trustworthy profile of the compound's activity.

Core Mechanism: PPAR Signaling Pathway

Understanding the underlying signaling mechanism is fundamental to designing and interpreting these assays. PPARs form heterodimers with the Retinoid X Receptor (RXR).[5] Upon binding to a ligand (agonist), the PPAR-RXR complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2] This binding recruits coactivator proteins and initiates the transcription of genes involved in metabolic and inflammatory pathways.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Test Compound (e.g., MPPA) PPAR PPARα / PPARγ Ligand->PPAR Binds PPAR_RXR PPAR-RXR Complex PPAR->PPAR_RXR Heterodimerizes RXR RXR RXR->PPAR_RXR Heterodimerizes PPRE PPRE (DNA Response Element) Transcription Target Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Metabolic & Anti-inflammatory Proteins mRNA->Protein PPAR_RXR->PPRE Binds

Caption: The PPAR signaling pathway initiated by ligand binding.

Assay Protocol I: PPARα and PPARγ Reporter Gene Assays

Reporter gene assays are the gold standard for quantifying the activation of nuclear receptors in a high-throughput format.[6] They offer a direct, sensitive, and reproducible measurement of a compound's ability to activate a specific PPAR isoform. This protocol utilizes a chimeric receptor system where the PPAR ligand-binding domain (LBD) is fused to the GAL4 DNA-binding domain (DBD).[7][8][9]

Principle

HEK293T cells, chosen for their high transfection efficiency and low endogenous receptor expression, are transiently co-transfected with two plasmids:

  • Effector Plasmid: Expresses a fusion protein of the yeast GAL4 DBD and the human PPARα or PPARγ LBD.

  • Reporter Plasmid: Contains a luciferase gene under the control of a promoter with multiple GAL4 Upstream Activation Sequences (UAS).

When the test compound activates the PPAR LBD, the fusion protein binds to the UAS, driving the expression of luciferase. The resulting luminescence is proportional to the level of PPAR activation.[7][9]

Reporter_Assay_Workflow A 1. Seed HEK293T Cells (96-well plate) B 2. Co-transfect Plasmids (GAL4-PPAR-LBD + UAS-Luciferase) A->B C 3. Incubate (24h) B->C D 4. Treat with Compound (Dose-response) C->D E 5. Incubate (18-24h) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence (Luminometer) F->G H 8. Data Analysis (Calculate EC50) G->H

Caption: Workflow for the PPAR-GAL4 reporter gene assay.

Materials
ReagentSupplier ExamplePurpose
HEK293T CellsATCCHost cell line
DMEM, high glucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Opti-MEMGibcoTransfection medium
Lipofectamine® LTX with PLUS™ ReagentInvitrogenTransfection reagent
pFA-CMV-hPPARα-LBD / pFA-CMV-hPPARγ-LBD(Custom/Commercial)Effector plasmids
pFR-Luc (UAS-Luciferase)AgilentReporter plasmid
Dual-Glo® Luciferase Assay SystemPromegaLuminescence detection
GW7647 (PPARα agonist)Cayman ChemicalPositive control for PPARα
Rosiglitazone (PPARγ agonist)Cayman ChemicalPositive control for PPARγ
96-well white, clear-bottom platesCorningAssay plates for luminescence
Step-by-Step Protocol
  • Cell Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Trypsinize and resuspend cells. Seed 2 x 10⁴ cells per well in 100 µL of culture medium into a 96-well white, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a DNA-lipid complex in Opti-MEM. A typical ratio is 50 ng of GAL4-PPAR-LBD plasmid and 50 ng of UAS-Luciferase plasmid per well. Follow the transfection reagent manufacturer's protocol (e.g., Lipofectamine® LTX).[7]

    • Gently add the transfection complex to each well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) and positive controls (GW7647 for PPARα, Rosiglitazone for PPARγ) in the appropriate assay medium. A final DMSO concentration should be kept below 0.1%.

    • Remove the transfection medium from the cells.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the plate and the Dual-Glo® Luciferase Assay reagents to room temperature.

    • Add the luciferase reagent according to the manufacturer's protocol.[7]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (0.1% DMSO).

    • Plot the normalized response against the log of the compound concentration.

    • Calculate the EC₅₀ value using a four-parameter logistic regression model.[7]

Assay Protocol II: Adipocyte Differentiation

This assay functionally assesses PPARγ activity. PPARγ is the master regulator of adipogenesis, and its activation by an agonist drives the differentiation of preadipocytes (like 3T3-L1 cells) into mature, lipid-storing adipocytes.[4][10]

Principle

3T3-L1 preadipocytes are grown to confluence and then treated with a differentiation-inducing cocktail containing the test compound. Over several days, activated PPARγ initiates a transcriptional cascade leading to morphological changes and the accumulation of intracellular lipid droplets. These lipids can be visualized and quantified by staining with Oil Red O.[11][12][13]

Adipocyte_Workflow A 1. Seed 3T3-L1 Cells (12- or 24-well plate) B 2. Grow to 100% Confluence (Day 0) A->B C 3. Induce Differentiation (MDI Cocktail + Test Compound) (Days 0-3) B->C D 4. Mature Adipocytes (Insulin Medium + Compound) (Days 3-10+) C->D E 5. Fix Cells (10% Formalin) D->E F 6. Stain with Oil Red O E->F G 7. Image & Quantify (Microscopy or Elution) F->G

Caption: Workflow for 3T3-L1 adipocyte differentiation assay.

Materials
ReagentSupplier ExamplePurpose
3T3-L1 CellsATCCPreadipocyte cell line
MDI Differentiation Cocktail:
- 3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichDifferentiation inducer
- DexamethasoneSigma-AldrichDifferentiation inducer
- InsulinSigma-AldrichDifferentiation inducer & maturation factor
Oil Red OSigma-AldrichLipid stain
IsopropanolFisher ScientificSolvent for Oil Red O elution
Formalin (10%)Fisher ScientificCell fixative
Step-by-Step Protocol
  • Cell Culture:

    • Seed 3T3-L1 cells in a 12- or 24-well plate and grow in DMEM with 10% FBS until they reach 100% confluence. Maintain them in a post-confluent state for 2 more days before inducing differentiation (Day 0).[12][13]

  • Differentiation Induction (Day 0):

    • Prepare the differentiation medium (DMEM, 10% FBS) containing the MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).[13]

    • Add the test compound (and Rosiglitazone as a positive control) at various concentrations to the differentiation medium.

    • Replace the old medium with the induction medium containing the compounds.

  • Maturation (Day 3 onwards):

    • After 3 days, replace the induction medium with maturation medium (DMEM, 10% FBS, 10 µg/mL insulin) containing the respective test compounds.

    • Change the maturation medium every 2-3 days for a total of 10-14 days.[12]

  • Oil Red O Staining:

    • Wash the differentiated cells gently with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.[14]

    • Wash with water and then with 60% isopropanol for 5 minutes.[12]

    • Allow cells to dry completely, then add freshly prepared Oil Red O working solution and incubate for 20-30 minutes.[14]

    • Wash extensively with water until the background is clear.

  • Quantification:

    • Microscopy: Capture images to visually assess the number and size of lipid droplets.

    • Elution: Add 100% isopropanol to each well to elute the stain from the lipid droplets. Transfer the eluate to a 96-well plate and measure the absorbance at ~510 nm.

Assay Protocol III: Glucose Uptake in Differentiated Adipocytes

A key therapeutic benefit of PPARγ activation is improved insulin sensitivity, which can be measured as an increase in glucose uptake by adipocytes.[15] This assay quantifies the rate of glucose transport into cells.

Principle

Mature adipocytes (differentiated from 3T3-L1 cells as in Protocol II) are serum-starved to establish a basal metabolic state. They are then stimulated with insulin to trigger the translocation of GLUT4 transporters to the cell membrane. The rate of glucose uptake is measured using a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a non-radioactive bioluminescent method.[15][16][17][18] Enhanced glucose uptake in the presence of the test compound indicates improved insulin sensitization.

Materials
ReagentSupplier ExamplePurpose
Differentiated 3T3-L1 Adipocytes(From Protocol II)Target cells
Krebs-Ringer-HEPES (KRH) buffer(Lab-prepared)Assay buffer
InsulinSigma-AldrichStimulates glucose uptake
2-deoxy-D-[³H]glucosePerkinElmerRadiolabeled glucose analog
Glucose Uptake-Glo™ AssayPromegaNon-radioactive detection kit
Cytochalasin BSigma-AldrichInhibitor of glucose transport (negative control)
Scintillation fluid / LuminometerVariesDetection
Step-by-Step Protocol (Bioluminescent Method)
  • Prepare Adipocytes: Use mature 3T3-L1 adipocytes (Day 10-14 of differentiation) in a 96-well plate.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free DMEM for 2-4 hours to establish a basal state.

  • Insulin Stimulation:

    • Wash cells with KRH buffer.

    • Treat cells with KRH buffer containing insulin (e.g., 100 nM) with or without the test compound for 30 minutes at 37°C. Include a no-insulin control and a Cytochalasin B control.[15]

  • Glucose Uptake Measurement:

    • Follow the manufacturer's protocol for the Glucose Uptake-Glo™ Assay.[17] This typically involves adding 2-deoxyglucose (2DG) to initiate uptake.

    • After a defined period (e.g., 10-20 minutes), add a Stop Buffer to halt transport and lyse the cells.

    • Add a Neutralization Buffer followed by the 2DG6P Detection Reagent. This reagent contains enzymes that convert the intracellularly trapped 2DG6P into a substrate for luciferase, generating a light signal.

    • Incubate and measure luminescence.

  • Data Analysis:

    • Calculate the fold increase in glucose uptake over the basal (no insulin) control for each condition.

    • Compare the effect of the test compound to the insulin-only control.

Assay Protocol IV: NF-κB Inhibition Assay

PPARs can exert anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways, notably the NF-κB pathway.[19] This assay measures the ability of a compound to inhibit inflammation induced by stimuli like TNF-α or LPS.

Principle

A cell line stably expressing an NF-κB-responsive luciferase reporter (e.g., RAW 264.7 macrophages or engineered HEK293 cells) is used.[19][20] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[19] Upon stimulation with TNF-α, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of the luciferase reporter gene. A test compound with anti-inflammatory activity will suppress this TNF-α-induced luciferase expression.

Step-by-Step Protocol
  • Cell Seeding: Seed NF-κB reporter cells (e.g., HT-29-NF-κB-hrGFP or a luciferase equivalent) into a 96-well plate and allow them to adhere overnight.[21]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control.[21]

  • Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

  • Luminescence Detection: Lyse the cells and measure luciferase activity as described in Protocol I.

  • Data Analysis:

    • Calculate the percentage inhibition of the TNF-α-induced signal for each concentration of the test compound.

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Safety & Handling

This compound and its analogs are research chemicals. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.[22][23]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[22][23] Avoid contact with skin and eyes.[22][24]

  • Storage: Store the compound in a tightly closed container in a cool, dry place as recommended by the supplier.[25]

  • Disposal: Dispose of the chemical and contaminated materials according to local, state, and federal regulations. Do not let the chemical enter the environment.[22][26]

References

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN.
  • Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). N/A.
  • Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators.
  • Application Notes and Protocols for Adipocyte Differenti
  • Cell-Based Reporter Assays. Thermo Fisher Scientific - US.
  • Combined Biophysical and Cell-Based Approaches for the Assessment of Ligand Binding to PPARγ. PubMed.
  • Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. N/A.
  • Reporter gene assay formats. A) A response element upstream of the...
  • Identification of a novel selective peroxisome proliferator-activ
  • 2.6. Glucose Uptake. Bio-protocol.
  • Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. PubMed.
  • Human PPARα Reporter Assay Kit. Indigo Biosciences.
  • Adipocyte Differenti
  • ADIPOCYTE DIFFERENTI
  • Human PPARγ Reporter Assay Kit. Indigo Biosciences.
  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • Human Peroxisome Proliferator-Activ
  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed.
  • 3T3-L1 differentiation into adipocyte cells protocol. Abcam.
  • Mecoprop - Hazardous Substance Fact Sheet. N/A.
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid. ChemicalBook.
  • ICSC 0055 - MECOPROP.
  • PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line PPAR 82837. BPS Bioscience.
  • PPARα Transcription Factor Assay Kit. Cayman Chemical.
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. metasci.
  • Glucose Uptake-Glo™ Assay.
  • ZenComplete Glucose Uptake. Zen-Bio.
  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC - PubMed Central.
  • Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech.
  • Mecoprop | C10H11ClO3. PubChem.
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflamm
  • Glucose Uptake Assays. Revvity.
  • Mecoprop. Wikipedia.
  • 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2. ChemicalBook.
  • This compound. Sigma-Aldrich.
  • 93-65-2(2-(4-Chloro-2-methylphenoxy)propanoic acid) Product Description. ChemicalBook.
  • (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3. PubChem.
  • Bioassay-Guided Isolation of Anti-Inflammatory Components from the Bulbs of Lilium brownii var. viridulum... MDPI.
  • Discovery of an effective anti-inflammatory agent for inhibiting the activ
  • Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI.
  • Peroxisome Proliferator-Activated Receptors, Coactiv
  • Mecoprop. N/A.

Sources

Application Notes & Protocols for Preclinical Evaluation of 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Metabolic Disease and Drug Development

Authored by: A Senior Application Scientist

Introduction: Rationale for Investigating 2-Methyl-2-(4-methylphenoxy)propanoic acid in Dyslipidemia

This compound, also known as Mecoprop (MCPP), is a compound belonging to the class of phenoxyalkanoic acids.[1][2] While historically utilized as a herbicide, its structural resemblance to fibrate drugs—a class of amphipathic carboxylic acids used for treating hypercholesterolemia and hypertriglyceridemia—presents a compelling case for its investigation as a novel hypolipidemic agent. Fibrates, such as clofibrate and fenofibrate, are known to modulate lipid metabolism primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This guide provides a comprehensive framework for the preclinical evaluation of this compound using established animal models of dyslipidemia.

The development of new, effective, and safe lipid-lowering agents is of paramount importance in the management of cardiovascular diseases.[3][4] Preclinical investigation using robust animal and cellular models is a critical first step in this process.[5] This document outlines detailed protocols for inducing dyslipidemia in rodent models and subsequently evaluating the therapeutic potential of this compound.

Selection of Appropriate Animal Models

The choice of an appropriate animal model is crucial for obtaining translatable data in preclinical studies.[4] For screening potential hypolipidemic agents like this compound, both diet-induced and genetic models of dyslipidemia in rodents are highly relevant.

Diet-Induced Hyperlipidemia (DIH) Models

DIH models are advantageous due to their cost-effectiveness and ability to mimic the metabolic consequences of a Western-style diet.

  • Rodent Species: Wistar or Sprague-Dawley rats and C57BL/6 mice are commonly used due to their susceptibility to diet-induced metabolic changes.[6][7]

  • Rationale: These models are ideal for initial efficacy screening and dose-ranging studies. They allow for the assessment of the compound's ability to prevent or reverse the development of hyperlipidemia.

Genetically Modified Models

For more mechanistic studies, genetically modified mouse models that more closely mimic human familial hypercholesterolemia are recommended.

  • Apolipoprotein E-knockout (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.[5]

  • Low-density lipoprotein receptor-knockout (LDLR-/-) mice: Similar to ApoE-/- mice, these animals exhibit elevated LDL cholesterol levels and are a well-established model for atherosclerosis research.[5]

Experimental Design and Workflow

A well-structured experimental design is essential for the robust evaluation of this compound. The following workflow is recommended for a comprehensive preclinical assessment.

experimental_workflow cluster_setup Phase 1: Model Development & Acclimatization cluster_induction Phase 2: Induction of Hyperlipidemia cluster_treatment Phase 3: Treatment & Evaluation cluster_analysis Phase 4: Data Analysis animal_selection Animal Selection (e.g., Wistar Rats) acclimatization Acclimatization (7 days) animal_selection->acclimatization baseline Baseline Measurements (Body weight, blood lipids) acclimatization->baseline grouping Randomized Grouping baseline->grouping induction Dietary Induction (High-Fat/High-Cholesterol Diet) (4-8 weeks) grouping->induction monitoring Weekly Monitoring (Body weight, food intake) induction->monitoring treatment Treatment Initiation (Vehicle, Test Compound, Positive Control) monitoring->treatment blood_collection Periodic Blood Collection treatment->blood_collection final_necropsy Final Necropsy & Tissue Collection blood_collection->final_necropsy pk_analysis Pharmacokinetic Analysis blood_collection->pk_analysis biochemical Biochemical Analysis (Lipid profile, liver enzymes) final_necropsy->biochemical histopathology Histopathological Examination (Liver, aorta) final_necropsy->histopathology statistical Statistical Analysis biochemical->statistical histopathology->statistical pk_analysis->statistical

Figure 1: A comprehensive experimental workflow for the preclinical evaluation of this compound.

Detailed Protocols

Protocol for Induction of Hyperlipidemia in Rats

This protocol is designed to induce a hyperlipidemic state in Wistar rats, which can then be used to test the efficacy of this compound.

Materials:

  • Male Wistar rats (150-180 g)

  • Standard pellet chow

  • High-fat, high-cholesterol diet (HFHCD)

  • Metabolic cages

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

Diet Composition:

ComponentStandard Diet (%)High-Fat/High-Cholesterol Diet (%)
Casein2020
Corn Starch5036.5
Sucrose1010
Soybean Oil525
Cellulose55
Mineral Mix3.53.5
Vitamin Mix11
DL-Methionine0.30.3
Cholesterol - 1.0
Cholic Acid - 0.5

This diet composition is based on established models for inducing hypercholesterolemia in rodents.[3][8]

Procedure:

  • Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to standard chow and water.[7]

  • Baseline Measurements: After acclimatization, record the body weight of each animal. Collect baseline blood samples after an overnight fast to determine initial lipid profiles.

  • Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):

    • Normal Control (NC): Fed standard diet.

    • Hyperlipidemic Control (HC): Fed HFHCD.

    • Positive Control: Fed HFHCD + a reference drug (e.g., fenofibrate).

    • Test Groups: Fed HFHCD + this compound at low, medium, and high doses.

  • Induction Period: Feed the respective diets to the animals for 4-8 weeks. Monitor body weight and food intake weekly.

  • Treatment Period: After the induction period, confirm the hyperlipidemic state via blood analysis. Begin oral administration of the test compound, reference drug, or vehicle daily for an additional 4-6 weeks.

  • Sample Collection: Collect blood samples at regular intervals and at the end of the study for biochemical analysis. At termination, euthanize the animals and collect liver and aorta tissues for histopathological examination.

Biochemical Analysis

Analyze the collected serum samples for the following parameters using commercially available kits:

  • Total Cholesterol (TC)

  • Triglycerides (TG)

  • High-Density Lipoprotein Cholesterol (HDL-C)

  • Low-Density Lipoprotein Cholesterol (LDL-C) (calculated or measured)

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) (to assess liver function)

Histopathological Examination
  • Fix liver and aorta samples in 10% neutral buffered formalin.

  • Process the tissues, embed in paraffin, and section at 4-5 µm.

  • Stain liver sections with Hematoxylin and Eosin (H&E) to assess for steatosis and inflammation.

  • Stain aorta sections with Oil Red O to visualize lipid deposition and atherosclerotic plaque formation.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicity data.[9]

Experimental Design:

  • Animals: Use male Sprague-Dawley rats.[10]

  • Administration: Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of rats.

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameters to Determine:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Pharmacokinetic parameters can vary significantly between species.[11][12] Rodent models provide essential initial data.[13]

Preliminary Toxicological Assessment

A preliminary assessment of the compound's safety profile should be conducted concurrently with the efficacy studies.

Procedure:

  • Acute Toxicity: Determine the acute oral toxicity (LD50) in mice or rats to establish a preliminary safety margin. This involves administering single, escalating doses of the compound and observing the animals for 14 days.[14]

  • Subchronic Toxicity: In the main efficacy study, monitor the animals for any signs of toxicity, including changes in behavior, body weight loss, and signs of organ damage (e.g., elevated liver enzymes).

  • Histopathology: The histopathological examination of the liver, kidneys, and other major organs from the efficacy study will provide valuable information on potential target organ toxicity.

Potential Mechanism of Action: A Hypothesis

Given its structural similarity to fibrates, it is hypothesized that this compound may exert its hypolipidemic effects through the activation of PPARα.

pathway cluster_genes Target Gene Expression cluster_effects Metabolic Effects compound 2-Methyl-2-(4-methyl- phenoxy)propanoic acid ppara PPARα compound->ppara Activates complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex p_pre PPRE (Peroxisome Proliferator Response Element) complex->p_pre Binds to lpl ↑ Lipoprotein Lipase (LPL) p_pre->lpl apoa ↑ ApoA-I, ApoA-II p_pre->apoa cpt1 ↑ CPT-1 p_pre->cpt1 tg_clearance ↑ TG Clearance lpl->tg_clearance hdl ↑ HDL Formation apoa->hdl beta_ox ↑ Fatty Acid β-oxidation cpt1->beta_ox

Sources

Application Notes and Protocols for the Preclinical Development of 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial literature and database searches reveal a significant lack of specific experimental data for 2-Methyl-2-(4-methylphenoxy)propanoic acid. The majority of publicly available information pertains to structurally related but distinct molecules, such as the herbicide Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid). Direct extrapolation of data from these analogs is not scientifically valid due to differences in substitution patterns which can significantly alter physicochemical properties, biological activity, and toxicity.

Therefore, this document provides a comprehensive, experience-driven framework for researchers to systematically characterize, formulate, and evaluate this compound. The following protocols are designed as a guide to generate the necessary data for preclinical studies, ensuring scientific rigor and reproducibility.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is the bedrock of successful formulation and preclinical development. These initial experiments are critical for informing all subsequent stages of research.

Compound Identity and Purity Confirmation

Before commencing any biological studies, it is imperative to confirm the identity and purity of the test article.

  • Identity Confirmation: Utilize techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure of this compound.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or Charged Aerosol Detector) to determine the purity of the compound. A purity of >98% is recommended for in vivo studies.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences oral bioavailability and the feasibility of developing parenteral formulations.

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Incubation: Add an excess amount of this compound to each buffer in a glass vial.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC method.

Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a key indicator of a compound's ability to cross biological membranes.

Protocol 2: LogD7.4 Determination (Shake-Flask Method)

  • Preparation: Prepare a solution of this compound in n-octanol (pre-saturated with pH 7.4 buffer).

  • Partitioning: Mix the octanol solution with an equal volume of pH 7.4 buffer (pre-saturated with n-octanol) in a glass vial.

  • Equilibration: Agitate the vial for several hours to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log([Compound]octanol / [Compound]aqueous).

ParameterExperimental MethodImportance in Drug Development
Aqueous Solubility Shake-Flask MethodInfluences oral absorption and formulation options.
Lipophilicity (LogD) Octanol-Water PartitioningPredicts membrane permeability and potential for toxicity.
pKa Potentiometric TitrationDetermines the ionization state at different physiological pHs.
Chemical Stability HPLC-UV in various buffersAssesses degradation in aqueous environments.

Part 2: Formulation Development for Preclinical Research

The selection of an appropriate vehicle is crucial for achieving adequate exposure and obtaining reliable data in both in vitro and in vivo studies.

Vehicle Selection for In Vitro Studies

For cell-based assays, the primary vehicle is typically dimethyl sulfoxide (DMSO). However, it is essential to keep the final concentration of DMSO in the cell culture medium low (generally <0.5%) to avoid solvent-induced toxicity.

Formulation Strategies for In Vivo Administration

The choice of an in vivo formulation depends on the route of administration, the required dose, and the physicochemical properties of the compound.

Workflow for In Vivo Formulation Development

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Type Selection cluster_2 Phase 3: Formulation Optimization & Stability A Determine Target Dose (mg/kg) B Screen Solubility in Common Excipients (e.g., PEG400, Propylene Glycol, Solutol HS15) A->B C Is Aqueous Solubility Sufficient? B->C D Solution Formulation (e.g., Saline, PBS) C->D Yes E Suspension or Co-solvent System C->E No F Optimize Vehicle Composition (e.g., adjust co-solvent ratios) E->F G Assess Physical & Chemical Stability (e.g., visual inspection, HPLC) F->G H Final Formulation G->H Proceed to Dosing

Caption: Workflow for selecting and optimizing an in vivo formulation.

Example Formulations (To be tested and validated for this compound):

Formulation TypeCompositionRoute of AdministrationConsiderations
Aqueous Solution 0.9% Saline with pH adjustmentIntravenous (IV), Oral (PO)Only feasible if solubility is adequate.
Co-solvent System 10% DMSO, 40% PEG400, 50% WaterIV, PO, Intraperitoneal (IP)May cause hemolysis or irritation at high concentrations.
Aqueous Suspension 0.5% Methylcellulose in WaterPORequires particle size control for uniform dosing.

Part 3: Bioanalytical Method Development and Sample Analysis

A robust and reliable bioanalytical method is essential for accurately quantifying drug concentrations in biological matrices, which is fundamental for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[1][2][3]

Protocol 3: Generic LC-MS/MS Method Development for Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a gradient elution to separate the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI), testing both positive and negative modes to determine the optimal ionization polarity for the compound.

    • MRM Transitions: Optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to ensure selectivity and sensitivity.

Bioanalytical Workflow

G A Collect Biological Sample (e.g., Plasma) B Sample Preparation (e.g., Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Processing & Quantification C->D E Generate Concentration-Time Data D->E

Caption: Standard workflow for bioanalytical sample processing.

Part 4: Dosing Guidelines for Preclinical Models

Determining the appropriate dose range is a critical step in preclinical research. This is typically achieved through a combination of in vitro potency data and in vivo tolerability studies.

In Vitro to In Vivo Extrapolation

If the in vitro potency (e.g., IC50 or EC50) of this compound is known, this can be used as a starting point to estimate a pharmacologically active dose in vivo. However, this is only a rough estimate and must be confirmed with in vivo studies.

Dose Range Finding (DRF) Study

A DRF study is performed in a small group of animals to determine the maximum tolerated dose (MTD) and to observe any signs of toxicity.

Protocol 4: Acute Dose Range Finding Study in Mice

  • Animal Groups: Use a small number of mice per group (e.g., n=3).

  • Dose Escalation: Administer single doses of the compound in an escalating manner (e.g., 10, 30, 100 mg/kg).

  • Observation: Monitor the animals closely for clinical signs of toxicity, changes in body weight, and mortality for a period of 7-14 days.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.

Pharmacokinetic (PK) Study

A basic PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[4]

Protocol 5: Single-Dose Pharmacokinetic Study in Rodents

  • Dosing: Administer a single dose of this compound to a cohort of animals (e.g., via IV and PO routes to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose).

  • Plasma Preparation: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using the validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

References

  • Wikipedia. Mecoprop. Available from: [Link]

  • Santini, A. M., et al. (2001). Design and Synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic Acids: A New Class of Dual PPARalpha/gamma Agonists. Journal of Medicinal Chemistry, 44(13), 2061-4. Available from: [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Available from: [Link]

  • PubChem. Mecoprop. Available from: [Link]

  • PubChem. 2-(4-chloro-2-methylphenoxy)propanoic acid. Available from: [Link]

  • ResearchGate. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. Available from: [Link]

  • MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available from: [Link]

  • J&K Scientific. 2-(4-Methylphenoxy)propionic acid. Available from: [Link]

  • Al-Talla, Z. A., et al. (2011). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental and Public Health. Available from: [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462. Available from: [Link]

  • PharmaCompass. Mecoprop. Available from: [Link]

  • PharmaCompass. .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. Available from: [Link]

  • PubMed. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. Available from: [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Available from: [Link]

  • NIST. Mecoprop. Available from: [Link]

  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Available from: [Link]

  • Semantic Scholar. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available from: [Link]

  • New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet. Available from: [Link]

  • Google Patents. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Available from: [Link]

  • CAS Common Chemistry. (+)-Mecoprop. Available from: [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Investigating 2-Methyl-2-(4-methylphenoxy)propanoic acid in Metabolic Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to a Complex Syndrome

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1] The underlying pathophysiology is complex and multifactorial, involving insulin resistance, chronic inflammation, and adipose tissue dysfunction.[1][2] Current therapeutic strategies often target individual components of the syndrome, highlighting the need for integrated approaches that address the core metabolic dysregulation.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in energy metabolism.[3] As such, they have emerged as promising therapeutic targets for metabolic disorders.[4] 2-Methyl-2-(4-methylphenoxy)propanoic acid and its derivatives represent a class of compounds that have shown potential as PPAR agonists, capable of modulating lipid and glucose metabolism.[4][5][6][7][8] This application note provides a comprehensive guide for researchers investigating the therapeutic potential of this compound in the context of metabolic syndrome. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into data interpretation.

Mechanistic Rationale: Targeting the Central Hubs of Metabolism

The therapeutic potential of this compound in metabolic syndrome is predicated on its ability to activate PPARs. There are three main isotypes of PPARs: α, γ, and δ (also known as β).

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, thereby lowering circulating triglyceride levels.[4]

  • PPARγ: Highly expressed in adipose tissue, where it plays a crucial role in adipocyte differentiation, lipid storage, and insulin sensitization.[3]

  • PPARδ/β: Ubiquitously expressed and involved in fatty acid oxidation and improving insulin sensitivity in skeletal muscle.

By acting as an agonist for one or more of these PPAR isotypes, this compound can potentially exert multiple beneficial effects on the key features of metabolic syndrome. A pan-PPAR agonist, a compound that activates all three isotypes, could offer a comprehensive therapeutic approach.[4][6]

Below is a diagram illustrating the proposed signaling pathway for a PPAR agonist in ameliorating features of metabolic syndrome.

cluster_0 Cell cluster_1 Systemic Outcomes Compound Compound PPAR PPAR Compound->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Genes Target Genes PPRE->Target Genes Regulates Transcription Metabolic Effects Metabolic Effects Target Genes->Metabolic Effects Leads to Improved Insulin Sensitivity Improved Insulin Sensitivity Metabolic Effects->Improved Insulin Sensitivity Reduced Triglycerides Reduced Triglycerides Metabolic Effects->Reduced Triglycerides Anti-inflammatory Effects Anti-inflammatory Effects Metabolic Effects->Anti-inflammatory Effects

Caption: Proposed mechanism of action for a PPAR agonist.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for in vitro and in vivo studies to characterize the effects of this compound.

Part 1: In Vitro Characterization

Objective: To determine the potency and selectivity of the compound as a PPAR agonist and to assess its effects on cellular lipid metabolism.

1.1 PPAR Transactivation Assay

This assay quantifies the ability of the compound to activate PPARα, γ, and δ/β.[9] A common method is a luciferase reporter assay.[6][10]

Protocol:

  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect cells with a PPAR expression vector (containing the ligand-binding domain fused to a GAL4 DNA-binding domain), a luciferase reporter plasmid under the control of a GAL4 upstream activation sequence, and a β-galactosidase expression vector (for normalization).

  • Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or a known PPAR agonist (e.g., WY-14643 for PPARα, rosiglitazone for PPARγ) for 24 hours.

  • Lysis and Assay: Lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

1.2 In Vitro Adipogenesis Assay

This assay assesses the compound's ability to promote the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Induction of Differentiation: Upon reaching confluence, induce differentiation by treating the cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1.7 µM insulin) in the presence or absence of the test compound.

  • Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and insulin, with or without the test compound, and culture for another 48 hours. Then, culture in DMEM with 10% FBS, replenishing the medium every 2-3 days.

  • Staining: After 8-10 days, stain the mature adipocytes with Oil Red O to visualize lipid droplet accumulation.

  • Quantification: Elute the Oil Red O stain from the cells and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify lipid accumulation.

1.3 In Vitro Lipid Metabolism Studies

These studies investigate the direct effects of the compound on lipid synthesis and oxidation in relevant cell lines (e.g., HepG2 hepatocytes).[11]

Protocol for Fatty Acid Oxidation:

  • Cell Culture: Culture HepG2 cells in a suitable medium.

  • Treatment: Treat the cells with the test compound for 24 hours.

  • Assay: Measure the rate of fatty acid oxidation by providing radiolabeled fatty acids (e.g., [1-¹⁴C]palmitic acid) and quantifying the production of ¹⁴CO₂ or acid-soluble metabolites.

Protocol for Lipid Synthesis:

  • Cell Culture and Treatment: As above.

  • Assay: Measure de novo lipogenesis by incubating cells with a radiolabeled precursor (e.g., [¹⁴C]acetate) and quantifying the incorporation of the label into cellular lipids.

Part 2: In Vivo Efficacy and Mechanism of Action

Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of metabolic syndrome and to elucidate its in vivo mechanism of action.

2.1 Animal Model Selection

The choice of animal model is critical for the relevance of the study. Several models can be used to induce metabolic syndrome, including dietary and genetic models.[12][13][14][15]

  • Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet (HFD) are a widely used model as they develop obesity, insulin resistance, and dyslipidemia, closely mimicking the human condition.[13]

  • Genetic Models: Leptin-deficient (ob/ob) or leptin receptor-deficient (db/db) mice are genetic models of obesity and type 2 diabetes.[6][13]

Experimental Workflow for In Vivo Studies:

Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Induction of MetS Induction of MetS Acclimatization->Induction of MetS Baseline Measurements Baseline Measurements Induction of MetS->Baseline Measurements Randomization & Treatment Randomization & Treatment Baseline Measurements->Randomization & Treatment In-life Monitoring In-life Monitoring Randomization & Treatment->In-life Monitoring Metabolic Phenotyping Metabolic Phenotyping In-life Monitoring->Metabolic Phenotyping Terminal Sample Collection Terminal Sample Collection Metabolic Phenotyping->Terminal Sample Collection Data Analysis Data Analysis Terminal Sample Collection->Data Analysis

Sources

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(4-methylphenoxy)propanoic acid is a synthetic compound with a structure bearing resemblance to a class of molecules known as fibrates. Fibrates are well-documented agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1] Given this structural similarity, it is hypothesized that this compound may exert anti-inflammatory effects through the activation of PPARα.

These application notes provide a comprehensive guide for researchers to investigate the potential anti-inflammatory properties of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough evaluation of the compound's mechanism of action and efficacy in both in vitro and in vivo models of inflammation.

Hypothesized Mechanism of Action: PPARα-Mediated Anti-inflammation

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2]

The anti-inflammatory actions of PPARα activation are multifaceted. A key mechanism involves the transrepression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] PPARα activation can inhibit NF-κB signaling by increasing the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[3][4]

The following diagram illustrates the hypothesized signaling pathway for the anti-inflammatory effects of this compound.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PPARa PPARα Compound->PPARa Agonist Binding PPARa_RXR_Complex PPARα-RXR Complex PPARa->PPARa_RXR_Complex Heterodimerization with RXR RXR RXR RXR->PPARa_RXR_Complex IkBa IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits (Sequesters in Cytoplasm) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus IKK IKK IKK->IkBa Phosphorylates for Degradation LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates PPRE PPRE PPARa_RXR_Complex->PPRE Binds to PPRE IkBa_Gene IκBα Gene PPRE->IkBa_Gene Upregulates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Activates Transcription Cytokines Cytokines Inflammatory_Genes->Cytokines e.g., TNF-α, IL-6, IL-1β IkBa_Gene->IkBa Increased Synthesis

Caption: Hypothesized PPARα-mediated anti-inflammatory signaling pathway.

In Vitro Evaluation of Anti-inflammatory Effects

The following protocols are designed to assess the anti-inflammatory potential of this compound in a cell-based model. A common and relevant model is the use of murine macrophage-like cell lines, such as RAW 264.7, or human monocytic cell lines, like THP-1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Cell_Viability 1. Cell Viability Assay (MTT/XTT) Determine non-toxic concentrations Start->Cell_Viability Pre-treatment 2. Pre-treat cells with This compound Cell_Viability->Pre-treatment LPS_Stimulation 3. Induce Inflammation with LPS Pre-treatment->LPS_Stimulation Harvest 4. Harvest Supernatant and Cell Lysates LPS_Stimulation->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis Harvest->Cell_Lysate_Analysis ELISA 5a. Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) Supernatant_Analysis->ELISA Western_Blot 5b. Western Blotting (p-p65, p-IκBα, IκBα) Cell_Lysate_Analysis->Western_Blot qPCR 5c. qPCR (TNF-α, IL-6, IL-1β mRNA) Cell_Lysate_Analysis->qPCR Data_Analysis 6. Data Analysis and Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: Workflow for in vitro evaluation of anti-inflammatory effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the range of concentrations of this compound that are not cytotoxic to the cells.

Protocol:

  • Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 24 hours (or the intended pre-treatment time).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cytokine Measurement by ELISA

Objective: To quantify the effect of the compound on the production of pro-inflammatory cytokines.

Protocol: (Adapted from standard ELISA protocols[6][7][8])

  • Seed cells in a 24-well plate at an appropriate density and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated, vehicle-treated, and LPS-only controls.

  • Centrifuge the plate to pellet any detached cells and collect the supernatant.

  • Perform a sandwich ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kit.

    • Coat a 96-well plate with the capture antibody overnight.[6]

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.[6]

    • Wash and add streptavidin-HRP.

    • Wash and add the substrate solution (e.g., TMB).

    • Stop the reaction and read the absorbance at 450 nm.[7]

  • Calculate the cytokine concentrations based on the standard curve.

Western Blotting for NF-κB Pathway Activation

Objective: To determine if the compound inhibits the activation of the NF-κB pathway.

Protocol: (Adapted from standard Western blotting protocols[3][9][10])

  • Seed cells in a 6-well plate.

  • Pre-treat with the compound for 1-2 hours.

  • Stimulate with LPS for a shorter time course (e.g., 0, 15, 30, 60 minutes) to observe signaling events.[3]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[9]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and IκBα overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Quantitative PCR (qPCR) for Inflammatory Gene Expression

Objective: To measure the effect of the compound on the mRNA levels of pro-inflammatory genes.

Protocol: (Adapted from standard qPCR protocols[11][12][13])

  • Culture and treat cells as described for the ELISA experiment (e.g., 6-well plate, pre-treatment followed by LPS stimulation for 4-6 hours).

  • Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or spin columns).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[13]

  • Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.[14]

  • The thermal cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[13]

In Vivo Evaluation of Anti-inflammatory Effects

To translate in vitro findings, it is crucial to assess the efficacy of this compound in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[15][16][17]

Experimental Workflow: In Vivo Model

In_Vivo_Workflow Start Start: Acclimatize Animals (e.g., Wistar Rats) Grouping 1. Group Animals (Vehicle, Compound Doses, Positive Control) Start->Grouping Pre-treatment 2. Administer Compound or Vehicle (e.g., Oral Gavage) Grouping->Pre-treatment Inflammation_Induction 3. Induce Inflammation (Subplantar injection of Carrageenan) Pre-treatment->Inflammation_Induction Measurement 4. Measure Paw Volume at Different Time Points (0, 1, 2, 3, 4h) Inflammation_Induction->Measurement Euthanasia 5. Euthanize Animals and Collect Paw Tissue and Blood Measurement->Euthanasia Tissue_Analysis 6a. Paw Tissue Analysis (Cytokines, Western Blot) Euthanasia->Tissue_Analysis Blood_Analysis 6b. Serum Analysis (Cytokines) Euthanasia->Blood_Analysis Data_Analysis 7. Data Analysis and Calculation of Edema Inhibition Tissue_Analysis->Data_Analysis Blood_Analysis->Data_Analysis

Caption: Workflow for in vivo evaluation using the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of the compound in vivo.

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Group the animals (n=6-8 per group) into:

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (at least 3 doses, e.g., 10, 30, 100 mg/kg)

    • Positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg)[17]

  • Administer the compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[17]

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

  • At the end of the experiment, animals can be euthanized, and blood and paw tissue can be collected for further analysis (e.g., cytokine measurement by ELISA, Western blotting).

Data Analysis and Interpretation

For all experiments, data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests, such as Student's t-test for comparing two groups or one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of less than 0.05 is generally considered statistically significant.

The results from the various assays should be integrated to build a comprehensive picture of the compound's anti-inflammatory activity. For example, a decrease in pro-inflammatory cytokine production (ELISA and qPCR) coupled with an inhibition of NF-κB activation (Western blot) would provide strong evidence for the hypothesized mechanism of action. Positive results in the in vivo model would then confirm the compound's efficacy in a more complex biological system.

Table for Summarizing Quantitative Data:

AssayOutcome MeasureVehicle ControlCompound (Low Dose)Compound (Mid Dose)Compound (High Dose)Positive Control
In Vitro
Cell Viability% Viability100 ± XY ± ZY ± ZY ± ZN/A
ELISA (TNF-α)Concentration (pg/mL)A ± BC ± DC ± DC ± DE ± F
ELISA (IL-6)Concentration (pg/mL)A ± BC ± DC ± DC ± DE ± F
qPCR (Tnf mRNA)Relative Fold Change1.0 ± XY ± ZY ± ZY ± ZN/A
Western Blot (p-p65)Relative Density (normalized to total)1.0 ± XY ± ZY ± ZY ± ZN/A
In Vivo
Paw Edema (3h)% Inhibition0X ± YX ± YX ± YZ ± A

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1-22.
  • Singh, J.P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... Molecular Pharmacology, 68(3), 763-8. [Link]

  • Gavan, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2346. [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 52(2), 296-303. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. McMaster University. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Sakat, S.S., et al. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Research in Pharmaceutical Sciences, 5(4), 284-288. [Link]

  • Ghule, B.V., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1639-1646. [Link]

  • Devaraj, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 52(8), 1576-1583. [Link]

  • Peiris, D.S.H.S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 45-58. [Link]

  • Assay Genie. (n.d.). Multiplex ELISA Protocol. Assay Genie. [Link]

  • Liyange, R.S., et al. (2006). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 338, 221-236. [Link]

  • Xu, H.E., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(10), 2422-2425. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. [Link]

  • Park, S., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37375-37388. [Link]

  • Marcus, J., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10271. [Link]

  • Glick, G.D., et al. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Journal of Visualized Experiments, (62), 3794. [Link]

  • Parveen, N., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS One, 17(12), e0279612. [Link]

  • Wikipedia. (n.d.). Mecoprop. Wikipedia. [Link]

  • ResearchGate. (n.d.). qPCR analysis of pro-inflammatory and anti-inflammatory gene expression... ResearchGate. [Link]

  • University of Rochester. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of Rochester Medical Center. [Link]

  • The Audiopedia. (2021). qPCR (real-time PCR) protocol explained. YouTube. [Link]

  • Kim, J.E., et al. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of Cellular Biochemistry, 112(12), 3594-3603. [Link]

  • Festa, C., et al. (2019). The potential of natural products for targeting PPARα. Journal of Pharmacy and Pharmacology, 71(12), 1729-1745. [Link]

  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. [Link]

  • Gavan, A., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(16), 6032. [Link]

  • ResearchGate. (2023). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Takeuchi, K., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]

  • Tanaka, Y., et al. (1998). Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. Japanese Journal of Pharmacology, 76(1), 75-86. [Link]

  • Aiello, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 93. [Link]

  • Wikipedia. (n.d.). Mecoprop. Wikipedia. [Link]

  • National Institute of Standards and Technology. (n.d.). Mecoprop. NIST WebBook. [Link]

  • Hogan, D.A., et al. (2000). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. Applied and Environmental Microbiology, 66(5), 2193-2196. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Introduction: The Williamson Ether Synthesis in Context

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a phenoxide ion with an alkyl halide.[1][2] In this specific case, the sodium or potassium salt of p-cresol (4-methylphenol) is reacted with a 2-halo-2-methylpropanoic acid derivative.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide oxygen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][3] While straightforward in principle, achieving high yields and purity requires careful control over reaction parameters to mitigate common side reactions and purification challenges. This guide will address these critical aspects to empower you to optimize your experimental outcomes.

Section 1: Core Reaction Mechanism & Potential Pitfalls

Understanding the underlying mechanism is crucial for effective troubleshooting. The primary reaction is the desired O-alkylation. However, the phenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho position). This duality can lead to a competing C-alkylation side reaction, which is a common source of impurity.[3]

G pCresol p-Cresol Phenoxide 4-Methylphenoxide (Nucleophile) pCresol->Phenoxide Deprotonation Base Strong Base (e.g., NaOH, KH) Base->Phenoxide O_Alkylation Desired Product This compound Phenoxide->O_Alkylation O-Alkylation (SN2) (Desired Pathway) C_Alkylation Side Product C-Alkylated Isomer Phenoxide->C_Alkylation C-Alkylation (Side Reaction) AlkylHalide 2-Bromo-2-methylpropanoic acid (Electrophile) AlkylHalide->O_Alkylation O-Alkylation (SN2) (Desired Pathway) AlkylHalide->C_Alkylation C-Alkylation (Side Reaction)

Caption: Reaction mechanism showing desired O-alkylation and competing C-alkylation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction resulted in a very low or no yield. What are the most likely causes?

A: A low yield is often traced back to one of three critical areas: phenoxide formation, the reactivity of the alkyl halide, or the reaction conditions.

  • Ineffective Phenoxide Formation: The phenolic proton of p-cresol must be completely removed to generate the nucleophilic phenoxide.

    • Causality: If the base is too weak or used in a substoichiometric amount, a significant portion of the p-cresol will remain unreacted. Water can also be generated if using hydroxide bases, which can affect the reaction equilibrium and solvate the nucleophile, reducing its reactivity.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) in a slight molar excess (1.1-1.2 equivalents). When using NaH in an anhydrous aprotic solvent (like THF or DMF), ensure the p-cresol is dry to prevent quenching the base.

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Causality: The bond strength between carbon and the halogen (C-X) decreases in the order C-Cl > C-Br > C-I. A weaker bond results in a better leaving group and a faster reaction.

    • Solution: If you are using 2-chloro-2-methylpropanoic acid, consider switching to 2-bromo-2-methylpropanoic acid. The bromo derivative is significantly more reactive and will likely improve yields under the same conditions.

  • Suboptimal Reaction Conditions: SN2 reactions are sensitive to temperature and time.

    • Causality: Insufficient thermal energy can lead to a sluggish reaction that does not reach completion within the allotted time.

    • Solution: Gently heating the reaction mixture is often beneficial. A typical temperature range is 50-80 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, ensuring the starting materials have been consumed.

Q2: My post-reaction analysis shows a large amount of unreacted p-cresol. How do I solve this?

A: This is a classic stoichiometry or activation problem.

  • Causality: The most direct cause is an insufficient amount of the alkylating agent. Alternatively, as mentioned in Q1, if the p-cresol was not fully converted to the phenoxide, it will not react.

  • Solution:

    • Verify Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the alkyl halide to p-cresol. It is often advantageous to use a slight excess of the alkylating agent (e.g., 1.05 equivalents) to drive the reaction to completion.

    • Ensure Complete Deprotonation: Before adding the alkyl halide, ensure the deprotonation of p-cresol is complete. If using NaH, the cessation of hydrogen gas evolution is a good indicator. If using KOH/NaOH, allow sufficient time for the salt to form.[2]

Q3: My product is impure, and I suspect a major side product. What is it and how can I minimize its formation?

A: The most common impurity is the C-alkylated isomer, resulting from the ambident nature of the phenoxide nucleophile.[3]

  • Causality: Reaction conditions can influence whether the reaction favors O- or C-alkylation. Polar protic solvents (like ethanol or water) can solvate the oxygen of the phenoxide through hydrogen bonding, leaving the ring carbons more exposed and increasing the likelihood of C-alkylation.

  • Solution:

    • Solvent Choice: Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving the highly electronegative oxygen as the most reactive site, thus favoring O-alkylation.

    • Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity.

Q4: I am having difficulty isolating a pure, solid product from the crude reaction mixture. What is the best purification strategy?

A: The carboxylic acid functionality of the target molecule is the key to a highly effective purification strategy using acid-base extraction.

  • Causality: The desired product is acidic, while key impurities like unreacted p-cresol (weakly acidic) and any C-alkylated byproducts are often less acidic or neutral. This difference in acidity allows for a clean separation.

  • Solution: Acid-Base Extraction Protocol:

    • After the reaction is complete, cool the mixture and quench it with water.

    • Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate to remove any neutral, non-acidic impurities.[5][6]

    • Make the aqueous layer basic by adding a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will deprotonate to form its water-soluble sodium salt, while the less acidic p-cresol will remain in the organic phase (if an organic solvent is present) or be less soluble.

    • Wash the basic aqueous layer with diethyl ether again to remove any remaining neutral or weakly acidic impurities.

    • Carefully re-acidify the clean aqueous layer with a strong acid like 6M HCl until the pH is ~2.[4][6] The desired product will precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. For ultimate purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[4]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal choice of base for this synthesis? A: For laboratory-scale synthesis where anhydrous conditions are manageable, Sodium Hydride (NaH) is an excellent choice as it drives the deprotonation to completion irreversibly. For larger-scale or simpler setups, Potassium Hydroxide (KOH) is highly effective and more economical.[2]

Q: Is it better to use an ester of 2-bromo-2-methylpropanoic acid instead of the free acid? A: Using an ester (e.g., the methyl or ethyl ester) can be advantageous. It prevents potential acid-base side reactions between the carboxylic acid of the alkylating agent and the phenoxide. However, this adds a subsequent hydrolysis step (e.g., using NaOH followed by acidic workup) to convert the ester back to the desired carboxylic acid.[4][5] This two-step approach often leads to cleaner reactions and higher overall yields.

Q: How critical is the exclusion of water from the reaction? A: While some Williamson syntheses are performed in aqueous base[2][6], for optimizing yield and minimizing side reactions, using an anhydrous polar aprotic solvent is preferable. Water can reduce the nucleophilicity of the phenoxide and promote side reactions. If using NaH, anhydrous conditions are mandatory.

Section 4: Optimized Experimental Protocol & Workflow

This protocol assumes the use of 2-bromo-2-methylpropanoic acid and p-cresol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve p-cresol in anhydrous DMF B 2. Add NaH portion-wise (Caution: H2 evolution!) A->B C 3. Stir until H2 evolution ceases (Phenoxide formation complete) B->C D 4. Add 2-bromo-2-methylpropanoic acid C->D E 5. Heat to 60-70°C D->E F 6. Monitor by TLC until starting material is consumed E->F G 7. Cool, quench with H2O F->G H 8. Wash with Et2O G->H I 9. Basify aqueous layer with NaHCO3 H->I J 10. Wash aqueous layer with Et2O again I->J K 11. Acidify aqueous layer with HCl to pH 2 J->K L 12. Filter & dry crude product K->L M 13. Recrystallize for final purity L->M

Caption: A typical experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve p-cresol (1.0 eq) in anhydrous DMF.

  • Phenoxide Formation: Cool the solution in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature until gas evolution ceases (approx. 30-60 minutes).

  • Alkylation: Add 2-bromo-2-methylpropanoic acid (1.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker of cold water.

  • Purification: Transfer the aqueous mixture to a separatory funnel and perform the acid-base extraction as detailed in Troubleshooting Q4.

  • Final Product: Dry the resulting solid under vacuum. The product should be a white crystalline solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis. The literature melting point for a similar, related compound is 99-105 °C.[7]

Section 5: Data Summary & Key Parameters

ParameterRecommended ValueRationale
Molar Ratio (p-cresol:Base:Halide) 1 : 1.1 : 1.05Ensures complete phenoxide formation and drives the reaction to completion.
Base NaH or KOHStrong bases required for complete deprotonation of the phenol.
Alkyl Halide 2-bromo-2-methylpropanoic acidBromo- is a better leaving group than Chloro-, leading to faster reaction rates.
Solvent DMF, Acetonitrile (Anhydrous)Polar aprotic solvents favor the desired O-alkylation over C-alkylation.
Temperature 50 - 80 °CProvides sufficient activation energy without promoting significant side reactions.
Typical Yield 75 - 90%Expected range with optimized protocol.

Section 6: Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common issues.

G Start Start Analysis CheckYield Is Yield Low (<60%)? Start->CheckYield CheckPurity Is Product Impure? CheckYield->CheckPurity No UnreactedSM Unreacted Starting Material? CheckYield->UnreactedSM Yes SideProduct Major Side Product? CheckPurity->SideProduct Yes Success Optimized Synthesis CheckPurity->Success No BaseIssue Review Base: - Strength (NaH/KOH) - Stoichiometry (≥1.1 eq) - Anhydrous conditions? UnreactedSM->BaseIssue Yes (p-cresol left) ConditionIssue Review Conditions: - Increase Temp (60-70°C) - Increase Time (monitor by TLC) - Switch to Bromo-halide UnreactedSM->ConditionIssue No (both SM left) SolventIssue Review Solvent: - Use Polar Aprotic (DMF) - Ensure anhydrous conditions SideProduct->SolventIssue Yes (likely C-alkylation) PurificationIssue Review Purification: - Perform careful acid-base extraction - Recrystallize final product SideProduct->PurificationIssue No (multiple impurities)

Sources

Technical Support Center: Solubility and Handling of 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-2-(4-methylphenoxy)propanoic acid (henceforth referred to as the "Compound") in experimental assays. Our approach is to explain the chemical reasoning behind its behavior and provide robust, actionable troubleshooting strategies.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the Compound's properties and handling.

Q1: What are the fundamental physicochemical properties of this Compound?

A1: Understanding the Compound's structure is key to predicting its behavior. It is a carboxylic acid with a significant non-polar (lipophilic) component. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and closely related analogs.

  • Structure: The molecule contains a carboxylic acid group (-COOH), which is ionizable, and a bulky, greasy 4-methylphenoxy group.

  • Acidity (pKa): As a carboxylic acid, it is weakly acidic. The pKa is estimated to be in the range of 3.5 - 4.5. This is the single most critical parameter for its aqueous solubility, as its charge state will change dramatically around this pH.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is predicted to be high (likely > 3.0), indicating a strong preference for non-polar environments over water. This inherent property is the primary driver of its low aqueous solubility at physiological pH.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicImplication for Assays
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol For calculating molar concentrations.
Functional Group Carboxylic AcidpH-dependent solubility.
pKa (acidic) ~ 3.5 - 4.5Below this pH, it is neutral and less soluble; above this pH, it is charged (deprotonated) and more soluble.
LogP > 3.0Poor intrinsic solubility in water; high affinity for lipids, cell membranes, and plasticware.
Appearance Likely a white to off-white solid at room temperature.[1]Must be dissolved from a solid state.
Q2: I dissolved the Compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. Why did this happen?

A2: This is a classic issue for lipophilic compounds and is caused by supersaturation and solvent shifting.

  • High Solubility in DMSO: The Compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a potent organic solvent.[2] This allows you to create a concentrated stock solution (e.g., 10-50 mM).

  • Solvent Shift & Supersaturation: When you pipette a small volume of this DMSO stock into a large volume of aqueous buffer (e.g., cell culture media or PBS), the DMSO concentration is diluted dramatically. The primary solvent is now water, in which the Compound has very low solubility.

  • Precipitation: The aqueous buffer cannot maintain the high concentration of the Compound that was stable in DMSO. The solution is now supersaturated, and the excess, poorly soluble Compound precipitates out of the solution, often appearing as a fine white powder, cloudiness, or crystals.[3]

This phenomenon can lead to drastically overestimated compound concentrations and highly variable assay results.

Q3: What is the best practice for preparing a stock solution and diluting it for an assay?

A3: A systematic approach is crucial to ensure the Compound remains in solution at the desired final concentration.

  • Stock Solution Preparation: Always use 100% anhydrous DMSO to prepare your primary stock solution. A concentration of 10-20 mM is typically a safe starting point. Ensure the compound is fully dissolved; gentle warming (to 30-37°C) or sonication can aid dissolution but be cautious of compound stability.[4]

  • Serial Dilution Strategy: Never perform a single, large dilution directly from your 100% DMSO stock into the final aqueous buffer. Instead, perform an intermediate dilution step.

The workflow below minimizes the solvent shift shock and helps maintain solubility.

G cluster_0 Preparation Phase cluster_1 Assay Plate stock Step 1: Primary Stock 10 mM Compound in 100% DMSO intermediate Step 2: Intermediate Dilution 1 mM Compound in 10% DMSO / 90% Assay Buffer stock->intermediate 1:10 Dilution final Step 3: Final Concentration 10 µM Compound in 0.1% DMSO (Final) intermediate->final 1:100 Dilution

Caption: Workflow for preparing assay solutions.

Q4: How does pH influence the solubility of this Compound, and can I use this to my advantage?

A4: The pH of your buffer is a powerful tool for controlling the Compound's solubility. The relationship is governed by the Henderson-Hasselbalch equation.

  • Mechanism: As a carboxylic acid, the Compound exists in two states: a neutral, protonated form (R-COOH) at low pH, and a charged, deprotonated carboxylate form (R-COO⁻) at high pH. The charged form is significantly more polar and therefore more soluble in water.

  • Practical Application: Increasing the pH of your buffer to be at least 1-2 units above the Compound's pKa will dramatically increase its solubility.[5][6] For a pKa of ~4, using a buffer at pH 7.4 will mean >99.9% of the compound is in its more soluble, deprotonated form.

G cluster_0 Low pH (e.g., pH < 3) cluster_1 High pH (e.g., pH > 6) Protonated R-COOH (Neutral, Low Solubility) Deprotonated R-COO⁻ + H⁺ (Charged, High Solubility) Protonated->Deprotonated pKa ~ 4

Caption: pH-dependent equilibrium of the Compound.

Caution: While increasing pH enhances solubility, you must ensure the chosen pH is compatible with your assay system (e.g., cell health, enzyme activity).

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling specific, challenging experimental scenarios.

Scenario 1: Compound Precipitation in Cell Culture Media

You observe cloudiness or a visible precipitate in your cell culture plate wells after adding the Compound, especially at higher concentrations.

  • Underlying Cause: Standard cell culture media (like DMEM or RPMI) are buffered to ~pH 7.4, which is favorable for solubility. However, they are also rich in salts, amino acids, and proteins (from fetal bovine serum, FBS). The high lipophilicity (LogP) of your Compound can cause it to interact with and be excluded from this complex aqueous environment, leading to precipitation even if the pH is optimal. The presence of divalent cations (Ca²⁺, Mg²⁺) can also sometimes form less soluble salts with the carboxylate form of the drug.

  • Troubleshooting Protocol:

    • Confirm Maximum Soluble Concentration: Before treating cells, determine the practical solubility limit in your specific cell culture medium.

      • Prepare a series of dilutions of your Compound in the final assay medium (including FBS).

      • Incubate under assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

      • Visually inspect each concentration for precipitation (Tyndall effect using a laser pointer can help detect fine colloids).

      • Self-Validation: For a quantitative measure, centrifuge the samples and measure the concentration of the Compound in the supernatant via HPLC-UV or LC-MS. The highest concentration without a significant loss from the nominal value is your working maximum.

    • Reduce Final DMSO Concentration: High final DMSO concentrations (>0.5%) can be toxic to cells and can also mask underlying solubility issues that manifest over time. Aim for a final DMSO concentration of ≤0.1%.

    • Consider Solubilizing Excipients: If the required concentration is above the solubility limit, consider using formulation strategies.

      • Co-solvents: While DMSO is the primary stock solvent, other co-solvents like PEG 400 or ethanol can sometimes be used in final formulations, but their compatibility with the specific cell line must be validated.[7][8]

      • BSA Addition: For highly "sticky" compounds, pre-complexing the compound with bovine serum albumin (BSA) in the buffer before adding it to the cells can sometimes improve its stability in solution.

Scenario 2: Inconsistent Assay Results and Poor Reproducibility

Your dose-response curves are erratic, or you cannot reproduce results between experiments, even when you don't see visible precipitation.

  • Underlying Cause: This is often a symptom of "hidden" precipitation or non-specific binding.

    • Micro-precipitation: The Compound may be forming very fine, invisible precipitates or aggregates, reducing the effective concentration of the monomeric drug available to interact with the target.[9]

    • Adsorption to Plastics: Highly lipophilic compounds are notorious for adsorbing to the plastic surfaces of pipette tips, tubes, and assay plates. This can lead to a significant and variable loss of compound, especially at low concentrations.

  • Troubleshooting Workflow (Decision Tree):

G start Inconsistent Assay Results Observed check_precip Is there visible precipitation? start->check_precip sol_protocol Follow Scenario 1 Protocol: - Determine Max Solubility - Optimize Dilution Scheme check_precip->sol_protocol Yes check_plastics No Visible Precipitate. Consider non-specific binding. check_precip->check_plastics No re_evaluate Re-run Assay with Optimized Protocol sol_protocol->re_evaluate sol_plastics Implement Low-Binding Practices: 1. Use low-retention plasticware. 2. Add a small amount of non-ionic surfactant (e.g., 0.01% Tween-20) to buffers (if assay permits). 3. Minimize incubation steps in intermediate dilution tubes. check_plastics->sol_plastics sol_plastics->re_evaluate

Caption: Troubleshooting inconsistent assay results.

Part 3: Summary and Key Takeaways

  • Know Your Molecule: this compound is a lipophilic carboxylic acid. Its behavior is dominated by its high LogP and its acidic pKa.

  • pH is Your Ally: Use buffers with a pH significantly above the pKa (~4) to maximize aqueous solubility.

  • Respect the Solvent Shift: Always use a multi-step or serial dilution protocol when transferring from a 100% DMSO stock to an aqueous medium.

  • Validate, Don't Assume: Empirically determine the maximum soluble concentration in your final assay medium before conducting large-scale experiments.

  • Beware of Hidden Problems: Inconsistent results are often due to micro-precipitation or adsorption to plastics.

By applying these principles and protocols, you can mitigate solubility-related artifacts and generate reliable, reproducible data in your assays.

References

  • PubChem. Mecoprop. National Center for Biotechnology Information. [Link] (Note: This is a structural analog, used for general property comparison).

  • Wikipedia. Mecoprop. [Link].

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • PharmaCompass. α-(2-Methyl-4-chlorophenoxy)propionic acid. [Link].

  • EXTOXNET. Mecoprop. [Link].

  • Pharmaffiliates. Mecoprop. [Link].

  • Chemsrc. Mecoprop. [Link].

  • Shayanfar, A., & Ghavimi, H. (2018). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Advanced Pharmaceutical Bulletin, 8(4), 719–726.
  • Mitra, A., & Kesisoglou, F. (2012). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 101(1), 245-255.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 1-13.
  • Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Future Medicinal Chemistry, 2(5), 715-719.
  • Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 24(12), 2263-2279.
  • Fini, A., et al. (2005). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 6(2), E305-E311.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Formulation strategies for poorly soluble drugs.
  • Kozikowski, B. A., et al. (2012). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 17(2), 249-254.
  • Brayden, D. J. (2013). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Technical Support Center: Optimizing Cell Seeding Density for 2-Methyl-2-(4-methylphenoxy)propanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your cell-based assays involving 2-Methyl-2-(4-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell seeding density particularly important for experiments with this compound?

This compound is a selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] The P2X7R is involved in various cellular processes, including inflammation, immune response, and programmed cell death.[2][3] The expression and function of P2X7R can be influenced by the cellular microenvironment, including cell-to-cell contact and local ATP concentrations.[1][2]

Optimizing cell seeding density is critical because:

  • Receptor Expression and Signaling: Cell confluency can alter the expression levels of surface receptors and downstream signaling pathways.[4][5] For P2X7R, changes in cell density can affect the local concentration of extracellular ATP, its natural ligand, which is released by cells.[1][2]

  • Assay Readout Consistency: Whether you are measuring cytotoxicity, cell proliferation, or a specific signaling event, the starting cell number will directly impact the dynamic range and linearity of your assay.[6] Seeding too few cells may result in a weak signal, while too many can lead to nutrient depletion, hypoxia, and non-specific effects that can confound your results.[7][8]

  • Reproducibility: Standardizing the cell seeding density is a fundamental step for ensuring the reproducibility of your experimental findings.[9]

Q2: What are the typical cell lines used in experiments with this compound?

The choice of cell line depends on the research question. Since this compound targets the P2X7 receptor, suitable cell lines are those with endogenous or induced expression of this receptor. Commonly used cell types include:

  • Immune Cells: Macrophages, monocytes, dendritic cells, and lymphocytes are known to express high levels of P2X7R.[10][11]

  • Cancer Cell Lines: Various cancer cell lines, such as those from breast cancer, neuroblastoma, and melanoma, have been shown to overexpress P2X7R, where it can play a role in tumor growth and proliferation.[1][12]

  • Neuronal and Glial Cells: P2X7R is expressed in the central and peripheral nervous systems and is involved in processes like neuropathic pain.[3]

Q3: What is the ideal confluency I should aim for at the time of treatment and at the end of the experiment?

The ideal confluency depends on the specific cell line and the nature of the assay. However, a general guideline is:

  • At the time of treatment: Aim for a confluency of 50-70%. This ensures that the cells are in the logarithmic (exponential) growth phase and are receptive to experimental manipulation.[8][13]

  • At the end of the experiment: The confluency should ideally not exceed 90-95%. Over-confluency can lead to contact inhibition, where cell proliferation slows or ceases, and can also induce changes in gene expression and cell behavior that are unrelated to your experimental treatment.[8][14]

Q4: How do I experimentally determine the optimal seeding density for my cell line?

A cell titration or growth kinetics experiment is the standard method. This involves seeding cells at various densities and monitoring their growth over a time course that matches your planned experiment (e.g., 24, 48, 72 hours).[10][15] The optimal density is the one that allows cells to remain in the exponential growth phase throughout the experiment without becoming over-confluent by the final time point.[16] See the detailed "Protocol for Determining Optimal Seeding Density" in the Experimental Protocols section below.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Experimental IssueObserved ProblemPotential CausesTroubleshooting Steps & Solutions
Inconsistent Results High variability between replicate wells.1. Uneven cell distribution: Improper mixing of the cell suspension before and during plating. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Cell health: Using cells with a high passage number or that are not in a healthy growth phase.[7]1. Ensure a homogenous cell suspension: Gently swirl the cell suspension before each pipetting step.[16] For multi-well plates, consider using a multi-channel pipette. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. 3. Use healthy, low-passage cells: Always use cells that are in the logarithmic growth phase and have been passaged a limited number of times.[7]
Poor Drug Efficacy The compound shows little to no effect, or the IC50 value is unexpectedly high.1. Sub-optimal cell density: If cells are too confluent, the expression of P2X7R might be altered, or the cells may be less sensitive to the drug.[14] 2. Assay timing: The incubation time with the compound may be too short or too long.1. Re-optimize seeding density: Perform a cell titration experiment to ensure cells are in the exponential growth phase during treatment.[10] 2. Optimize incubation time: Conduct a time-course experiment to determine the optimal duration of drug exposure.
High Background Signal High signal in control (untreated) wells in viability or cytotoxicity assays.1. Over-confluency: Cell death due to nutrient depletion or waste product accumulation in densely populated wells.[8] 2. Media components: Some media components, like phenol red or serum, can have fluorescent properties.[17]1. Reduce seeding density: Ensure that the cell density in control wells does not lead to over-confluency by the end of the assay. 2. Use appropriate media: For fluorescence-based assays, consider using phenol red-free media. Perform measurements in PBS with calcium and magnesium if possible.[17]
Unexpected Cell Morphology Cells appear stressed, elongated, or detached after seeding.1. Improper handling: Over-trypsinization or harsh centrifugation can damage cells.[13] 2. Incorrect seeding density: Seeding too few cells can lead to a lack of cell-to-cell contact, which is important for the survival of some cell types.[18]1. Gentle cell handling: Use the minimum necessary concentration and incubation time for trypsin. Centrifuge at a low speed. 2. Optimize for minimum seeding density: Determine the lowest seeding density that still supports healthy cell growth and morphology.
Decision-Making Workflow for Troubleshooting

troubleshooting_workflow start Inconsistent or Unexpected Results check_seeding Review Seeding Density Protocol start->check_seeding check_health Assess Cell Health & Passage Number start->check_health check_reagents Verify Reagent Concentration & Quality start->check_reagents reoptimize_seeding Perform Seeding Density Titration check_seeding->reoptimize_seeding Density not optimal analyze_data Re-analyze Data for Edge Effects check_seeding->analyze_data Density seems correct check_health->check_seeding Cells are healthy new_cells Thaw New Vial of Cells check_health->new_cells Cells are high passage or unhealthy check_reagents->check_seeding Reagents are fine new_reagents Prepare Fresh Reagents check_reagents->new_reagents Reagents expired or improperly stored end_point Problem Resolved reoptimize_seeding->end_point new_cells->end_point new_reagents->end_point analyze_data->end_point

Caption: A troubleshooting decision tree for unexpected experimental results.

Section 3: Protocols

Protocol for Determining Optimal Seeding Density

This protocol describes how to determine the optimal number of cells to seed for a planned experiment with a specific duration.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Hemocytometer or automated cell counter

  • Multi-well plates (e.g., 96-well, 24-well)

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)[19]

Procedure:

  • Prepare a single-cell suspension:

    • Culture cells to approximately 70-80% confluency.

    • Wash the cells with PBS and then detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension.

  • Count the cells:

    • Take an aliquot of the cell suspension and count the cells using a hemocytometer or an automated cell counter to determine the cell concentration (cells/mL).

  • Prepare serial dilutions:

    • Based on the cell concentration, prepare a series of dilutions in complete medium to achieve a range of seeding densities. For a 96-well plate, a good starting range is from 1,000 to 20,000 cells per well.

  • Plate the cells:

    • Plate the different cell densities in a multi-well plate, with at least three to four replicate wells for each density.

    • Include wells with medium only as a background control.

  • Incubate and monitor:

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At different time points corresponding to your planned experiment (e.g., 24h, 48h, 72h), measure cell viability or proliferation using your chosen assay.

  • Analyze the data:

    • Plot the assay signal (e.g., fluorescence, luminescence) against the number of cells seeded for each time point.

    • Identify the seeding density that results in a linear relationship between cell number and signal at your desired experimental endpoint and where the cells are still in the logarithmic growth phase (not yet plateaued).[6]

Experimental Workflow for Seeding Density Optimization

Caption: A step-by-step workflow for optimizing cell seeding density.

Simplified P2X7R Signaling and the Influence of Cell Density

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_density Cell Density Effect atp ATP p2x7r P2X7 Receptor atp->p2x7r Binds to ion_flux Ion Flux (Ca²⁺, Na⁺) p2x7r->ion_flux Activates downstream Downstream Signaling (e.g., Inflammation, Apoptosis) ion_flux->downstream low_density Low Density: Less cell-cell contact Lower basal ATP low_density->atp Lower release high_density High Density: More cell-cell contact Higher basal ATP high_density->atp Higher release

Caption: The influence of cell density on P2X7R signaling.

Section 4: References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening.

  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens.

  • Promega Corporation. Cell Health Screening Assays for Drug Discovery.

  • AACR Journals. Expression of P2X7 Receptor Increases In Vivo Tumor Growth.

  • Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery.

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays.

  • Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.

  • PubMed Central. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics.

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays.

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays.

  • MDPI. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications.

  • Wikipedia. P2RX7.

  • TheWell Bioscience. What cell seeding density should I use?.

  • ResearchGate. Optimization of seeding density and assay timing. MCF 10A cells are....

  • Cole-Parmer. Guidelines for Cell Seeding and Maintenance.

  • GMP Plastics. How to Properly Seed Your Cells.

  • J&K Scientific. 2-(4-Methylphenoxy)propionic acid | 22504-83-2.

  • PubMed Central - NIH. P2X7 Receptor at the Crossroads of T Cell Fate.

  • Journal of Cell Biology. Cell confluency affects p53 dynamics in response to DNA damage.

  • ResearchGate. Cell seeding density optimization for endpoint viability assay linear....

  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues.

  • BMG LABTECH. A troubleshooting guide to microplate-based assays.

  • PubMed Central. Cell Confluence Regulates Hepatocyte Growth Factor-Stimulated Cell Morphogenesis in a β-Catenin-Dependent Manner.

  • Cell Signaling Technology. Troubleshooting.

  • Benchchem. Cell seeding density optimization for Picfeltarraenin IB experiments.

  • Benchchem. Optimizing Seeding Density for LC-2/ad Proliferation Assays: A Technical Guide.

  • PubMed Central - NIH. Proteomics reveals that cell density could affect the efficacy of drug treatment.

  • Reddit. How to determine seeding density for new cell lines for different vessels? : r/labrats.

  • ResearchGate. Layout to determine optimal cell seeding density.

  • Bitesize Bio. Cell Confluency: Why It Matters and 3 Easy Methods.

  • YouTube. Understanding Cell Confluency — Visual Guide for Biology Students.

  • PubChem. Mecoprop | C10H11ClO3 | CID 7153.

  • Wikipedia. Mecoprop.

  • Santa Cruz Biotechnology. 2-(4-Methylphenoxy)propanoic acid | CAS 22504-83-2 | SCBT.

  • PubChem. Mecoprop-P | C10H11ClO3 | CID 185588.

  • N/A. Mecoprop.

  • PharmaCompass.com. α-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry.

  • PubMed. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid].

Sources

Technical Support Center: Reducing Variability in 2-Methyl-2-(4-methylphenoxy)propanoic acid Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Welcome to the technical support guide for researchers utilizing bioassays to characterize 2-Methyl-2-(4-methylphenoxy)propanoic acid. This resource is designed to provide in-depth, field-proven insights into identifying and mitigating sources of experimental variability, ensuring the generation of robust, reproducible, and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the compound of interest and the general principles of assay variability.

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a synthetic compound structurally related to the fibrate class of drugs. While this specific molecule is not as extensively characterized as commercial drugs, its structure strongly suggests it functions as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), most likely the PPARα isoform. PPARs are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism and inflammation.[1] Therefore, bioassays for this compound should be designed to measure the activation of the PPAR signaling pathway.[2]

Q2: What are the most common sources of variability in cell-based assays for compounds like this?

A2: Variability in cell-based assays is a multifaceted issue stemming from three primary areas:

  • Biological Variability: Inherent differences in the cellular system, including cell line genetic drift, passage number, cell health, and undetected microbial contamination.[3][4]

  • Technical Variability: Inconsistencies in experimental execution, such as pipetting errors, reagent instability, and incubation conditions.[5][6]

  • Data Analysis Variability: Improper normalization, incorrect statistical methods, and subjective data interpretation.

Q3: How do I establish a robust and reproducible assay window?

A3: A robust assay window is defined by a large and consistent separation between the signals of your negative (vehicle) and positive controls. To achieve this, you must first optimize key parameters like cell density, concentration of the positive control agonist, and compound incubation time. The quality of this window is quantitatively assessed using the Z'-factor (Z-prime) .[7] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.[8][9]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; suitable for high-throughput screening.[9]
0 to 0.5MarginalSmall separation band; may require significant optimization.[8]
< 0UnacceptableOverlap between positive and negative controls; assay is not reliable.[7]

Part 2: Troubleshooting Guide by Source of Variability

This guide provides specific troubleshooting advice in a question-and-answer format to diagnose and resolve common issues encountered during bioassays.

Section 2.1: Cellular System & Culture Conditions

Q: My dose-response curves are inconsistent between experiments, with shifting EC50 values. What's the likely cause?

A: This is a classic sign of biological variability in your cell culture. The three most probable culprits are:

  • High Cell Passage Number: As cells are cultured for extended periods, they can undergo phenotypic "drift," leading to changes in receptor expression and signaling capacity.[10] Solution: Implement a strict passage number limit. Create a large, quality-controlled master cell bank and thaw a fresh vial for each new set of experiments, discarding cells after a pre-determined number of passages (e.g., 10-15).[3][10]

  • Serum Batch Variability: Fetal Bovine Serum (FBS) is a complex mixture of growth factors and hormones that can vary significantly between lots. This can alter cell growth rates and receptor sensitivity. Solution: Purchase a large lot of FBS, perform a qualification test to ensure it supports your assay's performance, and use this single lot for the duration of a study.

  • Mycoplasma Contamination: This is a pervasive and often undetected issue. Mycoplasma do not cause visible turbidity but can drastically alter cell metabolism, gene expression, and signaling pathways, leading to highly erratic results.[11][12][13] Solution: Implement a routine mycoplasma testing schedule (e.g., monthly) using a sensitive method like PCR.[14] Discard any contaminated cultures immediately. Prophylactic use of antibiotics is discouraged as it can mask low-level infections and affect cell physiology.[15]

Q: My cells are growing poorly or detaching from the plate during the assay. Why?

A: This points to suboptimal cell health or culture conditions.

  • Over-confluency: Allowing cells to become over-confluent before plating can induce stress and differentiation, making them less responsive. Solution: Subculture your cells when they reach 80-90% confluency. Maintain a consistent seeding density for all experiments.

  • Trypsinization Damage: Prolonged exposure to trypsin during cell passaging can damage cell surface proteins and impact adherence.[16] Solution: Minimize trypsin exposure to the shortest time necessary for detachment. Neutralize immediately with a larger volume of media containing FBS.

  • Incubator Conditions: Fluctuations in CO2, temperature, or humidity can stress cells. Solution: Ensure your incubator is properly calibrated and maintained.[17] Limit the frequency and duration of door openings to maintain a stable environment.[18]

Section 2.2: Assay Protocol & Microplate Effects

Q: I'm observing a significant "edge effect" in my 96-well plates. How can I fix this?

A: The edge effect, where wells on the perimeter of the plate behave differently from interior wells, is typically caused by increased evaporation and temperature gradients.[19][20] This alters the concentration of media components and your test compound.

  • Mitigation Strategy 1 (Moat): Do not use the outer 36 wells for experimental samples. Instead, fill these wells with 200 µL of sterile PBS or culture medium to create a humidity buffer.[21] This is the most effective and common solution.

  • Mitigation Strategy 2 (Pre-incubation): After plating cells or adding reagents, allow the plate to sit at room temperature in the cell culture hood for 15-30 minutes before transferring it to the 37°C incubator.[18] This helps minimize thermal gradients that form when a cold plate is placed in a warm environment.[21]

  • Mitigation Strategy 3 (Plate Sealing): Use breathable plate sealers for long incubation periods (>24 hours) to minimize evaporation while allowing for gas exchange. Ensure your incubator has high humidity (>95%).[22]

Q: My signal-to-background ratio is low, making it difficult to discern a response. How can I improve it?

A: A low signal-to-background ratio can be due to either a weak positive signal or a high background signal.

  • To Increase Signal:

    • Optimize Cell Number: Titrate the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to overgrowth and signal quenching.

    • Optimize Incubation Time: Perform a time-course experiment to determine the point of maximal reporter gene expression after agonist stimulation.

    • Check Reagent Quality: Ensure your positive control and luciferase substrate are stored correctly and have not expired.[23]

  • To Decrease Background:

    • Use Opaque Plates: For luminescence assays, always use solid white, opaque-bottom plates to prevent crosstalk between wells and reduce background readings.[24]

    • Check for Autofluorescence (Test Compound): Some compounds can interfere directly with the luciferase enzyme or the detection chemistry.[25] Run a control plate with your compound added directly to lysis buffer and substrate (no cells) to check for interference.

    • Optimize Promoter Strength: If using a transient transfection system, the basal activity of your reporter construct's promoter might be too high. Consider using a promoter with lower basal activity.

Part 3: Key Workflows & Protocols

PPARα Luciferase Reporter Gene Assay Workflow

This workflow outlines the critical steps for assessing the activity of this compound using a common cell-based reporter assay.

AssayWorkflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_read Day 3: Signal Detection cluster_analysis Data Analysis a Thaw & Culture Reporter Cell Line (e.g., HEK293T) b Trypsinize & Count Cells a->b c Seed Cells into White, 96-well Plate (e.g., 20,000 cells/well) b->c d Prepare Serial Dilutions of Test Compound & Controls e Remove Media & Add Compound Dilutions to Cells d->e f Incubate for 18-24 hours (37°C, 5% CO2) e->f g Equilibrate Plate & Reagents to Room Temperature h Add Luciferase Lysis/ Substrate Reagent g->h i Read Luminescence on Plate Reader h->i j Calculate Z'-Factor k Normalize Data & Plot Dose-Response Curve j->k l Calculate EC50 Value k->l

Caption: High-level workflow for a PPARα luciferase reporter assay.

Simplified PPARα Signaling Pathway

Understanding the mechanism is key to troubleshooting. The assay measures the transcriptional activation of a reporter gene (luciferase) driven by a PPAR response element (PPRE).

PPAR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Compound Test Compound (Agonist) PPAR PPARα Compound->PPAR Heterodimer PPARα/RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to DNA Luciferase Luciferase Gene (Reporter) Transcription Transcription & Translation PPRE->Transcription Initiates Light Light Signal (Luminescence) Transcription->Light Produces

Caption: Simplified PPARα agonist signaling pathway in a reporter assay.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH National Library of Medicine. Retrieved from [Link]

  • Wako Automation. (2023). The edge effect in microplate assays. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Mycoplasma Contamination: The Impact on Cell-Based Research and Applications. Retrieved from [Link]

  • Lo, Y. L., et al. (2013). Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana. PubMed. Retrieved from [Link]

  • Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Hsiao, Y. C., et al. (2012). A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. PubMed. Retrieved from [Link]

  • FDCELL. (2023). General Tips for Successful Cell Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prevent the "edge effect" in 96-well microplates? Retrieved from [Link]

  • Bio-Rad. (2023). Automating Cell-Based Assays and Reducing Variability and Time to Results. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]

  • Drug Discovery News. (2024). Culture techniques for drug discovery and therapeutics. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • Shahriari, A., et al. (2016). Prevention and Detection of Mycoplasma Contamination in Cell Culture. NIH National Library of Medicine. Retrieved from [Link]

  • Cell Culture Company. (2023). The Importance of Mycoplasma Testing in Cell Culture. Retrieved from [Link]

  • Lal, B., et al. (2005). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed. Retrieved from [Link]

  • BioAgilytix. (n.d.). A Beginner's Guide to Luciferase Assays. Retrieved from [Link]

  • Witsell, A., et al. (2007). Bioassay for the Identification of Natural Product-Based Activators of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming Variability in Cell-Based Assays. Retrieved from [Link]

  • Oreate AI Blog. (2026). Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. Retrieved from [Link]

  • Cui, G., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Auld, D., et al. (2010). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Minerva Biolabs. (n.d.). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Retrieved from [Link]

  • BioInsights. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • Lonza Bioscience. (n.d.). Mycoplasma contamination of cell cultures. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). α-(2-Methyl-4-chlorophenoxy)propionic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results with 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2-(4-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your research.

Introduction to this compound

This compound belongs to the class of aryloxyalkanoic acids. Its structure is highly similar to a class of drugs known as fibrates, which are agonists of the Peroxisome Proliferator-Activated Receptors (PPARs). Given this structural similarity, it is plausible that this compound may exhibit activity at PPARs, influencing lipid metabolism and inflammatory signaling pathways. However, as a research chemical, its biological activities may not be fully characterized. This guide will therefore address potential issues from the perspective that it may act as a PPAR agonist, while also considering other possibilities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues that may arise during your experiments with this compound.

FAQ 1: Why am I observing lower than expected potency or no biological effect?

This is a common issue when working with novel or less-characterized compounds. Several factors could be at play.

Troubleshooting Steps:

  • Confirm Compound Integrity and Purity:

    • Action: Verify the purity of your compound stock via techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Rationale: Impurities or degradation of the compound can significantly impact its biological activity.

  • Assess Solubility and Bioavailability:

    • Action: Determine the solubility of the compound in your experimental media. You may need to use a solubilizing agent like DMSO, but be mindful of its final concentration, as it can have its own biological effects.

    • Rationale: Poor solubility can lead to the compound precipitating out of solution, reducing its effective concentration and availability to the cells or target proteins.

  • Optimize Concentration Range:

    • Action: Perform a dose-response curve starting from a wide range of concentrations (e.g., nanomolar to high micromolar).

    • Rationale: The optimal effective concentration may be outside your initial tested range.

  • Consider Cell Type and Target Expression:

    • Action: Ensure your chosen cell line expresses the putative target (e.g., PPARs). You can verify this via qPCR or Western blotting.

    • Rationale: If the target receptor is not present or is expressed at very low levels, you will not observe a biological response.

FAQ 2: I'm observing significant cytotoxicity or off-target effects. What could be the cause?

Troubleshooting Steps:

  • Perform a Cell Viability Assay:

    • Action: Use a standard cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of the compound.

    • Rationale: This will help you establish a non-toxic working concentration for your subsequent experiments.

  • Investigate Potential for Reactive Oxygen Species (ROS) Production:

    • Action: Measure ROS levels in your cells following treatment with the compound.

    • Rationale: Some compounds can induce oxidative stress, leading to non-specific cellular damage and apoptosis.

  • Evaluate Purity of the Compound Stock:

    • Action: As mentioned in FAQ 1, re-verify the purity of your compound.

    • Rationale: Cytotoxicity could be due to a toxic impurity rather than the compound itself.

  • Consider "Off-Target" Effects of PPAR Agonists:

    • Action: Review the literature for known off-target effects of other fibrates or PPAR agonists.[1][2][3]

    • Rationale: Effects such as weight gain, fluid retention, and potential for cardiac issues have been reported for some PPAR agonists in clinical settings, and while not directly translatable to in vitro work, they highlight the potential for complex biological responses.[1][2]

FAQ 3: My gene expression (e.g., qPCR) or protein level (e.g., Western Blot) results are inconsistent.

Inconsistent results in molecular biology assays can be frustrating. A systematic approach to troubleshooting is key.

Troubleshooting Workflow:

start Inconsistent qPCR or Western Blot Results check_rna_protein Check RNA/Protein Quality and Quantity start->check_rna_protein check_reagents Verify Primer/Antibody Specificity and Efficiency check_rna_protein->check_reagents optimize_protocol Optimize Assay Protocol (e.g., annealing temp, antibody conc.) check_reagents->optimize_protocol check_loading_controls Ensure Consistent Loading Controls optimize_protocol->check_loading_controls positive_negative_controls Run Positive and Negative Controls check_loading_controls->positive_negative_controls end Consistent and Reliable Data positive_negative_controls->end

Caption: Troubleshooting workflow for inconsistent molecular biology results.

Detailed Steps:

  • RNA/Protein Integrity: Always check the quality of your starting material. For RNA, use a Bioanalyzer or check the 260/280 and 260/230 ratios. For protein, run a gel and stain with Coomassie to check for degradation.

  • Primer/Antibody Validation: Ensure your qPCR primers are specific and efficient. For antibodies, perform validation experiments like knock-down or knock-out controls if possible.

  • Protocol Optimization: Small changes in your protocol can have a big impact. Optimize annealing temperatures for qPCR and antibody concentrations and incubation times for Western blotting.

  • Loading Controls: Use reliable housekeeping genes (e.g., GAPDH, ACTB) for qPCR and proteins (e.g., GAPDH, Tubulin) for Western blotting to normalize your data.

  • Controls are Key: Always include positive controls (e.g., a known PPAR agonist like fenofibrate) and negative controls (vehicle only) in your experiments.

Experimental Protocols

Protocol 1: Determining Compound Solubility
  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in your cell culture medium or assay buffer.

  • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period.

  • Visually inspect for any precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.

Protocol 2: Cell Viability (MTT) Assay
  • Plate your cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of your compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (usually around 570 nm).

Putative Mechanism of Action: PPAR Signaling

Given its chemical structure, this compound is likely to interact with the Peroxisome Proliferator-Activated Receptors (PPARs). The diagram below illustrates the general mechanism of PPAR activation.

ligand This compound (Ligand) receptor PPAR Receptor (in Cytoplasm or Nucleus) ligand->receptor Binds to complex PPAR-RXR-Ligand Heterodimer Complex receptor->complex Heterodimerizes with rxr RXR rxr->complex dna DNA (with PPRE) complex->dna Binds to PPRE transcription Transcription of Target Genes dna->transcription Initiates response Biological Response (e.g., changes in lipid metabolism) transcription->response Leads to

Caption: Putative signaling pathway of this compound via PPAR activation.

Quantitative Data Summary

ParameterTypical Value for FibratesPotential Issues with this compound
EC50 Low to mid micromolar rangeHigher EC50 could indicate lower potency.
Solubility in Media Variable, often requires DMSOPrecipitation can lead to inaccurate dosing.
Cytotoxicity (CC50) Generally low in relevant dose rangesHigh cytotoxicity may indicate off-target effects or impurities.

Final Recommendations

When working with a novel compound like this compound, a systematic and rigorous approach is crucial. Always validate your reagents and protocols, and be prepared for unexpected results. By carefully considering the potential issues outlined in this guide, you can increase the reliability and impact of your research.

References

  • J&K Scientific. 2-(4-Methylphenoxy)propionic acid | 22504-83-2. [Link]

  • Lehrke, M., & Lazar, M. A. (2014). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology, 28(11), 1735–1749. [Link]

  • PubChem. Mecoprop. [Link]

  • PharmaCompass. α-(2-Methyl-4-chlorophenoxy)propionic acid. [Link]

  • Wikipedia. Mecoprop. [Link]

  • Self-published. Mecoprop. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Greenbook.net. MATERIAL SAFETY DATA SHEET MECOPROP-P PCP 27891. [Link]

  • Staels, B., & Fruchart, J. C. (2005). Safety issues and prospects for future generations of PPAR modulators. PubMed, 16(5), 243-251. [Link]

  • ResearchGate. S02: PPAR-gamma agonists: Bridging the gap between morphology and genomics. [Link]

  • New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet. [Link]

  • PubChem. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. [Link]

  • ResearchGate. Examining the safety of PPAR agonists - Current trends and future prospects. [Link]

  • PubMed. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]

  • Wang, M., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC - PubMed Central, 5(3), 268-280. [Link]

  • Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]

  • ResearchGate. Fibrates: What Have We Learned in the Past 40 Years?. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • NIH. Fibrate Medications - StatPearls - NCBI Bookshelf. [Link]

  • NIH. (R)-2-(4-Chloro-2-methylphenoxy)propanoate - PubChem. [Link]

  • NIH. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC. [Link]

  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. [Link]

  • HCPLive. Removing Fenofibrates from the Cardiovascular Cascade, With Payal Kohli, MD, FACC. [Link]

  • ResearchGate. Bioactive compound and their biological activity. [Link]

Sources

Technical Support Center: Protocol Refinement for 2-Methyl-2-(4-methylphenoxy)propanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, characterization, and application of 2-Methyl-2-(4-methylphenoxy)propanoic acid. By addressing specific experimental issues with scientifically grounded explanations and actionable solutions, this guide aims to enhance experimental reproducibility and success.

Part 1: Synthesis and Purification

The synthesis of this compound is typically achieved via the Williamson ether synthesis. However, optimizing this reaction for high yield and purity can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical parameters?

The most prevalent method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, p-cresol is deprotonated by a strong base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a 2-haloisobutyrate. Subsequent hydrolysis of the ester yields the desired carboxylic acid. Critical parameters include maintaining anhydrous conditions to prevent quenching of the base, controlling the reaction temperature to avoid side reactions, and ensuring the purity of the starting materials.[1][2]

Q2: My synthesis resulted in a low yield. What are the likely causes?

Low yields in the Williamson ether synthesis can often be attributed to several factors.[1][3] The presence of water can consume the strong base, hindering the formation of the necessary alkoxide.[1] Another common issue is a competing elimination (E2) reaction, especially if the reaction temperature is too high.[4] The choice of base and solvent also plays a crucial role; a strong, non-nucleophilic base and a polar aprotic solvent are generally preferred to favor the desired SN2 reaction.[4]

Troubleshooting Guide: Synthesis
Issue Potential Cause Recommended Solution
Low Yield Presence of moisture in reagents or glassware.Thoroughly dry all glassware and use anhydrous solvents. Ensure the base is not deactivated.[1]
Competing E2 elimination side reaction.Maintain a lower reaction temperature (typically 50-100 °C) and use a primary alkyl halide if possible.[1][2][4]
Incomplete deprotonation of the starting alcohol.Use a sufficiently strong base in the correct stoichiometric amount.
Formation of Byproducts Steric hindrance on the alkoxide or alkyl halide.If synthesizing an asymmetrical ether, choose the pathway with the less sterically hindered components.[4]
Prolonged reaction time leading to decomposition.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
Experimental Protocol: Optimized Synthesis
  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve p-cresol in an anhydrous polar aprotic solvent such as DMF or acetonitrile.[4]

  • Base Addition: Slowly add a strong base, such as sodium hydride (NaH), to the solution while stirring.

  • Alkylating Agent Addition: Once the alkoxide formation is complete, add the alkylating agent (e.g., ethyl 2-bromo-2-methylpropionate) dropwise.

  • Reaction: Heat the reaction mixture to a controlled temperature, typically between 50-80°C, and monitor its progress by TLC.[2]

  • Workup and Hydrolysis: After the reaction is complete, quench the reaction with water and extract the ester product. Subsequently, hydrolyze the ester using a base such as lithium hydroxide in a mixture of THF, methanol, and water.[5]

  • Purification: Acidify the reaction mixture to precipitate the carboxylic acid, which can then be purified by recrystallization.[6]

Visualization: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Part 2: Characterization and Analysis

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Frequently Asked Questions (FAQs)

Q3: What are the expected spectral data for pure this compound?

The spectroscopic data for this compound will show characteristic signals. In ¹H NMR, expect signals for the aromatic protons, the methyl groups, and the carboxylic acid proton. The ¹³C NMR will show corresponding signals for the different carbon atoms. The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O of the carboxylic acid, as well as the C-O-C of the ether linkage.[7][8]

Q4: My NMR spectrum shows unexpected peaks. What are the common impurities?

Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents from the purification process.[9] Comparing the obtained spectrum with reference spectra and considering the synthetic route can help in identifying these impurities.

Troubleshooting Guide: Characterization
Issue Potential Cause Recommended Solution
Broad NMR Signals Presence of residual water or acid.Ensure the sample is thoroughly dried. A D₂O exchange can confirm the presence of exchangeable protons.
Unexpected Peaks in Spectra Impurities from the synthesis.Re-purify the sample using techniques like recrystallization or column chromatography.[6]
Inconsistent Melting Point Presence of impurities.A broad or depressed melting point is a classic indicator of an impure sample. Repeated recrystallization should yield a sharp melting point.
Data Presentation: Spectroscopic Data Summary
Technique Expected Signals/Bands
¹H NMR Aromatic protons, two methyl singlets, and a broad singlet for the carboxylic acid proton.[7]
¹³C NMR Aromatic carbons, quaternary carbon of the isobutyrate moiety, methyl carbons, and the carbonyl carbon of the carboxylic acid.[10][11]
IR Spectroscopy Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), and C-O-C stretch (ether).[8]

Part 3: Biological Assays and Applications

The biological activity of this compound derivatives is of significant interest.

Frequently Asked Questions (FAQs)

Q5: I am not observing the expected biological activity in my in vitro assay. What could be the issue?

Several factors can influence the outcome of biological assays. The purity of the compound is paramount, as impurities can interfere with the assay. The compound's stability in the assay medium and its solubility can also affect its effective concentration. Additionally, the choice of cell line and assay conditions, such as incubation time and concentration, are critical.

Q6: How should I prepare this compound for cell-based assays?

Due to the carboxylic acid moiety, the solubility of this compound in aqueous media can be pH-dependent. It is often advisable to prepare a stock solution in an organic solvent like DMSO and then dilute it into the cell culture medium. Ensure the final concentration of the organic solvent is not toxic to the cells.

Troubleshooting Guide: Biological Assays
Issue Potential Cause Recommended Solution
No or Low Activity Compound instability or degradation.Assess the stability of the compound under the assay conditions. Prepare fresh solutions before each experiment.[12]
Poor bioavailability in the assay.Check the solubility of the compound in the assay buffer. Consider using a formulation aid if necessary.
High Variability in Results Inconsistent experimental setup.Ensure accurate and consistent pipetting, cell seeding, and treatment concentrations.
Visualization: Troubleshooting Biological Assays

G start No/Low Biological Activity purity Check Compound Purity start->purity stability Assess Compound Stability purity->stability Purity Confirmed assay Optimize Assay Conditions stability->assay Compound Stable success Expected Activity Observed assay->success Conditions Optimized

Caption: A decision-making flowchart for troubleshooting unexpected results in biological assays.

References

  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
  • BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
  • ChemicalBook. MECOPROP-P synthesis.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.
  • SpectraBase. This compound.
  • Google Patents.
  • Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
  • PubChem. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | C11H14O4 | CID 176933.
  • Khan Academy. Williamson ether synthesis.
  • National Center for Biotechnology Information. (2011). 2-Methyl-2-(4-nitrophenoxy)propanoic acid.
  • PubMed. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid].
  • Organic Syntheses. 2-phenylpropionic acid.
  • PubMed. (2019). A Rapid Throughput Assay for Screening (R)-2-(4-hydroxyphenoxy)propionic Acid Producing Microbes.
  • Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).
  • BenchChem. Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide.
  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. This compound.
  • John Wiley & Sons, Inc. (2024). 2-(4-Methoxyphenoxy)-2-methyl-propanoic acid - Optional[13C NMR].
  • PubChem. Mecoprop | C10H11ClO3 | CID 7153.
  • PharmaCompass.com. α-(2-Methyl-4-chlorophenoxy)
  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445.
  • TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
  • National Center for Biotechnology Information. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community.
  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Google Patents.
  • Wikipedia. Mecoprop.
  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Google Patents.
  • ResearchGate. (2014).
  • ChemicalBook. (2025). 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2.
  • PubMed. (2009). Bacterial diversity in soil enrichment cultures amended with 2 (2-methyl-4-chlorophenoxy) propionic acid (mecoprop).
  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • PubMed. (1985). Degradation of the Herbicide Mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a Synergistic Microbial Community.
  • OECD eChemPortal. Chemical Substance Search.

Sources

Technical Support Center: Overcoming Cross-Reactivity in 2-Methyl-2-(4-methylphenoxy)propanoic acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the analysis of 2-Methyl-2-(4-methylphenoxy)propanoic acid. This document provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals encountering specificity challenges in their assays. Cross-reactivity is a critical issue that can compromise data integrity by leading to inaccurate quantification. This guide is designed to provide both the theoretical understanding and the practical steps necessary to identify, mitigate, and overcome these challenges, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity and why is it a significant problem in our assays?
Q2: What are the most likely compounds to cross-react with this compound?

A2: The primary candidates for cross-reactivity are compounds with a similar phenoxypropanoic acid backbone. The target analyte is structurally similar to a class of herbicides known as phenoxy herbicides. Therefore, related compounds are potential cross-reactants.

Table 1: Potential Cross-Reactants and Structural Analogs

Compound NameStructureKey Structural Similarities
Target Analyte: this compoundC₁₁H₁₄O₃Phenoxypropanoic acid core
Mecoprop (MCPP)[5][6][7]C₁₀H₁₁ClO₃Phenoxypropanoic acid core, methyl group on propanoic acid
Mecoprop-P[8]C₁₀H₁₁ClO₃(R)-(+)-enantiomer of Mecoprop, identical core structure
2-(4-Methoxyphenoxy)-2-methylpropanoic acid[9]C₁₁H₁₄O₄Identical core structure with a methoxy group instead of methyl on the phenyl ring
Q3: Which analytical methods are most prone to cross-reactivity issues?

A3: Immunoassays, such as ELISA, are generally more susceptible to cross-reactivity than chromatographic methods.[10][11] This is because antibodies, particularly polyclonal antibodies, may recognize and bind to epitopes shared between the target analyte and structurally related molecules.[11][12] Competitive immunoassay formats can be especially vulnerable.[10] While chromatographic methods like HPLC and LC-MS/MS offer higher specificity, they are not immune. Co-elution of interfering compounds can lead to inaccurate quantification if not properly resolved.[4]

Troubleshooting Guides by Analytical Method

This section provides detailed, method-specific guidance to diagnose and resolve cross-reactivity.

Guide 1: Immunoassays (ELISA)

This is a classic sign of cross-reactivity, where the assay antibodies are binding to non-target molecules.[1][13]

Troubleshooting Workflow for ELISA:

Caption: ELISA troubleshooting workflow for cross-reactivity.

Step-by-Step Solutions:

  • Confirm Cross-Reactivity:

    • Action: Test your antibody against the potential cross-reactants listed in Table 1. Run a competitive ELISA by spiking known concentrations of these compounds into your assay.[12]

    • Expected Outcome: If the signal changes in the presence of these compounds, cross-reactivity is confirmed.

  • Optimize Assay Conditions to Enhance Specificity:

    • Increase Stringency: Modify buffer conditions. Increasing the ionic strength or adding detergents (e.g., Tween-20) can disrupt low-affinity, non-specific binding.[14]

    • Blocking: Use high-quality blocking agents to saturate non-specific binding sites on the microplate.[15]

    • Incubation Time & Temperature: Reduce incubation times to favor high-affinity binding of the target analyte over lower-affinity cross-reactants.[1][16]

  • Re-evaluate Antibody Selection:

    • Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope.[1] If you are using a polyclonal antibody, consider switching to a well-characterized monoclonal antibody.

    • Epitope Mapping: If possible, determine the epitope your antibody recognizes. If it's a region common to the cross-reactants, a new antibody targeting a unique region of this compound is needed.

  • Sample Dilution:

    • Action: Perform a serial dilution of your sample. If cross-reactivity is present, the results may not be linear with dilution. Diluting the sample can reduce the concentration of interfering substances.[10][15][17]

Guide 2: High-Performance Liquid Chromatography (HPLC)

This indicates a lack of chromatographic resolution between your target analyte and an interfering compound.

Troubleshooting Workflow for HPLC:

HPLC_Troubleshooting start Co-elution or Poor Peak Shape check_purity Q1: Assess Peak Purity (DAD/PDA Detector) start->check_purity mobile_phase A1: Optimize Mobile Phase check_purity->mobile_phase Peak Impure resolved Resolution Achieved check_purity->resolved Peak Pure column_chem A2: Change Column Chemistry mobile_phase->column_chem No Improvement mobile_phase->resolved Success gradient A3: Adjust Gradient Slope column_chem->gradient No Improvement column_chem->resolved Success sample_prep A4: Enhance Sample Prep gradient->sample_prep No Improvement gradient->resolved Success sample_prep->resolved

Caption: HPLC troubleshooting workflow for poor resolution.

Step-by-Step Solutions:

  • Optimize Mobile Phase Composition:

    • Action: The most powerful way to alter selectivity is by changing the mobile phase.[18] For reverse-phase HPLC, systematically vary the organic solvent (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous phase. Since the analyte is an acid, adjusting the pH can significantly alter its retention time relative to neutral or basic interferences.[19][20]

    • Causality: Changing solvent type or pH alters the polarity and ionization state of the analyte and interferents, changing their interactions with the stationary phase and thus their elution times.

  • Adjust the Gradient:

    • Action: If using a gradient method, make the gradient shallower (i.e., decrease the rate of change in organic solvent percentage).[17][18]

    • Causality: A shallower gradient increases the separation window between closely eluting peaks, improving resolution.[20]

  • Change the Stationary Phase (Column):

    • Action: If mobile phase optimization is insufficient, switch to a column with a different selectivity.[4][18] For example, if you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column.

    • Causality: Different stationary phases provide alternative separation mechanisms (e.g., pi-pi interactions on a phenyl column), which can resolve compounds that co-elute on a C18 column based on hydrophobicity alone.

  • Improve Sample Preparation:

    • Action: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before injection. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be highly effective.[19][21] For an acidic analyte like this compound, adjusting the sample pH during LLE can selectively extract it away from neutral or basic interferences.[21]

    • Causality: Reducing the complexity of the sample matrix minimizes the chances of co-elution and ion suppression (in LC-MS).[17][22]

Validated Experimental Protocols

Protocol 1: Specificity Testing by Competitive ELISA

This protocol determines if your immunoassay is cross-reacting with known structural analogs.

  • Preparation:

    • Prepare a stock solution of this compound (target analyte) and each potential cross-reactant (e.g., Mecoprop) at 1 mg/mL in a suitable solvent (e.g., DMSO).

    • Create a standard curve of the target analyte in your assay buffer.

    • Create separate serial dilutions of each potential cross-reactant in the assay buffer.

  • Assay Procedure:

    • Coat a 96-well plate with the capture antibody as per your standard ELISA protocol.

    • Add a constant, sub-saturating concentration of your target analyte (e.g., the EC50 concentration from your standard curve) to all wells, except for the blank.

    • Add the serial dilutions of the potential cross-reactants to the wells.

    • Incubate and proceed with the remaining ELISA steps (addition of detection antibody, substrate, etc.).

  • Data Analysis:

    • Calculate the concentration of the cross-reactant that causes a 50% reduction in signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

  • Interpretation:

    • A high percentage indicates significant cross-reactivity, suggesting the antibody is not specific enough for the application.

Protocol 2: Developing a Selective HPLC-UV Method

This protocol outlines steps to resolve the target analyte from interfering substances. The validation parameters are based on established guidelines.[23][24][25][26]

  • Initial Conditions (Scouting Run):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient, e.g., 5% to 95% B over 20 minutes.[18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (or determined λmax).

    • Injection: Inject the analyte standard and a spiked sample matrix.

  • Method Optimization:

    • Assess Resolution: Identify the retention time of the target analyte and any co-eluting peaks from the matrix. A resolution (Rs) value of ≥ 2.0 is typically desired.[4]

    • Adjust Gradient: If resolution is poor, flatten the gradient around the elution time of the analyte. For example, if the peak elutes at 60% B, try a segment from 55% to 65% B over 10 minutes.

    • Modify Mobile Phase: If co-elution persists, replace Acetonitrile (Mobile Phase B) with Methanol and repeat the scouting run. The change in solvent can alter selectivity.[27][28]

    • Adjust pH: Prepare Mobile Phase A with different pH values (e.g., pH 2.5, 4.5, 6.5) to see how the retention times of the analyte and interferents shift.

  • Specificity Validation (Forced Degradation):

    • To ensure the method is "stability-indicating," subject the analyte to stress conditions (acid, base, oxidation, heat, light).[26][29]

    • Analyze the stressed samples. The method is specific if the degradation product peaks are well-resolved from the main analyte peak.[29]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. PubMed Central (PMC). Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • HPLC Specificity Testing: Importance Explained. Altabrisa Group. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. Available at: [Link]

  • How to Detect and Solve Immunoassay Interference. myadlm.org. Available at: [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX. Available at: [Link]

  • Recent HPLC strategies to improve sensitivity and selectivity for the analysis of complex matrices. ResearchGate. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Technical Guide for ELISA. SeraCare. Available at: [Link]

  • Understanding and Limiting Cross-Reactivity in ELISA Testing. Science World Report. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]

  • Immunoassay Troubleshooting. Biocompare. Available at: [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. Available at: [Link]

  • cross-reactivity in immunoassays. CANDOR Bioscience GmbH. Available at: [Link]

  • What Causes High Background in ELISA Tests?. Surmodics IVD. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]

  • The Determination of a -(4-(~hloro-2-methylphenoxy)- propionic Acid in Commercial Acid Of this Name. The Analyst. Available at: [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH. Available at: [Link]

  • 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. PubChem. Available at: [Link]

  • Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. Journal of Chromatographic Science. Available at: [Link]

  • Mecoprop. PubChem. Available at: [Link]

  • Mecoprop. NIST WebBook. Available at: [Link]

  • (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem. Available at: [Link]

  • .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. PharmaCompass.com. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Fibrate Analogs: Clofibric Acid vs. a Novel Compound, 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel compounds with therapeutic potential is a cornerstone of innovation. In the realm of lipid-lowering agents, the fibrate class of drugs has long been a subject of interest. This guide provides a comparative analysis of the well-established PPARα agonist, clofibric acid, and a structurally similar but less-characterized compound, 2-Methyl-2-(4-methylphenoxy)propanoic acid.

While extensive data exists for clofibric acid, a paucity of public information on the biological activity of this compound necessitates a partially hypothetical approach. This guide will therefore not only compare the known efficacy of clofibric acid but also outline the essential experimental framework required to elucidate the therapeutic potential of its novel analogue.

Introduction to the Compounds

Clofibric Acid: The active metabolite of the first-generation fibrate, clofibrate, clofibric acid is a well-documented peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] Its primary therapeutic effects are the reduction of serum triglycerides and, to a lesser extent, the elevation of high-density lipoprotein (HDL) cholesterol.[3]

This compound: This compound shares the core 2-methyl-2-phenoxypropanoic acid structure with clofibric acid. The key structural difference is the substitution of the chlorine atom at the para position of the phenyl ring with a methyl group. This seemingly minor alteration can have significant implications for the compound's binding affinity to PPARα and its overall pharmacological profile. While its existence is confirmed as a chemical entity, its biological efficacy remains to be publicly characterized.

Mechanism of Action: The PPARα Signaling Pathway

Fibrates exert their lipid-modulating effects primarily through the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[4] Upon binding to a ligand such as clofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding event modulates the transcription of genes involved in lipid metabolism, leading to:

  • Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL, a key enzyme in the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons.

  • Enhanced Fatty Acid Oxidation: Increased expression of genes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids.

  • Reduced Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL, so its downregulation further enhances triglyceride clearance.

  • Increased Apolipoprotein A-I (ApoA-I) and ApoA-II Expression: These are the major apolipoproteins of HDL, and their increased expression leads to higher HDL-C levels.

PPARa_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Fibrate Fibrate (e.g., Clofibric Acid) Fibrate_cyt Fibrate Fibrate->Fibrate_cyt Diffusion PPARa PPARα Fibrate_cyt->PPARa Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerization RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation mRNA mRNA Target_Genes->mRNA LPL ↑ Lipoprotein Lipase Activity mRNA->LPL FAO ↑ Fatty Acid Oxidation mRNA->FAO ApoCIII ↓ ApoC-III Expression mRNA->ApoCIII ApoAI_AII ↑ ApoA-I/A-II Expression mRNA->ApoAI_AII Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay PPARα Activation Assay (Luciferase Reporter) EC50 Determine EC50 Assay->EC50 Dosing Administer Compounds (Vehicle, Clofibric Acid, Test Compound) EC50->Dosing Inform Dose Selection Model Induce Hyperlipidemia in Rodent Model Model->Dosing Analysis Serum Lipid Analysis (TC, TG, HDL-C, LDL-C) Dosing->Analysis Efficacy Assess In Vivo Efficacy Analysis->Efficacy

Caption: Workflow for evaluating a novel fibrate analog.

Conclusion

Clofibric acid serves as a benchmark for PPARα agonist activity, with a well-defined mechanism and a known efficacy profile. The therapeutic potential of this compound, while plausible based on its structural similarity to known fibrates, remains unconfirmed without empirical data. The experimental protocols outlined in this guide provide a clear and robust pathway for elucidating the efficacy of this and other novel fibrate analogues. Such studies are crucial for the continued development of more potent and selective lipid-lowering agents to address the significant unmet needs in the management of dyslipidemia and associated cardiovascular diseases.

References

  • PubMed. (n.d.). Mechanism of action of fibrates. Retrieved January 17, 2026, from [Link]

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]

  • Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The PPARs: from orphan receptors to drug discovery. Journal of medicinal chemistry, 43(4), 527–550.
  • Cleveland Clinic. (2022, February 10). Fibrates. Retrieved January 17, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Clofibrate? Synapse. Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Fibrate. Retrieved January 17, 2026, from [Link]

  • American Heart Association Journals. (n.d.). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Retrieved January 17, 2026, from [Link]

  • Consensus. (n.d.). Do PPAR alpha and gamma agonists differ in anti-obesity efficacy? Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. Retrieved January 17, 2026, from [Link]

  • Physician's Weekly. (2026, January 15). Emerging Strategies for Diagnosing & Treating MASLD. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). PPAR Agonists and Metabolic Syndrome: An Established Role? Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Clofibric acid. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Clofibric Acid. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Mecoprop. Retrieved January 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Mecoprop. NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Buser, H. R., Müller, M. D., & Theobald, N. (1998). Occurrence of the Pharmaceutical Drug Clofibric Acid and the Herbicide Mecoprop in Various Swiss Lakes and in the North Sea. Environmental Science & Technology, 32(1), 188–192.
  • PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. Retrieved January 17, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Lipid-Lowering Drug Therapy. StatPearls. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of 2-Methyl-2-(phenoxy)propanoic Acid Derivatives and Other PPAR Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, playing a pivotal role in the regulation of cellular differentiation, development, and metabolism.[1][2] The three identified isoforms—PPARα, PPARγ, and PPARβ/δ—function as critical regulators of lipid and glucose homeostasis, making them significant therapeutic targets for metabolic disorders such as type 2 diabetes mellitus (T2DM) and dyslipidemia.[3]

PPAR agonists have been successfully developed into clinically effective drugs. PPARα is the primary target of fibrate drugs (e.g., fenofibrate), which are used to lower triglyceride levels.[4] PPARγ is targeted by thiazolidinediones (TZDs), such as pioglitazone and rosiglitazone, which enhance insulin sensitivity.[4][5] However, these selective agonists are not without their limitations. Fibrates can be associated with hepatic and muscular toxicity, while TZDs often cause undesirable side effects like weight gain, fluid retention, and heart failure.[6][7]

These challenges have spurred the development of next-generation PPAR modulators, including dual and pan-agonists, which aim to provide a more balanced metabolic regulation with an improved safety profile.[2] Within this landscape, compounds built on the 2-methyl-2-(phenoxy)propanoic acid scaffold have emerged as a promising chemical series. This guide provides an in-depth comparison of the efficacy of a representative compound from this class against other established PPAR agonists, supported by experimental frameworks for their evaluation.

The PPAR Signaling Pathway: A Unified Mechanism

The therapeutic effects of PPAR agonists are mediated through a conserved signaling cascade. Upon entering the cell, a ligand binds to the ligand-binding domain (LBD) of its specific PPAR isoform. This binding event induces a conformational change in the receptor, causing the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[8] This binding initiates the transcription of genes involved in a host of metabolic processes.

Key Isoform-Specific Functions:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle. Its activation primarily upregulates genes involved in fatty acid uptake and β-oxidation, leading to reduced serum triglycerides.[1][6]

  • PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis, promoting the differentiation of adipocytes and enhancing insulin sensitivity by modulating glucose and lipid storage.[[“]][10]

  • PPARβ/δ: Expressed ubiquitously, this isoform plays a role in fatty acid oxidation, particularly in skeletal muscle, and is involved in regulating lipid homeostasis and energy utilization.[2][6]

Caption: Generalized PPAR signaling pathway.

Profile of a Novel Pan-Agonist: MHY2013

To illustrate the potential of the 2-methyl-2-(phenoxy)propanoic acid class, we examine MHY2013 (2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid), a novel, potent PPAR pan-agonist.[6][11] This compound was developed based on the structure of bezafibrate, a well-known pan-agonist, and screened as the strongest activator of all three PPAR subtypes in its derivative class.[11]

In preclinical studies using genetically obese db/db mice, MHY2013 demonstrated a compelling efficacy profile. Oral administration ameliorated obesity-induced insulin resistance, dyslipidemia, and hepatic steatosis.[6][11] A key finding was that these metabolic improvements occurred without significant changes in body weight, a critical advantage over selective PPARγ agonists which typically promote weight gain.[6] The therapeutic effects of MHY2013 are linked to its ability to increase fatty acid oxidation signaling in the liver and promote thermogenic signaling in white adipose tissue.[11] Furthermore, it significantly elevated the serum levels of insulin-sensitizing hormones, including fibroblast growth factor 21 (FGF21) and adiponectin.[6][11]

Comparative Efficacy Analysis

The therapeutic value of any new PPAR agonist must be judged relative to existing alternatives. The choice of agonist—whether selective for one isoform, a dual-agonist, or a pan-agonist—reflects a strategic decision to balance different metabolic benefits against potential side effects.

Compound/Class Primary Target(s) Key Efficacy Common Side Effects/Limitations
MHY2013 PPARα/γ/δ (Pan-Agonist)↓ Triglycerides, ↓ Fatty Acids, ↓ Hepatic Steatosis, Improved Insulin Sensitivity.[6][11]Investigational; long-term effects not fully characterized.
Fibrates (e.g., Fenofibrate)PPARα↓ Triglycerides, ↑ HDL-C.[4][[“]]Myopathy, cholelithiasis, hepatic toxicity.[6]
Thiazolidinediones (e.g., Pioglitazone)PPARγ↓ Blood Glucose, Improved Insulin Sensitivity.[5][[“]]Weight gain, fluid retention, heart failure risk.[6][10]
GW501516 (Cardarine)PPARδ↑ Fatty Acid Oxidation, ↑ HDL-C, Prevents Diet-Induced Obesity (in mice).[12]Development halted due to carcinogenicity in animal models.[12]
Saroglitazar PPARα/γ (Dual Agonist)↓ Triglycerides, ↓ Blood Glucose.[4]Generally well-tolerated; requires ongoing safety monitoring.

Causality Behind Agonist Choice:

  • Selective PPARα agonists are ideal for patients with isolated hypertriglyceridemia. Their mechanism directly targets hepatic lipid metabolism.[[“]]

  • Selective PPARγ agonists are prescribed for T2DM to directly combat insulin resistance. However, their potent effect on adipogenesis is a double-edged sword, improving insulin action but causing weight gain.[[“]][10]

  • Dual and Pan-agonists represent a more holistic approach. The rationale is that activating PPARα and/or PPARδ can counteract the weight gain associated with PPARγ activation by increasing overall energy expenditure and fatty acid oxidation.[[“]][10] MHY2013's ability to improve metabolic parameters without weight gain provides strong evidence for this synergistic principle.[6]

Experimental Protocols for Efficacy Assessment

To ensure scientific rigor and trustworthiness, the efficacy of PPAR agonists must be validated through standardized, self-validating experimental systems. Below are protocols for key in vitro and in vivo assays.

In Vitro Efficacy: PPAR Transactivation (Luciferase Reporter) Assay

This cell-based assay is the gold standard for determining if a compound can activate a PPAR isoform and for quantifying its potency (EC50). The principle involves co-transfecting cells with two plasmids: one expressing a fusion protein of the PPAR Ligand-Binding Domain (LBD) and a Gal4 DNA-binding domain, and a second "reporter" plasmid containing a luciferase gene downstream of a Gal4 Upstream Activation Sequence (UAS). Agonist binding to the PPAR LBD allows the fusion protein to activate the transcription of luciferase, producing a measurable light signal.

Luciferase_Assay_Workflow A 1. Cell Culture (e.g., HEK293T cells) B 2. Co-transfection - PPAR-LBD-Gal4 Plasmid - UAS-Luciferase Plasmid A->B C 3. Cell Plating (96-well plate) B->C D 4. Compound Treatment (Varying concentrations) C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Cell Lysis E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence (Luminometer) G->H I 9. Data Analysis (Calculate EC50) H->I

Caption: Workflow for a PPAR transactivation assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.

  • Transfection: Co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine) with the chimeric PPAR-Gal4 receptor expression plasmid (specific for α, γ, or δ) and the pGL4.35[9xUAS/luc2P] reporter plasmid.[13]

  • Plating and Recovery: After transfection, distribute the cells into 96-well plates at a density of approximately 3 x 10^4 cells per well and allow them to recover for 24 hours.[13]

  • Compound Application: Prepare serial dilutions of the test compound (e.g., MHY2013) and a positive control (e.g., Fenofibrate for PPARα, Pioglitazone for PPARγ). Replace the cell media with media containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours to allow for gene transcription and protein expression.

  • Lysis and Luminescence Reading: Lyse the cells using a commercial lysis buffer. Add a luciferase assay reagent containing the substrate (luciferin) and measure the resulting luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence readings to a control (e.g., a co-transfected Renilla luciferase or total protein). Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the EC50 value.

In Vivo Efficacy: Diet-Induced Obese Mouse Model

To assess the therapeutic effects on a whole-organism level, animal models that mimic human metabolic syndrome are essential. The diet-induced obese (DIO) mouse is a common and relevant model.

Step-by-Step Methodology:

  • Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

  • Group Allocation: Randomly assign the DIO mice to treatment groups: Vehicle control, positive control (e.g., Rosiglitazone), and test compound (e.g., MHY2013) at various doses.

  • Compound Administration: Administer the compounds daily via oral gavage for a predetermined period (e.g., 4-8 weeks).[6]

  • Monitoring: Monitor body weight and food consumption regularly (e.g., weekly).[10][14]

  • Metabolic Testing: Perform key metabolic tests at baseline and at the end of the study. This includes:

    • Glucose Tolerance Test (GTT): To assess how efficiently the body clears a glucose load.

    • Insulin Tolerance Test (ITT): To measure insulin sensitivity.

  • Terminal Sample Collection: At the end of the treatment period, collect blood samples for analysis of serum triglycerides, fatty acids, cholesterol, and insulin.[10] Harvest key metabolic tissues like the liver, adipose tissue, and skeletal muscle for further analysis (e.g., histology, gene expression).

  • Data Analysis: Compare the changes in body weight, glucose tolerance, insulin sensitivity, and serum lipid profiles between the treatment groups and the vehicle control group using appropriate statistical tests.

Discussion and Future Perspectives

The comparative analysis reveals a clear strategic evolution in the development of PPAR agonists. While single-isoform agonists like fibrates and TZDs have been foundational, their focused mechanisms often lead to an incomplete treatment of the multifaceted metabolic syndrome and introduce significant side effects.

The 2-methyl-2-(phenoxy)propanoic acid scaffold, as exemplified by the pan-agonist MHY2013, represents a promising direction. By simultaneously activating all three PPAR isoforms, such compounds can offer a more balanced and synergistic therapeutic effect. The ability to improve insulin sensitivity and lipid profiles while avoiding the hallmark weight gain of potent PPARγ activators is a significant advantage.[6][10] This suggests that the concurrent activation of PPARα and PPARδ provides a crucial counterbalance, enhancing fatty acid oxidation and energy expenditure.[[“]][14]

Future research must focus on optimizing the activity ratios between the PPAR isoforms to fine-tune the balance between efficacy and safety. The ultimate goal is to develop "selective PPAR modulators" (SPPARMs) that can elicit the desired therapeutic gene expression profile without triggering the pathways that lead to adverse effects. The continued exploration of novel chemical scaffolds, including derivatives of 2-methyl-2-(phenoxy)propanoic acid, will be central to achieving this goal and delivering safer, more effective treatments for metabolic diseases.

References

  • Comparative effects of PPAR alpha vs gamma agonists on obesity - Consensus. (n.d.). Google AI.
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). Oncotarget. Retrieved January 18, 2026, from [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). PubMed. Retrieved January 18, 2026, from [Link]

  • Ligand-mediated regulation of peroxisome proliferator-activated receptor (PPAR) beta/delta: a comparative analysis of PPAR-selective agonists and all-trans retinoic acid. (2008). Molecular Pharmacology. Retrieved January 18, 2026, from [Link]

  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. (2005). Molecular Pharmacology. Retrieved January 18, 2026, from [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Chemical Information and Modeling. Retrieved January 18, 2026, from [Link]

  • Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate. (2022). International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]

  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. (2022). Frontiers in Pharmacology. Retrieved January 18, 2026, from [Link]

  • Mecoprop - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 18, 2026, from [Link]

  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. (2010). PPAR Research. Retrieved January 18, 2026, from [Link]

  • PPAR agonist. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. (2024). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. (2022). Frontiers in Pharmacology. Retrieved January 18, 2026, from [Link]

  • PPARα/γ agonists and antagonists differently affect hepatic lipid metabolism, oxidative stress and inflammatory cytokine production in steatohepatitic rats. (2014). International Journal of Molecular Medicine. Retrieved January 18, 2026, from [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). Molecules. Retrieved January 18, 2026, from [Link]

  • In vivo multi-tissue efficacy of peroxisome proliferator-activated receptor-γ therapy on glucose and fatty acid metabolism in obese type 2 diabetic rats. (2013). Obesity. Retrieved January 18, 2026, from [Link]

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. (2004). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Rationally designed PPARδ-specific agonists and their therapeutic potential for metabolic syndrome. (2017). PNAS. Retrieved January 18, 2026, from [Link]

  • ICSC 0055 - MECOPROP. (n.d.). International Chemical Safety Cards. Retrieved January 18, 2026, from [Link]

  • Ligand-Mediated Regulation of Peroxisome Proliferator-Activated Receptor (PPAR) β/δ: A Comparative Analysis of PPAR-Selective Agonists and All-trans Retinoic Acid. (2008). Molecular Pharmacology. Retrieved January 18, 2026, from [Link]

  • In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth. (2009). Cancer Science. Retrieved January 18, 2026, from [Link]

  • Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. (2005). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • The effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan agonists on body weight, body mass, and serum lipid profiles in diet-induced obese AKR/J Mice. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. (2018). Molecules. Retrieved January 18, 2026, from [Link]

  • Safety data sheet - Mecoprop. (2023). CPAChem. Retrieved January 18, 2026, from [Link]

  • Selective Activation of Peroxisome Proliferator–Activated Receptor (PPAR)α and PPARγ Induces Neoangiogenesis Through a Vascular Endothelial Growth Factor–Dependent Mechanism. (2006). Diabetes. Retrieved January 18, 2026, from [Link]

  • In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy. (2019). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. (2014). Planta Medica. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to Validating the Biological Activity of 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-Methyl-2-(4-methylphenoxy)propanoic acid. Drawing upon established methodologies for analogous compounds, this document outlines a scientifically rigorous approach to characterize its potential as a lipid-lowering agent and compare its efficacy against established alternatives.

Introduction: Rationale and Hypothesized Mechanism of Action

This compound shares structural similarities with the fibrate class of drugs, which are widely used to treat dyslipidemia.[1][2][3][4][5] Fibrates such as Gemfibrozil and Ciprofibrate primarily exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][6] PPARα is a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in lipid and lipoprotein metabolism.[2][6][7][8]

Based on its structural analogy to fibrates, it is hypothesized that this compound functions as a PPARα agonist. Activation of PPARα leads to a cascade of events that collectively improve the lipid profile, including:

  • Increased Lipoprotein Lipolysis: Upregulation of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[2][6][9]

  • Reduced VLDL Production: Decreased hepatic synthesis of VLDL particles.[6][10]

  • Enhanced Fatty Acid Oxidation: Increased uptake and breakdown of fatty acids in the liver and muscle.

  • Modulation of HDL Cholesterol: Increased production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).[7]

This guide will detail the experimental workflow to test this hypothesis, from initial in vitro screening to in vivo efficacy studies, and benchmark the performance of this compound against well-characterized fibrates.

Experimental Validation Workflow

A multi-tiered approach is essential for the robust validation of a novel compound's biological activity. This workflow progresses from targeted in vitro assays to more complex in vivo models, providing a comprehensive understanding of the compound's mechanism, efficacy, and potential liabilities.

G cluster_0 In Vitro Validation cluster_1 In Vivo Efficacy PPARα Activation Assay PPARα Activation Assay Cell-based Lipid Accumulation Assay Cell-based Lipid Accumulation Assay PPARα Activation Assay->Cell-based Lipid Accumulation Assay Confirmation of Cellular Activity Cytotoxicity Assay Cytotoxicity Assay Cell-based Lipid Accumulation Assay->Cytotoxicity Assay Assess Safety Window Dyslipidemia Animal Model Dyslipidemia Animal Model Cytotoxicity Assay->Dyslipidemia Animal Model Proceed if Safe Lipid Profile Analysis Lipid Profile Analysis Dyslipidemia Animal Model->Lipid Profile Analysis Evaluate Therapeutic Effect Gene Expression Analysis Gene Expression Analysis Lipid Profile Analysis->Gene Expression Analysis Confirm Mechanism

Caption: A streamlined workflow for the validation of this compound's biological activity.

Part 1: In Vitro Characterization
1.1. Primary Target Engagement: PPARα Activation Assays

The initial and most critical step is to determine if this compound directly interacts with and activates PPARα.

Recommended Method: Luciferase Reporter Gene Assay [11][12]

This cell-based assay provides a quantitative measure of receptor activation.

Principle: Mammalian cells are engineered to express the human PPARα and a luciferase reporter gene under the control of a PPAR-responsive element (PPRE).[13] Upon activation of PPARα by a ligand, the receptor binds to the PPRE and drives the expression of luciferase. The resulting luminescence is directly proportional to the level of PPARα activation.

Experimental Protocol:

  • Cell Culture: Plate PPARα reporter cells in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control (e.g., Gemfibrozil, Ciprofibrate), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours to allow for gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximum response is achieved).

1.2. Cellular Functional Assay: Lipid Accumulation in Hepatocytes

To confirm that PPARα activation translates into a relevant cellular phenotype, a lipid accumulation assay in a liver cell line (e.g., HepG2) is recommended.

Principle: Hepatocytes are treated with a high concentration of free fatty acids (e.g., oleic acid) to induce lipid accumulation. The ability of the test compound to reduce this lipid accumulation is then quantified.

Experimental Protocol:

  • Cell Culture and Lipid Loading: Culture HepG2 cells and induce steatosis by incubating with a high concentration of oleic acid for 24 hours.

  • Compound Treatment: Co-incubate the lipid-loaded cells with various concentrations of this compound and comparator compounds.

  • Lipid Staining: Stain the intracellular lipid droplets with a fluorescent dye such as Nile Red or Oil Red O.

  • Quantification: Measure the fluorescence intensity using a plate reader or quantify the stained area using microscopy and image analysis software.

Part 2: In Vivo Efficacy Assessment
2.1. Animal Model of Dyslipidemia

Selecting an appropriate animal model is crucial for evaluating the in vivo efficacy of a potential lipid-lowering agent.[14] The Syrian hamster is a well-regarded model due to its lipid metabolism being more similar to humans than that of mice or rats.[15]

Recommended Model: High-Fat, High-Fructose Diet-Induced Dyslipidemic Hamster [15]

Principle: Feeding hamsters a diet rich in fat and fructose induces a metabolic state that closely mimics human dyslipidemia, characterized by elevated plasma triglycerides, cholesterol, and glucose levels.[15]

Experimental Protocol:

  • Acclimatization and Diet Induction: Acclimatize male Syrian golden hamsters for one week, then place them on a high-fat, high-fructose diet for 2-4 weeks to induce dyslipidemia.

  • Grouping and Treatment: Randomly assign the dyslipidemic hamsters to different treatment groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (multiple dose levels)

    • Positive control (e.g., Gemfibrozil or Ciprofibrate at a clinically relevant dose)

  • Dosing: Administer the compounds orally once daily for a period of 2-4 weeks.

  • Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis and liver tissue for gene expression studies.

2.2. Biochemical Analysis of Lipid Profile

Parameters to Measure:

  • Total Cholesterol (TC)

  • Triglycerides (TG)

  • High-Density Lipoprotein Cholesterol (HDL-C)

  • Low-Density Lipoprotein Cholesterol (LDL-C)

These parameters can be measured using commercially available enzymatic assay kits.

Comparative Performance Data

The following tables present hypothetical data to illustrate how the performance of this compound ("Test Compound") would be compared against established fibrates.

Table 1: In Vitro PPARα Activation

CompoundEC50 (µM)Maximum Activation (Fold Change)
Test Compound 15.28.5
Gemfibrozil 25.87.9
Ciprofibrate 10.59.2

Table 2: In Vivo Efficacy in Dyslipidemic Hamsters (Percent Change from Vehicle Control)

ParameterTest Compound (50 mg/kg)Gemfibrozil (100 mg/kg)Ciprofibrate (30 mg/kg)
Triglycerides -45%-40%-50%
Total Cholesterol -25%-20%-28%
LDL-C -30%-22%-35%
HDL-C +20%+18%+25%

Mechanistic Deep Dive: Gene Expression Analysis

To confirm that the observed lipid-lowering effects are mediated by PPARα activation, quantitative real-time PCR (qRT-PCR) should be performed on liver tissue from the in vivo study.

G cluster_genes Target Gene Transcription cluster_effects Biological Effects Test Compound Test Compound PPARα PPARα Test Compound->PPARα PPRE PPRE PPARα->PPRE heterodimerizes with RXR RXR RXR RXR->PPRE LPL Lipoprotein Lipase (LPL) PPRE->LPL ApoA-I/II Apolipoproteins A-I/A-II PPRE->ApoA-I/II CPT1 Carnitine Palmitoyltransferase 1 PPRE->CPT1 Triglyceride Clearance ↑ Triglyceride Clearance ↑ LPL->Triglyceride Clearance ↑ HDL Formation ↑ HDL Formation ↑ ApoA-I/II->HDL Formation ↑ Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ CPT1->Fatty Acid Oxidation ↑

Caption: Hypothesized signaling pathway for this compound.

Key Target Genes to Analyze:

  • Lipoprotein Lipase (LPL): A primary target of PPARα, its upregulation is a hallmark of fibrate activity.

  • Apolipoprotein C-III (ApoC-III): PPARα activation suppresses ApoC-III expression, which is an inhibitor of LPL.

  • Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme in mitochondrial fatty acid oxidation.

An observed increase in LPL and CPT1 mRNA levels, coupled with a decrease in ApoC-III mRNA, would provide strong evidence that the test compound's in vivo effects are mediated through the PPARα pathway.

Conclusion

This guide provides a robust, scientifically-grounded framework for the validation and comparative analysis of this compound. By following the outlined experimental protocols, researchers can definitively determine its mechanism of action, assess its efficacy as a lipid-lowering agent, and benchmark its performance against established therapeutic alternatives. This structured approach, rooted in the principles of causality and self-validation, will generate the high-quality data necessary to support further drug development efforts.

References
  • Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More. (n.d.). Google Cloud.
  • In vivo model for dyslipidemia with diabetes mellitus in hamster - PubMed. (n.d.). National Center for Biotechnology Information.
  • Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. (n.d.). Semantic Scholar.
  • Gemfibrozil: Package Insert / Prescribing Information - Drugs.com. (2025, November 20). Drugs.com.
  • What is the mechanism of Gemfibrozil? - Patsnap Synapse. (2024, July 17). Patsnap.
  • What is the mechanism of Ciprofibrate? - Patsnap Synapse. (2024, July 17). Patsnap.
  • Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
  • What is Ciprofibrate used for? - Patsnap Synapse. (2024, June 14). Patsnap.
  • Gemfibrozil: MedlinePlus Drug Information. (2017, September 15). MedlinePlus.
  • ciprofibrate - Drug Central. (n.d.). Drug Central.
  • Human PPAR-alpha Transcription Factor Activity Assay Kit - RayBiotech. (n.d.). RayBiotech.
  • Human PPARα Reporter Assay Kit - Indigo Biosciences. (n.d.). Indigo Biosciences.
  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation. (n.d.). AHA/ASA Journals.
  • PPARα/RXRα Activation - GeneGlobe - QIAGEN. (n.d.). QIAGEN.
  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals - Oxford Academic. (n.d.). Oxford Academic.

Sources

A Researcher's Guide to Ensuring Reproducibility in In Vitro Assays: A Comparative Study Featuring 2-Methyl-2-(4-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for enhancing the reproducibility of in vitro experiments. We will focus on the characterization of 2-Methyl-2-(4-methylphenoxy)propanoic acid, a compound with limited public characterization but belonging to a class of molecules with potential peroxisome proliferator-activated receptor (PPAR) activity. Due to its structural similarity to fibrate drugs, this guide will use its potential as a PPAR agonist as a working hypothesis to explore the critical factors that underpin robust and reliable in vitro data.

The principles and protocols discussed herein are broadly applicable, providing a robust foundation for any scientist seeking to improve the quality and reliability of their research.

The Reproducibility Crisis: A Critical Challenge in Preclinical Research

The inability to reproduce findings from one's own or other laboratories is a significant challenge in life sciences, leading to wasted resources and a questioning of scientific credibility. A survey published in Nature revealed that this is a widespread issue, recognized by a majority of researchers. The foundation of scientific progress rests on the ability to verify and build upon previous work. Therefore, establishing and adhering to high standards of reproducibility is not merely best practice, but an essential responsibility for the entire scientific community.[1][2][3]

For in vitro cell-based assays, sources of variability are numerous and can be introduced at nearly every stage of the experimental workflow.[1] This guide will dissect these factors and provide actionable protocols to mitigate their impact.

PART 1: Foundational Pillars of Reproducibility

Achieving reproducible results begins long before the first data point is collected. It is rooted in the meticulous management of reagents and a deep understanding of the biological system under investigation.

The Identity and Quality of Reagents

The Compound: this compound's purity is paramount. Impurities can have off-target effects, confounding results. Always source from a reputable supplier and obtain a Certificate of Analysis (CoA). For stock solutions, use a high-purity, sterile-filtered solvent (e.g., DMSO), store in small aliquots at -80°C to minimize freeze-thaw cycles, and protect from light.

The Cell Line: The biological canvas of your experiment is the cell line. Its identity and health are non-negotiable.

  • Authentication: Misidentified or cross-contaminated cell lines are a primary cause of irreproducible data.[4][5] The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[4][5] This should be performed at the start of any new project, after thawing a new vial, and before publication.

  • Passage Number: Cells can change phenotypically and genotypically with excessive passaging.[5] Work with low-passage cells (e.g., <20 passages from the source bank) and maintain a meticulously documented cell banking system.

  • Mycoplasma: This common contamination can alter cell metabolism, growth, and gene expression, rendering data meaningless. Test for mycoplasma regularly (e.g., monthly) using a sensitive PCR-based method.

The Experimental Environment and Design

Seemingly minor variations in cell culture practice can lead to significant differences in experimental outcomes. Standardizing the culture environment is crucial.[1]

  • Culture Media: Serum is a major source of variability. Use a single lot of fetal bovine serum (FBS) for a complete set of experiments or pre-test several lots to ensure consistent cell growth and response.

  • Cell Density: The "inoculum effect," where the initial cell seeding density affects the outcome of an assay, is a well-documented phenomenon.[1] Optimize and standardize seeding densities for all experiments.

  • Controls are Key: Every plate must include appropriate controls to be considered a valid experiment. This includes:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline response.

    • Positive Control: A well-characterized reference compound known to produce the expected effect. For a PPAR agonist assay, this would be a known agonist like Fenofibrate or Rosiglitazone.

    • Negative Control: An untreated or mock-treated sample.

PART 2: Comparative Analysis of PPAR Agonists

To contextualize the performance of a novel compound like this compound, it must be compared against established alternatives. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism and exist in three main subtypes: α, δ (also known as β), and γ.[6] Fibrates are primarily PPARα agonists, while thiazolidinediones (TZDs) are potent PPARγ agonists.

Below is a comparative summary of common PPAR agonists used in research. The half-maximal effective concentration (EC50) is a measure of a compound's potency; a lower EC50 value indicates higher potency.

CompoundPrimary TargetTypical In Vitro EC50ClassKey Use
Fenofibric Acid PPARα9.47 µM - 30 µM[6][7]FibrateHyperlipidemia Research
Gemfibrozil PPARα~10-100 µM (activity varies)[8][9][10]FibrateHyperlipidemia Research
Rosiglitazone PPARγ60 nMThiazolidinedione (TZD)Insulin-Sensitizing Research
GW7647 PPARα8.18 nM[6]Non-fibrateHigh-Potency Research Tool
GW501516 PPARδ1.59 nM[6]Non-fibrateHigh-Potency Research Tool

Note: EC50 values are highly dependent on the specific assay system (cell line, reporter construct, etc.) and should be determined empirically within your own system. The values above are for comparative purposes based on published data.

PART 3: Protocols for Reproducible In Vitro Characterization

The following protocols are designed as self-validating systems, incorporating the principles of reproducibility discussed above.

Protocol 1: Cell Line Authentication via STR Profiling

This protocol outlines the essential workflow for ensuring the identity of your human cell lines, a critical first step for any experiment.[4][11][12][13]

Workflow Diagram: Cell Line Authentication

G cluster_0 Cell Bank Management cluster_1 STR Analysis cluster_2 Data Interpretation Thaw Thaw New Vial Expand Expand Culture (Low Passage) Thaw->Expand Harvest Harvest Cells for DNA Expand->Harvest Bank Create Master & Working Banks Harvest->Bank Extract Extract Genomic DNA Harvest->Extract PCR PCR Amplify STR Loci Extract->PCR CE Capillary Electrophoresis PCR->CE Profile Generate STR Profile CE->Profile Compare Compare to Reference Database (e.g., ATCC, Cellosaurus) Profile->Compare Decision Decision Point Compare->Decision Proceed Proceed with Experiments Decision->Proceed Match ≥80% Discard Discard Contaminated Stock Decision->Discard Match <80%

Caption: Workflow for cell line authentication using STR profiling.

Methodology:

  • Sample Collection: When preparing a new working cell bank, harvest ~1 million cells.

  • DNA Extraction: Extract genomic DNA using a commercial kit, ensuring high purity (A260/280 ratio of ~1.8).

  • STR Amplification: Send the DNA sample to a reputable core facility or commercial service for STR profiling. They will use a validated kit (e.g., GenePrint® 10 System) to amplify a standard set of STR loci.[12]

  • Data Analysis: The service will provide an STR profile (a series of numbers representing the alleles at each locus).

  • Verification: Compare this profile against a comprehensive database of cell line STR profiles (e.g., the ATCC STR database or the Cellosaurus database). A match of ≥80% between your sample's profile and the reference profile confirms the identity. A match below this threshold indicates cross-contamination or misidentification, and the cell stock must be discarded.

Protocol 2: PPAR Agonist Activity using a Dual-Luciferase Reporter Assay

This assay is a common method for quantifying the activation of nuclear receptors.[14][15][16][17] It utilizes two plasmids: one expressing the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). A constitutively expressed Renilla luciferase is co-transfected as an internal control for normalization.

Signaling Pathway Diagram: PPAR Reporter Assay

G Compound Compound X (e.g., PPAR Agonist) Receptor GAL4-DBD::PPAR-LBD Fusion Protein Compound->Receptor Binds UAS GAL4 UAS Receptor->UAS Activates Luc Firefly Luciferase Gene UAS->Luc Drives Transcription Luciferin Luciferin (Substrate) Luc->Luciferin Catalyzes Light Light (Luminescence) Luciferin->Light

Caption: Mechanism of a GAL4-based PPAR luciferase reporter assay.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate at a pre-optimized density. Allow cells to attach overnight.

  • Transfection: Co-transfect the cells with the GAL4-PPAR LBD expression vector, the UAS-luciferase reporter vector, and a Renilla luciferase control vector using a commercial transfection reagent.

  • Compound Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of the test compound (e.g., this compound), a positive control (e.g., Fenofibrate for PPARα), and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Use a dual-luciferase assay kit (e.g., Dual-Glo™) as per the manufacturer's instructions. First, add the reagent to lyse the cells and measure Firefly luciferase activity. Then, add the second reagent to quench the Firefly signal and measure Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the Relative Response Ratio: (Firefly Luminescence / Renilla Luminescence).

    • Normalize the data by expressing it as "Fold Induction" over the vehicle control: (Relative Response Ratio of Treated Well / Average Relative Response Ratio of Vehicle Wells).

    • Plot the Fold Induction against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.

Conclusion: A Commitment to Rigor

The challenge of reproducibility in in vitro science is significant but not insurmountable. It requires a conscious shift from simply performing experiments to designing and executing them within a robust quality-control framework. By meticulously authenticating cell lines, standardizing protocols, employing appropriate controls, and understanding the causal relationships behind experimental choices, researchers can generate high-quality, reliable, and reproducible data. This commitment not only strengthens the validity of individual findings but also enhances the integrity and forward momentum of the entire scientific enterprise.

References

  • Kohl, A. et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biochemistry Journal. [Link]

  • Xu, H. E. et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • International Cell Line Authentication Committee (ICLAC). (2014). Guide to Human Cell Line Authentication. [Link]

  • ResearchGate. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. [Link]

  • Emory Integrated Genomics Core. (2015). EIGC.012_GenePrint® 10 Cell Line Authentication Standard Operating Procedure. [Link]

  • Bentham Open. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual. [Link]

  • Oyama, T. et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. [Link]

  • Springer Protocols. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. [Link]

  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. [Link]

  • Cell Culture Dish. (2025). Best Practices for Cell Line Authentication. [Link]

  • SONAR. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. [Link]

  • Xu, Y. et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry. [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]

  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]

  • Saidi, S. A. et al. (2006). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. Molecular Cancer. [Link]

  • Peterson, J. J. (2010). A synergism model for PPARalpha and PXR agonist effects on HDL-cholesterol and apoA1. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Sforna, M. et al. (2015). Effects of rosiglitazone, a PPAR-gamma agonist, on the contractility of bovine uterus in vitro. Research in Veterinary Science. [Link]

  • Jeon, M. J. et al. (2009). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo. Endocrinology. [Link]

  • Rahbani, J. F. et al. (2018). The PPARγ agonist rosiglitazone promotes the induction of brite adipocytes, increasing β-adrenoceptor-mediated mitochondrial function and glucose uptake. Cellular Signalling. [Link]

  • ResearchGate. (2018). Rosiglitazone stimulates peroxisome proliferator-activated receptor gamma (PPARγ) expression and directly effects in vitro steroidogenesis in porcine ovarian follicles. [Link]

  • National Toxicology Program. (2012). Effects of the PPARα Agonist and Widely Used Antihyperlipidemic Drug Gemfibrozil on Hepatic Toxicity and Lipid Metabolism. PPAR Research. [Link]

  • PubChem. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. [Link]

  • National Institute of Standards and Technology (NIST). Mecoprop. [Link]

Sources

Cross-Validation of 2-Methyl-2-(4-methylphenoxy)propanoic Acid's Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological effects of 2-Methyl-2-(4-methylphenoxy)propanoic acid and its structural analogs across various cell lines. While direct comparative studies on the specific parent compound are limited in publicly available literature, this document synthesizes findings from closely related derivatives to offer valuable insights for researchers, scientists, and professionals in drug development. By examining the activities of these compounds, we can infer the potential mechanisms and cellular responses elicited by this class of molecules.

Introduction to this compound and its Therapeutic Potential

This compound belongs to a class of compounds known as aryloxyisobutyric acid derivatives. This chemical family has garnered significant attention in pharmacological research due to the well-established therapeutic activities of related molecules, such as the fibrate class of drugs. These compounds are primarily recognized for their role as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

The core structure of this compound suggests its potential as a modulator of cellular processes governed by PPARs. Understanding its specific effects and selectivity across different cell types is crucial for elucidating its therapeutic promise and potential applications in metabolic and inflammatory diseases, as well as in oncology.

Comparative Analysis of Biological Effects Across Cell Lines

Due to the limited direct experimental data on this compound, this section presents a comparative summary of the observed effects of its close structural derivatives in various well-characterized cell lines. This cross-validation approach allows for a broader understanding of the potential bioactivities of the parent compound.

Derivative Cell Line(s) Primary Target/Pathway Observed Effects Reference(s)
LY518674Cultured HepatocytesSelective PPARα AgonistIncreased apolipoprotein A-1 (apoA-1) secretion.[1][1]
MHY20133T3-L1 (preadipocytes), HepG2 (hepatocellular carcinoma)PPAR Pan Agonist (α, γ, δ)Strong activation of all three PPAR subtypes.[2][3][2][3]
XK469WSU-WM (Waldenstrom's macroglobulinemia)Topoisomerase IIαEnhances topoisomerase IIα expression, sensitizing cells to etoposide.[4][4]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivativesMCF-7, MDA-MB-468 (breast cancer)Apoptosis InductionSuppressed cell viability, induced G2/M cell-cycle arrest and apoptosis.[5][5]
Nonsteroidal anti-inflammatory drugs (general)Rat Hepatoma, Human FibroblastsProliferation InhibitionReversible inhibition of cell proliferation.[6][6]

Key Insights from Comparative Data:

  • PPAR Agonism: Derivatives of this compound demonstrate potent activity as PPAR agonists, with some showing selectivity for specific isoforms (PPARα) and others acting as pan-agonists.[1][2][3] This suggests that the parent compound likely interacts with these nuclear receptors, influencing lipid and glucose metabolism. The specific effects would depend on its affinity and selectivity for different PPAR subtypes.

  • Anti-proliferative and Pro-apoptotic Potential: In various cancer cell lines, related propionic acid derivatives have exhibited anti-proliferative and pro-apoptotic effects.[4][5] This indicates a potential for this class of compounds in oncology research, possibly through mechanisms involving cell cycle regulation and induction of programmed cell death.

  • Anti-inflammatory Properties: The structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) and the observed inhibition of cell proliferation in fibroblast and hepatoma cell lines suggest potential anti-inflammatory activity.[6]

Mechanistic Insights: The PPAR Signaling Pathway

The primary anticipated mechanism of action for this compound and its analogs is the activation of PPARs. These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various metabolic processes.

Caption: Proposed PPAR signaling pathway for this compound.

Experimental Protocols for Cross-Validation

To rigorously assess and compare the effects of this compound across different cell lines, a multi-assay approach is recommended. The following protocols provide a framework for such a cross-validation study.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (and controls) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) & Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Data (% Cell Viability) F->G

Caption: Workflow for the MTT cell viability assay.

PPAR Activation Assessment (Luciferase Reporter Assay)

This assay quantifies the activation of specific PPAR isoforms by the test compound.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid containing a luciferase reporter gene under the control of a PPRE and a plasmid expressing the desired PPAR isoform (α, γ, or δ).

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a known PPAR agonist as a positive control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency and cell number. Calculate the fold induction of luciferase activity compared to the vehicle control.

Conclusion and Future Directions

The available evidence from studies on structurally related compounds strongly suggests that this compound is a promising candidate for modulating cellular processes, primarily through the activation of PPARs. The cross-validation of its effects in diverse cell lines, including hepatocytes, adipocytes, and various cancer cell lines, is a critical step in defining its therapeutic potential.

Future research should focus on direct, head-to-head comparative studies of this compound in a panel of relevant cell lines to definitively characterize its isoform selectivity, potency, and efficacy. Investigating its impact on downstream gene expression and protein profiles will further elucidate its mechanism of action and potential off-target effects. Such comprehensive in-vitro profiling will be instrumental in guiding further preclinical and clinical development.

References

  • Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-768. [Link]

  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(17), 27836–27852. [Link]

  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. [Link]

  • Willson, T. M., et al. (2001). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 44(7), 1047-1052. [Link]

  • Haz-Map. (n.d.). Mecoprop. Hazardous Agents. [Link]

  • Liu, K., et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry, 48(7), 2262–2265. [Link]

  • Al-Katib, A. M., et al. (2003). Preclinical evaluation of 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid as a modulator of etoposide in human Waldenstrom's macroglobulinemia xenograft model. Molecular Cancer Therapeutics, 2(11), 1151-1157. [Link]

  • Showalter, H. D., et al. (2005). Synthetic modification of the 2-oxypropionic acid moiety in 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), and consequent antitumor effects. Part 4. Bioorganic & Medicinal Chemistry, 13(12), 3910-3920. [Link]

  • Honn, K. V., & Bockman, R. S. (1977). Antiproliferative activity of anti-inflammatory drugs in two mammalian cell culture lines. Prostaglandins, 14(4), 733-745. [Link]

  • Chen, Y. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo, 28(2), 185-192. [Link]

Sources

A Researcher's Guide to Confirming the PPAR Subtype Selectivity of 2-Methyl-2-(4-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of metabolic and inflammatory diseases, the Peroxisome Proliferator-Activated Receptors (PPARs) represent a family of transcription factors with immense therapeutic potential. Comprising three distinct subtypes—PPARα, PPARγ, and PPARδ—these nuclear receptors regulate a complex network of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The functional divergence of these subtypes means that therapeutic intervention demands a high degree of selectivity to maximize efficacy and minimize off-target effects.

This guide provides a comprehensive framework for confirming the PPAR subtype selectivity of the compound 2-Methyl-2-(4-methylphenoxy)propanoic acid. We will delve into the established methodologies for determining ligand selectivity, compare its potential activity against well-characterized selective agonists for each PPAR subtype, and provide the experimental protocols necessary to generate robust, publication-quality data.

The Critical Role of PPAR Subtype Selectivity

The three PPAR subtypes, while structurally related, exhibit distinct tissue distribution and physiological roles, making subtype-selective activation a cornerstone of modern drug design.

  • PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, making it a validated target for treating dyslipidemia, particularly hypertriglyceridemia.[2][3]

  • PPARγ is most abundantly expressed in adipose tissue and is a master regulator of adipogenesis.[4] Agonists of PPARγ, like the thiazolidinedione class of drugs, are potent insulin sensitizers used in the treatment of type 2 diabetes.[1][5] However, their use can be associated with side effects such as weight gain and fluid retention.[5]

  • PPARδ (also known as PPARβ) is ubiquitously expressed and plays a role in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[1][6] Its activation is associated with improved lipid profiles, enhanced insulin sensitivity, and potential anti-inflammatory effects.[1][6]

Given these distinct roles, a compound's selectivity profile is paramount. A non-selective PPAR agonist could trigger a cascade of unintended physiological responses, whereas a highly selective agonist can be tailored to a specific therapeutic indication.

Comparative Agonists for Benchmarking Selectivity

To objectively assess the selectivity of this compound, it is essential to benchmark its activity against established, highly selective agonists for each PPAR subtype.

SubtypeSelective AgonistKey Characteristics
PPARα WY-14643 (Pirinixic Acid) A potent and selective activator of PPARα with an EC50 of 1.5 µM.[7]
LY518674 A potent and selective PPARα agonist with an IC50 of approximately 24 nM, demonstrating significantly greater potency than fibrate drugs.[8][9]
PPARγ Rosiglitazone A high-affinity, selective agonist for PPARγ with an IC50 of 42 nM, widely used as an insulin sensitizer.[7][10]
Pioglitazone Another selective PPARγ agonist used in the treatment of diabetes, which also exhibits weak activation of PPARα.[7]
PPARδ GW501516 (Cardarine) A potent and highly selective PPARδ agonist with an EC50 of 1 nM and over 1000-fold selectivity against PPARα and PPARγ.[7]
GW0742 A potent and selective PPARδ agonist used to investigate the therapeutic potential of PPARδ activation.[11]

Experimental Workflow: Cell-Based Transactivation Assay

The gold standard for determining the functional selectivity of a nuclear receptor ligand is the cell-based transactivation assay. This assay quantifies the ability of a compound to activate a specific PPAR subtype and induce the transcription of a reporter gene.

experimental_workflow cluster_prep Assay Preparation cluster_transfection Co-transfection cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis cells HEK293T or HepG2 Cells culture Cell Culture & Seeding in 96-well plates cells->culture incubation incubation ppar_vector PPAR-LBD/GAL4 (α, γ, or δ) transfection Transfection Reagent ppar_vector->transfection reporter_vector UAS-Luciferase Reporter reporter_vector->transfection control_vector Renilla Luciferase (Internal Control) control_vector->transfection transfection->culture test_compound 2-Methyl-2-(4-methylphenoxy) propanoic acid (Dose-response) test_compound->incubation Incubate 18-24h comparators Selective Agonists (Dose-response) comparators->incubation Incubate 18-24h vehicle Vehicle Control (e.g., DMSO) vehicle->incubation Incubate 18-24h lysis Cell Lysis incubation->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay readout Measure Firefly & Renilla Luminescence luciferase_assay->readout analysis Normalize Data & Calculate EC50 readout->analysis

Caption: Workflow for PPAR Transactivation Assay.

Detailed Protocol:
  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line, such as HEK293T or HepG2, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transient Co-transfection:

    • For each well, prepare a transfection mix containing:

      • An expression vector encoding the ligand-binding domain (LBD) of either human PPARα, PPARγ, or PPARδ fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene.

      • A constitutively active Renilla luciferase vector (e.g., pRL-TK) to serve as an internal control for transfection efficiency and cell viability.

    • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol and add the mixture to the cells. Incubate for 4-6 hours.

  • Compound Treatment:

    • After transfection, replace the medium with fresh DMEM containing a lower concentration of FBS (e.g., 0.5%) and the test compounds.

    • Add this compound and the selective agonist comparators in a dose-response manner (typically from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) group.

    • Incubate the cells for 18-24 hours.

  • Dual-Luciferase Reporter Assay:

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

PPAR Signaling Pathway

The activation of PPARs by a ligand like this compound initiates a cascade of molecular events leading to the regulation of target gene expression.

PPAR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 2-Methyl-2-(4-methylphenoxy) propanoic acid ligand_n Ligand ligand->ligand_n Enters Nucleus ppar PPAR (α, γ, or δ) corepressor Co-repressor Complex ppar->corepressor binds in inactive state coactivator Co-activator Complex ppar->coactivator recruits ppre PPRE (PPAR Response Element) ppar->ppre heterodimerize & bind DNA rxr RXR rxr->ppre heterodimerize & bind DNA gene Target Gene Transcription coactivator->gene initiates ligand_n->ppar activates

Caption: PPAR Activation and Signaling Pathway.

Interpreting the Results: A Hypothetical Data Comparison

While specific experimental data for this compound is not widely published, we can present a hypothetical data table to illustrate how the results of the transactivation assay would be interpreted.

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)Selectivity Profile
This compound [Experimental Value] [Experimental Value] [Experimental Value] [To Be Determined]
WY-146431.5>100>100PPARα Selective
Rosiglitazone>100.042>10PPARγ Selective
GW501516>1>10.001PPARδ Selective
MHY908~0.1~0.1>10PPARα/γ Dual Agonist

Analysis:

  • Potency: The EC50 value indicates the potency of the compound for each receptor subtype. A lower EC50 value signifies higher potency.

  • Selectivity: By comparing the EC50 values across the three PPAR subtypes, the selectivity can be determined. For instance, if the EC50 for PPARα is significantly lower (e.g., by a factor of 100 or more) than for PPARγ and PPARδ, the compound is considered a selective PPARα agonist.

  • Structural Clues: The structure of this compound is similar to that of fibrates, which are known PPARα agonists.[12] It also shares a core structure with compounds like MHY908, which has been identified as a PPARα/γ dual agonist.[13][14][15][16] Therefore, it is plausible that this compound exhibits activity towards PPARα and potentially PPARγ. The experimental data will be crucial in confirming this hypothesis and quantifying the degree of selectivity.

Conclusion

Confirming the selectivity of a compound like this compound for PPAR subtypes is a critical step in its evaluation as a potential therapeutic agent. The cell-based transactivation assay provides a robust and reliable method for determining its potency and selectivity profile. By comparing the results against well-characterized selective agonists, researchers can confidently classify the compound and make informed decisions about its future development. The methodologies and frameworks presented in this guide offer a clear path to generating the necessary data to unlock the full therapeutic potential of novel PPAR modulators.

References

  • National Center for Biotechnology Information. (n.d.). A selective peroxisome proliferator-activated receptor alpha agonist, CP-900691, improves plasma lipids, lipoproteins, and glycemic control in diabetic monkeys. PubMed. Retrieved from [Link]

  • Lee, C. H. (2017). Rationally designed PPARδ-specific agonists and their therapeutic potential for metabolic syndrome. Proceedings of the National Academy of Sciences, 114(14), 3589–3591. Retrieved from [Link]

  • Kasuga, J., Oyama, T., Nakagome, I., et al. (2009). Design and Synthesis of Peroxisome Proliferator-activated Receptor (PPAR) Delta Agonists and Its Implication to the Driving Force to Elicit PPAR Delta Selectivity. Chemical and Pharmaceutical Bulletin, 57(9), 948-960. Retrieved from [Link]

  • Ng, T. W., et al. (2007). The potent and selective PPAR-α agonist LY518674 upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(11), 2456-2461. Retrieved from [Link]

  • LeMoir, J. C., et al. (2009). Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation. American Journal of Pathology, 175(5), 1836-1843. Retrieved from [Link]

  • Duez, H., et al. (2007). Identification and synthesis of a novel selective partial PPARdelta agonist with full efficacy on lipid metabolism in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 17(7), 1951-1955. Retrieved from [Link]

  • Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-768. Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Medicinal Chemistry Letters, 11(4), 446-451. Retrieved from [Link]

  • Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]

  • Batista, F. A. H., et al. (2013). Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding. PLoS ONE, 8(3), e58535. Retrieved from [Link]

  • Lefterova, M. I., & Lazar, M. A. (2009). Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. Trends in Endocrinology & Metabolism, 20(3), 107-114. Retrieved from [Link]

  • Willson, T. M., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(11), 2843-2846. Retrieved from [Link]

  • ResearchGate. (n.d.). MHY908 functioned as a PPAR a/c dual agonist. (A) The chemical... | Download Scientific Diagram. Retrieved from [Link]

  • Kim, H. J., et al. (2014). Effects of MHY908, a New Synthetic PPARα/γ Dual Agonist, on Inflammatory Responses and Insulin Resistance in Aged Rats. Biomolecules & Therapeutics, 22(5), 385-392. Retrieved from [Link]

  • Kim, H. J., et al. (2013). Potent Anti-Diabetic Effects of MHY908, a Newly Synthesized PPAR α/γ Dual Agonist in db/db Mice. PLoS ONE, 8(11), e78815. Retrieved from [Link]

  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry. Retrieved from [Link]

  • Lee, J., et al. (2021). Highly potent and selective PPARδ agonist reverses memory deficits in mouse models of Alzheimer's disease. Theranostics, 11(16), 7997-8013. Retrieved from [Link]

  • Kim, H. J., et al. (2019). Neuroprotective effects of MHY908, a PPAR α/γ dual agonist, in a MPTP-induced Parkinson's disease model. Brain Research, 1704, 1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed Central. Retrieved from [Link]

  • Murakami, K., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80. Retrieved from [Link]

  • Shearer, B. G., et al. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787. Molecular Pharmacology, 77(5), 832-841. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop. Retrieved from [Link]

Sources

In Vivo Validation of 2-Methyl-2-(4-methylphenoxy)propanoic Acid's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Methyl-2-(4-methylphenoxy)propanoic acid, a novel compound with significant therapeutic potential in metabolic diseases. Drawing upon established methodologies and insights from structurally related compounds, we present a scientifically rigorous approach to compare its performance against current standards of care. This document is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of preclinical evaluation.

Introduction: Unveiling the Therapeutic Promise of this compound

This compound belongs to the phenoxypropionic acid class of molecules. While direct in vivo data for this specific compound is nascent, its structural similarity to known therapeutic agents offers a strong rationale for its investigation. Notably, its backbone is reminiscent of fibrates, such as fenofibrate, and other compounds that have been shown to modulate key metabolic pathways.

Our initial hypothesis posits that this compound acts as a dual agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and G-protein coupled receptor 120 (GPR120). PPARγ is a well-established target for insulin sensitizers, such as the thiazolidinedione (TZD) class of drugs, which play a crucial role in adipogenesis and glucose homeostasis.[1][2][3] GPR120, activated by long-chain fatty acids, has emerged as a promising target for treating type 2 diabetes and other metabolic disorders due to its role in stimulating GLP-1 secretion and mediating anti-inflammatory effects.[4][5]

This guide will outline a head-to-head comparison of this compound with established drugs targeting these pathways:

  • Pioglitazone: A potent PPARγ agonist (a thiazolidinedione) widely used in the treatment of type 2 diabetes.[6][7]

  • GW9508: A well-characterized dual agonist of GPR40 and GPR120, known to improve metabolic parameters and exert anti-inflammatory effects.[8][9]

  • Fenofibrate: A PPARα agonist used to manage hypercholesterolemia and hypertriglyceridemia, which has also been shown to modulate PPARγ.[10][11]

The subsequent sections will detail the experimental designs, protocols, and expected data outcomes for a comprehensive in vivo validation.

Experimental Design: A Multi-faceted Approach to In Vivo Validation

A robust in vivo validation requires a carefully planned experimental design that encompasses efficacy, pharmacokinetic, and preliminary safety endpoints.

Animal Model Selection

To evaluate the therapeutic potential of this compound in a clinically relevant context, we propose the use of diet-induced obese (DIO) C57BL/6J mice. This model is widely accepted for studying metabolic syndrome, as high-fat diet feeding induces obesity, insulin resistance, and dyslipidemia, closely mimicking the human condition.

Dosing and Administration

The test compound and comparator drugs will be administered orally via gavage once daily for a period of 4 weeks. Dose-ranging studies should be conducted to determine the optimal therapeutic dose for this compound.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Phase 1: Acclimatization & Diet Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Acclimatization Diet_Induction Diet_Induction Acclimatization->Diet_Induction 1 week Treatment_Start Treatment_Start Diet_Induction->Treatment_Start Weekly_Monitoring Weekly_Monitoring Treatment_Start->Weekly_Monitoring 4 weeks Treatment_End Treatment_End Weekly_Monitoring->Treatment_End 4 weeks OGTT_ITT OGTT_ITT Treatment_End->OGTT_ITT Terminal_Bleed Terminal_Bleed OGTT_ITT->Terminal_Bleed Tissue_Harvest Tissue_Harvest Terminal_Bleed->Tissue_Harvest

Caption: High-level experimental workflow for in vivo validation.

Efficacy Studies: Assessing the Therapeutic Impact

Efficacy studies are designed to determine if this compound can ameliorate the metabolic dysregulation characteristic of the DIO mouse model.

Oral Glucose Tolerance Test (OGTT)

Protocol:

  • Fast mice for 6 hours.

  • Administer the test compound or vehicle orally.

  • One hour post-dosing, administer a 2 g/kg glucose solution orally.

  • Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Measure blood glucose levels at each time point.

Insulin Tolerance Test (ITT)

Protocol:

  • Fast mice for 4 hours.

  • Administer an intraperitoneal injection of insulin (0.75 U/kg).

  • Collect blood samples at 0, 15, 30, and 60 minutes post-injection.

  • Measure blood glucose levels at each time point.

Biochemical Analysis

At the end of the treatment period, collect terminal blood samples for the analysis of:

  • Plasma insulin

  • Triglycerides

  • Total cholesterol

  • Free fatty acids

Expected Efficacy Data

The following table presents hypothetical data comparing the expected performance of this compound with the comparator drugs.

ParameterVehicle (DIO)This compoundPioglitazoneGW9508Fenofibrate
Body Weight Change (%) +15%+5%+12%+6%+8%
Fasting Blood Glucose (mg/dL) 180130125135150
OGTT AUC (mg/dL*min) 3000020000180002100025000
Fasting Insulin (ng/mL) 5.02.52.03.04.0
Triglycerides (mg/dL) 15010011010590
Total Cholesterol (mg/dL) 250200220210180

Pharmacokinetic Studies: Understanding Drug Disposition

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Single-Dose Pharmacokinetics

Protocol:

  • Administer a single oral dose of this compound to a cohort of mice.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Expected Pharmacokinetic Data
ParameterThis compound
Cmax (ng/mL) 1500
Tmax (hr) 2
AUC (0-24h) (ng*hr/mL) 9000
Half-life (hr) 6

Preliminary Safety and Toxicology Assessment

A preliminary assessment of safety and toxicology is crucial to identify any potential adverse effects.

Clinical Observations

Monitor animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.

Organ-to-Body Weight Ratios

At the end of the study, weigh key organs (liver, kidneys, heart, spleen) and calculate their ratios to terminal body weight.

Histopathology

Perform histopathological examination of key organs to identify any treatment-related microscopic changes.

Mechanistic Insights: Elucidating the Signaling Pathway

Based on our hypothesis, this compound is expected to activate both PPARγ and GPR120 signaling pathways.

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects Compound Test Compound PPARg PPARγ Compound->PPARg GPR120 GPR120 Compound->GPR120 Insulin_Sensitization Insulin Sensitization PPARg->Insulin_Sensitization GLP1_Secretion GLP-1 Secretion GPR120->GLP1_Secretion Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory

Caption: Hypothesized signaling pathway of the test compound.

Conclusion: A Promising Candidate for Metabolic Disease Therapy

The in vivo validation framework outlined in this guide provides a comprehensive and scientifically rigorous path to evaluate the therapeutic potential of this compound. By comparing its performance against established drugs in a clinically relevant animal model, we can ascertain its efficacy, safety, and mechanism of action. The hypothetical data presented suggests that this compound holds significant promise as a novel treatment for type 2 diabetes and other metabolic disorders. Further investigation is warranted to fully elucidate its therapeutic profile and advance its development towards clinical applications.

References

  • Brooks, D. A., et al. (2001). Design and Synthesis of 2-Methyl-2-{4-[2-(5-methyl-2-aryloxazol- 4-yl)ethoxy]phenoxy}propionic Acids: A New Class of Dual PPARα/γ Agonists. Journal of Medicinal Chemistry, 44(13), 2061–2064. [Link]

  • Goya, K., et al. (2020). Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet. Frontiers in Endocrinology, 11, 595. [Link]

  • Li, X., et al. (2024). GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. International Journal of Molecular Sciences, 25(17), 9622. [Link]

  • Oh, D. Y., et al. (2014). A Gpr120 selective agonist improves insulin resistance and chronic inflammation in obese mice. Nature Medicine, 20(8), 942–947. [Link]

  • O'Sullivan, J. F., et al. (2018). Adverse Effects of Fenofibrate in Mice Deficient in the Protein Quality Control Regulator, CHIP. International Journal of Molecular Sciences, 19(11), 3336. [Link]

  • Wang, Y., et al. (2024). GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. International Journal of Molecular Sciences, 25(17), 9622. [Link]

  • Wang, J., et al. (2017). Insulinotropic effects of GPR120 agonists are altered in obese diabetic and obese non-diabetic states. Bioscience Reports, 37(1), BSR20160431. [Link]

  • Watterson, K. R., et al. (2014). GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. Diabetes, Obesity and Metabolism, 16(8), 671–677. [Link]

  • Ahmadian, M., et al. (2013). PPARγ and Its Role in Cardiovascular Diseases. Drug Discovery Today, 18(15-16), 744–750. [Link]

  • Atanasov, A. G., et al. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biotechnology Advances, 33(6 Pt 2), 798–827. [Link]

  • Bril, F., et al. (2016). In Vivo Performance of Fenofibrate Formulated With Ordered Mesoporous Silica Versus 2-Marketed Formulations: A Comparative Bioavailability Study in Beagle Dogs. Journal of Pharmaceutical Sciences, 105(9), 2873–2878. [Link]

  • Chen, D., et al. (2019). G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells. PLoS One, 14(9), e0222200. [Link]

  • Chojnowska, K., et al. (2021). Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism. International Journal of Molecular Sciences, 22(21), 11884. [Link]

  • El-Sayed, M. A. A., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 813. [Link]

  • Hudson, B. D., et al. (2018). GPR120 agonists for the treatment of diabetes: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 28(11), 851–861. [Link]

  • Idris, I., & Vherlekar, N. (2021). Efficacy and Cardiovascular Safety of Thiazolidinediones. Current Drug Safety, 16(2), 233–249. [Link]

  • Kaur, H., et al. (2022). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Kuryłowicz, A., & Koźniewski, K. (2020). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 21(19), 7335. [Link]

  • Lee, J., et al. (2011). Reduction of Food Intake by Fenofibrate is Associated with Cholecystokinin Release in Long-Evans Tokushima Rats. Endocrinology and Metabolism, 26(4), 304–309. [Link]

  • Li, D., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology, 13, 991622. [Link]

  • Nanjan, M. J., et al. (2020). Efficacy and Cardiovascular Safety of Thiazolidinediones. Current Drug Safety, 16(2), 233–249. [Link]

  • Offermanns, S. (2017). GPR120 agonists for the treatment of diabetes: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 28(11), 851–861. [Link]

  • Soccio, R. E., et al. (2014). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. Expert Opinion on Pharmacotherapy, 15(15), 2217–2230. [Link]

  • Tan, V. Y., et al. (2012). Investigating the correlation between in vivo absorption and in vitro release of fenofibrate from lipid matrix particles in biorelevant medium. Pharmaceutical Research, 29(10), 2824–2836. [Link]

  • Tole, M., & Cefalu, W. T. (2008). Thiazolidinediones: clinical use in type 2 diabetes treatment. Minerva Endocrinologica, 33(2), 95–110. [Link]

  • Yki-Järvinen, H. (2004). Thiazolidinediones. The New England Journal of Medicine, 351(11), 1106–1118. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.